molecular formula C8H7IN2 B3026717 5-Iodo-1-methyl-1H-indazole CAS No. 1072433-59-0

5-Iodo-1-methyl-1H-indazole

Cat. No.: B3026717
CAS No.: 1072433-59-0
M. Wt: 258.06
InChI Key: SGYVAWASNYRGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYVAWASNYRGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672037
Record name 5-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072433-59-0
Record name 5-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-1-methyl-1H-indazole CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural framework, featuring the indazole nucleus, is a privileged scaffold found in numerous pharmacologically active molecules.[1][2][3] The presence of an iodine atom at the C5 position and a methyl group at the N1 position provides a unique combination of reactivity and structural definition, making it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and key applications, with a focus on its utility for researchers and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic aromatic heterocycle that is isosteric to indole. This structural similarity has allowed indazole-containing compounds to serve as effective surrogates for indoles in drug design, expanding the chemical space for patentable new chemical entities.[4] The indazole nucleus is a core component of several FDA-approved drugs, including:

  • Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[2][4]

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1][4]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[1][2]

The versatility of the indazole scaffold stems from its ability to participate in various biological interactions and its synthetic tractability, allowing for substitution at multiple positions to modulate pharmacological activity.

Compound Identification and Core Properties

The subject of this guide, this compound, is a specifically substituted derivative designed for further synthetic elaboration.

  • Chemical Name: this compound

  • CAS Number: 1072433-59-0[5][6]

  • Molecular Formula: C₈H₇IN₂[5][6]

  • Molecular Weight: 258.06 g/mol [5][6]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. Experimental data such as melting and boiling points are not consistently reported across commercial suppliers and should be determined empirically.

PropertyValueSource
CAS Number 1072433-59-0PubChem[5], Sunway Pharm Ltd[6]
Molecular Formula C₈H₇IN₂PubChem[5], Sunway Pharm Ltd[6]
Molecular Weight 258.06 g/mol PubChem[5], Sunway Pharm Ltd[6]
XLogP3 2.2PubChem (Computed)[5]
Hydrogen Bond Donor Count 0PubChem (Computed)[5]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[5]
Appearance Solid (form may vary)N/A
Storage Conditions Sealed in dry, Room TemperatureSunway Pharm Ltd[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A common and logical strategy involves a two-step process starting from a commercially available precursor, 5-aminoindazole. This method provides good regiochemical control.

Step-by-Step Protocol:

Part 1: Synthesis of 5-Iodo-1H-indazole via Sandmeyer-type Reaction

This procedure is adapted from established methods for the conversion of aromatic amines to aryl iodides.[7]

  • Diazotization: Dissolve 1H-indazol-5-amine in an aqueous acidic solution (e.g., 6N HCl) and cool the mixture to 0-5 °C in an ice bath.[7]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the corresponding diazonium salt.[7]

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.[7]

  • Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.[7]

  • Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with a sodium thiosulfate solution to remove excess iodine, followed by brine.[7]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Iodo-1H-indazole.[7]

Part 2: N-Methylation of 5-Iodo-1H-indazole

  • Deprotonation: Dissolve the crude 5-Iodo-1H-indazole in a suitable aprotic solvent such as DMF or THF.

  • Add a base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the indazole nitrogen.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the final product, this compound, using column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The iodine substituent is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C5 position is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful C-C and C-N bond-forming reactions. This makes the compound an ideal substrate for:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne linkages.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are fundamental in medicinal chemistry for building complex molecular architectures from simpler precursors. The ability to functionalize the C5 position allows for systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, related iodo-indazole compounds are crucial for synthesizing inhibitors of protein kinases, which are often dysregulated in cancer.[8]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling compound This compound suzuki_reagent R-B(OH)₂ Pd Catalyst compound->suzuki_reagent sonogashira_reagent R-C≡CH Pd/Cu Catalyst compound->sonogashira_reagent heck_reagent Alkene Pd Catalyst compound->heck_reagent suzuki_product 5-Aryl-1-methyl-1H-indazole suzuki_reagent->suzuki_product sonogashira_product 5-Alkynyl-1-methyl-1H-indazole sonogashira_reagent->sonogashira_product heck_product 5-Alkenyl-1-methyl-1H-indazole heck_reagent->heck_product

Caption: Role in Palladium-Catalyzed Cross-Coupling Reactions.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed, data from related iodo-aromatic and heterocyclic compounds suggest the following precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]

  • Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[10][11] Some related iodine-containing heterocycles are suspected of causing long-term health effects, and appropriate caution should be exercised.[10]

  • First Aid:

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place, sealed from moisture and light.[6]

Conclusion

This compound is a strategically important building block for chemical synthesis. Its defined structure and the reactive iodine handle at the C5 position make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. The synthetic accessibility and the potential for diverse functionalization through robust cross-coupling chemistry ensure its continued relevance in the exploration of new chemical entities targeting a wide range of diseases. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methyl-1H-indazole is a substituted heterocyclic aromatic compound belonging to the indazole family. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[1] The introduction of a methyl group at the N1 position and an iodine atom at the C5 position of the indazole ring creates a specific regioisomer with distinct electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the synthesis of novel therapeutic agents and a subject of interest for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages data from closely related analogues and established analytical methodologies to present a predictive profile and detailed protocols for its empirical characterization.

Section 1: Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a compound is the cornerstone of all further research and development.

Molecular Structure and Identification

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with substituents at defined positions.

G cluster_workflow X-ray Crystallography Workflow Synthesis Synthesis & Purification CrystalGrowth Crystal Growth (Slow Evaporation) Synthesis->CrystalGrowth Mounting Crystal Mounting on Diffractometer CrystalGrowth->Mounting DataCollection X-ray Data Collection (e.g., 172 K) Mounting->DataCollection StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Refinement Structure Refinement (e.g., Olex2) StructureSolution->Refinement Validation Final Structure Validation (CIF file) Refinement->Validation

References

An In-depth Technical Guide to 5-Iodo-1-methyl-1H-indazole: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Iodo-1-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a detailed synthetic pathway, and its potential applications, particularly in the synthesis of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of molecules that can interact with a wide range of biological targets.[1] The introduction of substituents, such as a methyl group at the N1 position and an iodine atom at the 5-position, provides strategic handles for chemists to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.

This compound, in particular, is a valuable intermediate. The iodine atom can be readily utilized in various cross-coupling reactions to introduce diverse functionalities, a common strategy in the exploration of chemical space for drug discovery programs.[3]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₇IN₂--INVALID-LINK--
Molecular Weight 258.06 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 1072433-59-0--INVALID-LINK--
Appearance Solid (predicted)Inferred from related compounds
XLogP3-AA 2.2--INVALID-LINK--

Molecular Structure

The molecular structure of this compound is foundational to its reactivity and its ability to interact with biological targets.

G cluster_0 Step 1: Synthesis of 5-Iodo-1H-indazole cluster_1 Step 2: N-Methylation A 5-Amino-1H-indazole B Diazotization (NaNO₂, HCl, 0°C) A->B C Indazole-5-diazonium salt B->C D Iodination (KI) C->D E 5-Iodo-1H-indazole D->E F 5-Iodo-1H-indazole G Deprotonation (e.g., NaH in THF) F->G H Indazolide anion G->H I Methylation (e.g., CH₃I) H->I J This compound I->J G A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) A->B C Diverse Library of Substituted Indazoles B->C D Screening against Kinase Targets C->D E Lead Compound Identification and Optimization D->E F Potential Kinase Inhibitor Drug Candidates E->F

References

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled its integration into a multitude of clinically successful and investigational therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of the indazole scaffold, delving into its diverse pharmacological activities, underlying mechanisms of action, and critical structure-activity relationships (SAR). Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of indazole-based compounds, aiming to empower researchers in their drug discovery and development endeavors.

Introduction: The Ascendance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in various biological interactions.[1] Among these, the indazole core has garnered significant attention due to its structural resemblance to purines, enabling it to function as an effective ATP-competitive inhibitor for a range of enzymes, particularly protein kinases.[2] This fundamental bioisosteric relationship has been a cornerstone of its success in oncology.

The indazole nucleus exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3] This tautomerism can influence the molecule's reactivity and biological interactions, a crucial consideration in rational drug design. While naturally occurring indazoles are rare, the synthetic versatility of the scaffold allows for extensive derivatization at multiple positions, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of a wide array of indazole-containing compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal activities.[4]

The Indazole Scaffold in Oncology: A Kinase Inhibition Powerhouse

The most profound impact of the indazole scaffold has been in the field of oncology, primarily through the development of potent protein kinase inhibitors.[5] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The indazole moiety serves as an excellent hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.[6]

FDA-Approved Indazole-Containing Kinase Inhibitors: Case Studies

The clinical and commercial success of several indazole-based drugs underscores the scaffold's therapeutic value.

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor, Pazopanib is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4][7] It potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit, thereby suppressing tumor angiogenesis and growth.[4][8]

  • Axitinib (Inlyta®): Another potent and selective inhibitor of VEGFRs 1, 2, and 3, Axitinib is utilized in the treatment of advanced renal cell carcinoma.[9] Its high selectivity contributes to a manageable side-effect profile.[9]

  • Niraparib (Zejula®): A potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, Niraparib is employed in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[3][10] It leverages the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[3]

Mechanism of Action: Kinase Inhibition

Indazole-based kinase inhibitors typically function as Type I or Type II inhibitors, binding to the ATP-binding site in the active or inactive conformation of the kinase, respectively. The indazole core forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP. Substituents on the indazole ring can then extend into adjacent hydrophobic pockets, enhancing potency and selectivity.

G cluster_0 Indazole-Based Kinase Inhibitor cluster_1 Kinase ATP-Binding Pocket cluster_2 Biological Effect Indazole Indazole Scaffold Substituents Modulating Substituents Hinge Hinge Region Indazole->Hinge H-Bonding (Mimics ATP) Inhibition Kinase Inhibition HydrophobicPocket Hydrophobic Pocket Substituents->HydrophobicPocket Van der Waals Interactions Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis Blocks Downstream Signaling

Caption: Indazole Kinase Inhibition Mechanism.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of key indazole-based drugs against their primary kinase targets.

CompoundTarget KinaseIC50 (nM)Reference(s)
Pazopanib VEGFR-110[8]
VEGFR-230[8]
VEGFR-347[8]
PDGFR-α71[8]
PDGFR-β81[8]
c-Kit74[8]
Axitinib VEGFR-1~1[11]
VEGFR-20.2[9]
VEGFR-30.1-0.3[9]
Niraparib PARP-13.8[3]
PARP-22.1[3]

Anti-Inflammatory Properties of the Indazole Scaffold

Indazole derivatives have demonstrated significant anti-inflammatory activity, with some compounds progressing to clinical use.[12] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, used topically to relieve pain and inflammation.

  • Bendazac: Another NSAID, used topically for the treatment of cataracts and other inflammatory eye conditions.

Mechanism of Action: Anti-Inflammatory Effects

The anti-inflammatory effects of indazole derivatives can be attributed to several mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) enzymes: Similar to other NSAIDs, some indazoles can inhibit COX-1 and COX-2, reducing the production of prostaglandins.[12]

  • Modulation of Pro-inflammatory Cytokines: Certain indazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12]

  • Free Radical Scavenging: Some derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) that contribute to inflammatory processes.[12]

G cluster_0 Pro-Inflammatory Pathways InflammatoryStimulus Inflammatory Stimulus (e.g., Carrageenan) CellularActivation Cellular Activation (e.g., Macrophages) InflammatoryStimulus->CellularActivation COX COX Enzymes CellularActivation->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) CellularActivation->Cytokines ROS Reactive Oxygen Species (ROS) CellularActivation->ROS Indazole Indazole Derivative Indazole->COX Inhibition Indazole->Cytokines Inhibition Indazole->ROS Scavenging Inflammation Inflammation (Edema, Pain) COX->Inflammation Prostaglandin Production Cytokines->Inflammation ROS->Inflammation

Caption: Anti-Inflammatory Mechanisms of Indazoles.

Quantitative Data: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay for evaluating the acute anti-inflammatory activity of novel compounds.

CompoundDose (mg/kg)Max. Inhibition of Edema (%)Reference
Indazole 10061.03[12]
5-Aminoindazole 10083.09[12]
6-Nitroindazole 10075.29[12]
Diclofenac (Standard) 1084.50[12]

Neuroprotective and Other Biological Activities

The therapeutic potential of the indazole scaffold extends beyond oncology and inflammation.

  • Neuroprotection: Indazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[13] Mechanisms include the inhibition of monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[13] Some indazole-based compounds also act as sodium channel modulators, offering neuroprotection in models of ischemic injury.[14]

  • Antimicrobial Activity: A variety of indazole derivatives have demonstrated promising activity against bacterial and fungal pathogens.[15][16] Their mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes.

Quantitative Data: Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Indazole Derivative 5j Bacillus megaterium>100[15]
Indazole Derivative 5a Bacillus megaterium>100[15]
Indazole Derivative 2 Enterococcus faecalis128[16]
Indazole Derivative 3 Enterococcus faecalis128[16]
Indazole Derivative 5 Staphylococcus aureus64-128[16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of indazole derivatives.

Synthesis of 3-Aminoindazole Derivatives via Buchwald-Hartwig Amination

This protocol describes a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[4]

Step 1: Synthesis of Hydrazones

  • To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene.

  • Heat the mixture at 100 °C, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired hydrazone.

Step 2: Deprotection and Cyclization to 3-Aminoindazole

  • Dissolve the hydrazone from Step 1 in a suitable solvent (e.g., methanol).

  • Add a strong acid (e.g., concentrated HCl) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the hydrazone is consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[3]

  • Prepare a serial dilution of the test indazole compound in DMSO.

  • In a 96-well plate, add kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add a detection reagent (e.g., ADP-Glo™).

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Anti-proliferative MTT Assay

This colorimetric assay assesses the effect of a compound on the proliferation and viability of cancer cells.[10]

  • Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test indazole compound for 48-72 hours. Include vehicle-only and no-treatment controls.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with its impact particularly pronounced in the development of targeted cancer therapies. The clinical success of drugs like Pazopanib, Axitinib, and Niraparib validates the therapeutic potential of this versatile heterocyclic system. The ongoing exploration of indazole derivatives continues to unveil novel biological activities, from anti-inflammatory and neuroprotective effects to antimicrobial properties.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: The development of highly selective kinase inhibitors remains a priority to minimize off-target effects and improve patient outcomes.

  • Overcoming Drug Resistance: The design of novel indazole derivatives that can overcome acquired resistance to existing therapies is a critical challenge.

  • Exploring New Therapeutic Areas: The diverse biological activities of indazoles warrant further investigation into their potential for treating a wider range of diseases.

  • Advanced Drug Delivery Systems: The formulation of indazole-based drugs into novel delivery systems could enhance their bioavailability and therapeutic efficacy.

The continued application of rational drug design, combinatorial chemistry, and advanced biological screening techniques will undoubtedly lead to the discovery of new and improved indazole-based medicines, further solidifying the legacy of this remarkable scaffold.

References

exploring the tautomeric forms of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its inherent ability to exist in different tautomeric forms—primarily the 1H- and 2H-isomers—presents both a challenge and an opportunity in drug design. The tautomeric state of an indazole derivative profoundly influences its physicochemical properties, receptor binding interactions, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the tautomerism of substituted indazoles, offering field-proven insights into the factors governing tautomeric equilibrium, detailed protocols for their analytical characterization, and strategic considerations for their selective synthesis. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for professionals engaged in the discovery and development of indazole-based pharmaceuticals.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs, including the kinase inhibitor Axitinib and the antiemetic Granisetron.[1][3]

A fundamental chemical characteristic of the indazole system is prototropic tautomerism, which describes the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3] This results in the existence of three potential tautomers: 1H-indazole, 2H-indazole, and the significantly less common 3H-indazole.[2][4] The distinction between the 1H- and 2H-tautomers is not trivial; these isomers possess distinct electronic distributions, dipole moments, and three-dimensional shapes. Consequently, controlling and characterizing the specific tautomeric form of a drug candidate is a critical step in preclinical development, impacting everything from target affinity and selectivity to solubility and intellectual property rights.[3][5]

The Tautomeric Landscape: Stability and Influencing Factors

The equilibrium between indazole tautomers is a delicate balance dictated by intrinsic thermodynamics and extrinsic environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the behavior of an indazole-based molecule.

Intrinsic Stability: 1H vs. 2H Tautomers

For the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state.[5][6][7][8] This preference is attributed to the greater aromatic character of the 1H-form, which possesses a benzenoid structure, whereas the 2H-form exhibits a less stable ortho-quinoid character.[2][9] Computational studies quantify this stability gap, with the 1H-tautomer being favored by approximately 3.6 to 5.3 kcal/mol.[4][10]

G cluster_legend Legend Tautomer_1H 1H-Indazole (Benzenoid) Thermodynamically Favored Tautomer_2H 2H-Indazole (ortho-Quinoid) Thermodynamically Disfavored Tautomer_1H->Tautomer_2H Higher Energy (ΔE ≈ 3.6-5.3 kcal/mol) More_Stable Less_Stable

Factors Modulating Tautomeric Equilibrium

While the 1H-form is generally dominant, the tautomeric preference can be shifted or even reversed by a combination of electronic, steric, and solvent effects.

  • Electronic Effects of Substituents: The nature and position of substituents on the indazole ring are critical. While a universal rule is elusive, theoretical calculations have shown that certain substitution patterns can decrease the energy gap between the 1H and 2H forms, and in some specific cases, favor the 2H-tautomer.[10][11] The position of the substituent relative to the nitrogen atoms plays a key role in modulating the electronic distribution and stability of each tautomer.[12]

  • Solvent Polarity: The solvent environment can influence the tautomeric equilibrium. The 2H-tautomer generally has a larger dipole moment than the 1H-tautomer, meaning polar solvents can preferentially solvate and stabilize the 2H form, although this effect alone is often insufficient to make it the major species.[13][14]

  • Hydrogen Bonding: The formation of intra- or intermolecular hydrogen bonds can be a powerful force in stabilizing a specific tautomer.[10] For example, a substituent at the C3 position capable of accepting a hydrogen bond can form a strong intramolecular N-H···X bond in the 2H-tautomer, significantly stabilizing this form, particularly in non-polar solvents.[15] In the solid state, intermolecular hydrogen bonding networks can "lock" the molecules into a specific tautomeric form, which may not be the most stable form in solution.[15]

Analytical Characterization of Indazole Tautomers

Unambiguous identification and quantification of tautomers are essential. A multi-pronged analytical approach, combining spectroscopy and crystallography, provides the most reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and commonly used technique for studying tautomeric equilibria in solution.[5][12] Distinct chemical shifts for the protons and carbons of each tautomer allow for their identification and the determination of their relative populations.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts for 1H- and 2H-Indazole Isomers

Nucleus1H-Indazole (Representative)2H-Indazole (Representative)Key Differentiating Feature
¹H NMR
N-H~10-13 ppm (broad singlet)N/A (if substituted) or differentThe presence and chemical shift of the N-H proton is a primary indicator for unsubstituted 1H-indazoles.[5]
H-3~8.1 ppm~8.4 ppmThe H-3 proton in 2H-isomers is typically deshielded and appears further downfield.[5]
¹³C NMR
C-3~135 ppm~125 ppmThe C-3 chemical shift is a reliable diagnostic marker, often being significantly different between the two tautomers.
C-7a~140 ppm~150 ppmThe bridgehead carbon C-7a also shows a characteristic shift difference.

Note: Chemical shifts are approximate and can vary based on substituents and solvent. Data is compiled from representative examples in the literature.[5][16]

  • Sample Preparation: Dissolve a precisely weighed sample of the substituted indazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the tautomeric equilibrium. It is often advisable to analyze the sample in multiple solvents of varying polarity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width is sufficient to observe all signals, including the potentially broad N-H proton (0-15 ppm). Use a relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.

  • Identification of Tautomers: Identify distinct sets of signals corresponding to the 1H- and 2H-tautomers. Focus on well-resolved, non-overlapping signals characteristic of each isomer (e.g., the H-3 proton).

  • Quantification: Integrate the identified signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the specific experimental conditions.

  • Confirmation (Optional but Recommended): Acquire 2D NMR spectra, such as HMBC and NOESY, to confirm assignments. ¹⁵N NMR can also provide definitive evidence, as the nitrogen chemical shifts are highly sensitive to the tautomeric state.[6][17]

Single-Crystal X-ray Crystallography

X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[18] It reveals not only the precise location of the proton on either N1 or N2 but also the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.[15][19]

G

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable predictive tools.[11] They are used to calculate the relative energies of the different tautomers in the gas phase or with a solvent model, predicting the most stable form and complementing experimental findings.[20][21]

  • Structure Generation: Build the 3D structures of all relevant tautomers (1H, 2H, etc.) of the substituted indazole.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**). This finds the lowest energy conformation for each isomer.

  • Energy Calculation: Calculate the single-point electronic energy and the Gibbs free energy for each optimized structure. The difference in Gibbs free energy (ΔG) indicates the relative stability of the tautomers at a given temperature.

  • Solvent Modeling (Optional): To better mimic solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the energy calculations.

  • Analysis: Compare the calculated energies to predict the predominant tautomer and the equilibrium constant (K_eq = e^(-ΔG/RT)).

Synthetic Control and Implications in Drug Discovery

For drug development, it is often necessary to "lock" the molecule into a single, desired tautomeric form to ensure consistent biological activity and physicochemical properties. This is achieved by replacing the mobile proton with an alkyl or aryl group (e.g., methylation or benzylation). Synthetic strategies must therefore be designed for high regioselectivity.

G Start Unsubstituted Indazole Scaffold Decision Desired Isomer? Start->Decision N1_Path N-1 Substituted (1H-Isomer Locked) Decision->N1_Path  N-1 N2_Path N-2 Substituted (2H-Isomer Locked) Decision->N2_Path N-2   N1_Method Employ N-1 selective alkylation/arylation conditions or cyclization strategies favoring N-1. N1_Path->N1_Method N2_Method Utilize N-2 selective reaction conditions (e.g., specific catalysts, bases, solvents) or directed synthesis routes. N2_Path->N2_Method

The choice between the 1H- and 2H-isomers has profound consequences:

  • Pharmacodynamics: The two tautomers present different hydrogen bond donor/acceptor patterns to a biological target. One isomer may bind with high affinity, while the other may be inactive.

  • Pharmacokinetics: Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: A patent covering a specific, well-characterized tautomer is significantly stronger than one claiming a compound that exists as an uncharacterized mixture.

Conclusion

The tautomerism of substituted indazoles is a complex but manageable challenge in medicinal chemistry. A deep understanding of the interplay between substituent effects, solvent, and hydrogen bonding is crucial for predicting which tautomer will predominate. By employing a robust analytical toolkit, led by NMR spectroscopy and X-ray crystallography and supported by computational chemistry, researchers can confidently identify and quantify the tautomeric forms of their compounds. Ultimately, strategic, regioselective synthesis allows for the isolation of single isomers, ensuring the development of drug candidates with consistent, optimized, and well-defined properties.

References

The Scarcity and Science of Nature's Indazoles: A Technical Guide to Their Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Rare Scaffold

In the vast and intricate tapestry of natural products, the indazole ring system stands as a testament to nature's nuanced chemical diversity. Unlike the ubiquitous indole or quinoline scaffolds, indazoles are remarkably rare in the natural world, a characteristic that belies their significant and ever-expanding role in medicinal chemistry.[1][2] This guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It moves beyond a mere cataloging of facts to provide a deeper, mechanistic understanding of where these unique heterocyclic compounds are found and the rigorous methodologies required to isolate them. We will explore the causality behind experimental choices, grounding our discussion in the principles of separation science and spectroscopic analysis. This document is designed not as a rigid template, but as an in-depth exploration, empowering you with the foundational knowledge and technical insights to navigate the fascinating world of naturally occurring indazole derivatives.

Part 1: The Natural Provenance of Indazole Derivatives

The known natural sources of indazoles are few, making each discovery a significant event in the field of phytochemistry and marine natural products chemistry. The primary reservoirs of these compounds are found within the plant and marine invertebrate kingdoms, with some contributions from the fungal world.

Terrestrial Flora: The Genus Nigella

The most well-documented sources of indazole alkaloids are plants of the genus Nigella, belonging to the Ranunculaceae family.[3] Specifically, Nigella sativa (black cumin) and Nigella glandulifera have yielded a small but structurally intriguing family of indazole-containing compounds.[4][5]

  • Nigella sativa : This plant is the source of the first discovered naturally occurring indazole alkaloid, nigellicine .[6] Subsequently, another indazole alkaloid, nigellidine , was also isolated from its seeds.[7] These discoveries were pivotal, as they established a botanical origin for a scaffold previously thought to be exclusively synthetic.

  • Nigella glandulifera : This species has also been a source of indazole alkaloids, including nigeglanine . The presence of these compounds in a second Nigella species suggests a conserved biosynthetic pathway within this genus.

The low abundance of these alkaloids necessitates efficient and sensitive isolation techniques to procure them in quantities sufficient for structural elucidation and biological evaluation.[5]

Marine Ecosystems: A Gorgonian Diterpenoid

The marine environment, a crucible of unique chemical structures, has also furnished an example of an indazole-related natural product, albeit a diterpenoid rather than a simple alkaloid.

  • Pseudopterogorgia elisabethae : This Caribbean sea whip is the source of aberrarone , a diterpene with a novel carbon skeleton.[2][8] While not a simple indazole, its discovery underscores the potential for marine organisms to produce complex molecules with rare heterocyclic systems. The isolation of aberrarone highlights the chemical diversity of gorgonian octocorals.[2]

Fungal Metabolites: The Chaetomium Genus

The fungal kingdom is a prolific source of bioactive secondary metabolites. Among these are compounds from the genus Chaetomium.

  • Chaetomium cochliodes : This fungus is known to produce a range of metabolites, including chaetocochin J . While the broader class of chaetocochins are epipolythiodioxopiperazines, the inclusion of indazole-like moieties in some fungal metabolites cannot be ruled out and represents an area for further investigation.

The following table summarizes the key naturally occurring indazole derivatives and their sources:

Compound NameNatural SourceOrganism Type
Nigellicine Nigella sativaPlant
Nigellidine Nigella sativaPlant
Nigeglanine Nigella glanduliferaPlant
Aberrarone Pseudopterogorgia elisabethaeMarine Invertebrate (Gorgonian)
Chaetocochin J Chaetomium cochliodesFungus

Part 2: The Isolation and Purification of Indazole Derivatives: A Methodological Deep Dive

The isolation of naturally occurring indazoles is a challenging endeavor due to their low concentrations and the complexity of the biological matrices in which they are found. The process is a multi-step workflow that begins with extraction and culminates in the purification of the target compound.

A Generalized Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of indazole alkaloids from a plant source. The principles outlined are broadly applicable to other sources with appropriate modifications.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Characterization Start Plant Material (e.g., Nigella sativa seeds) Extraction Solvent Extraction (e.g., Soxhlet with Methanol) Start->Extraction Grinding & Defatting (if necessary) Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Alkaloid Enrichment Column_Chrom Column Chromatography (Silica Gel or Alumina) Acid_Base->Column_Chrom Initial Separation Fractions Bioactive Fractions Column_Chrom->Fractions HPLC Preparative HPLC (Reversed-Phase or Normal-Phase) Fractions->HPLC High-Resolution Separation Crystallization Crystallization HPLC->Crystallization Final Purification Characterization Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Crystallization->Characterization Pure_Compound Pure Indazole Derivative Characterization->Pure_Compound

Caption: Generalized workflow for the isolation of indazole alkaloids.

Detailed Experimental Protocols

The following protocols are generalized representations based on established phytochemical methods. Optimization of solvent systems, stationary phases, and other parameters is crucial for successful isolation.

Rationale: The initial extraction aims to liberate the alkaloids from the plant matrix. Subsequent acid-base partitioning is a classic and effective method for the selective enrichment of basic alkaloids from a complex mixture of neutral and acidic compounds.

Step-by-Step Methodology:

  • Preparation of Plant Material:

    • Grind dried Nigella sativa seeds to a fine powder.

    • For oil-rich seeds, defat the powder by Soxhlet extraction with a non-polar solvent like n-hexane for several hours. This removes lipids that can interfere with subsequent steps.[7]

  • Alkaloid Extraction:

    • Pack the defatted seed powder into a Soxhlet apparatus.

    • Extract with methanol for 24-48 hours. Methanol is a polar solvent that is effective for extracting a broad range of alkaloids.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 M hydrochloric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium hydroxide or sodium carbonate). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution multiple times with dichloromethane or a chloroform/methanol mixture.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Rationale: Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-stage chromatographic approach is often necessary to achieve high purity.

Step-by-Step Methodology:

  • Column Chromatography (Initial Separation):

    • Prepare a column with a suitable stationary phase, such as silica gel or alumina. Silica gel is a common choice for the separation of alkaloids.[9]

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. A common solvent system for alkaloids is a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., triethylamine or ammonia) to reduce tailing of basic compounds.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the enriched fractions using preparative HPLC. Both normal-phase and reversed-phase HPLC can be employed.

    • Reversed-Phase HPLC: A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Normal-Phase HPLC: A silica or cyano-bonded column can be used with a non-polar mobile phase (e.g., hexane/ethyl acetate or hexane/isopropanol).

    • Monitor the elution profile with a UV detector at a wavelength where the indazole ring absorbs (typically around 254 nm and 280 nm).

    • Collect the peak corresponding to the pure indazole derivative.

Rationale: Crystallization is a powerful technique for the final purification of a compound and for obtaining crystals suitable for X-ray diffraction analysis, which can be used for unambiguous structure determination.

Step-by-Step Methodology:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature.

  • Slowly cool the solution to allow for the formation of well-defined crystals.

  • Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a solvent in which it is insoluble (the anti-solvent) until turbidity is observed.

  • Allow the solution to stand undisturbed for crystal growth.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Structural Elucidation: The Role of Spectroscopy

Once a pure compound is isolated, its structure must be determined. A combination of spectroscopic techniques is employed for this purpose.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.[2] Fragmentation patterns observed in MS/MS experiments can provide clues about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic molecules.[11]

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O, N-H, and aromatic rings.[2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the indazole chromophore.

The following table summarizes the key spectroscopic data for a representative naturally occurring indazole derivative, nigellicine.

Spectroscopic TechniqueKey Observational Data for Nigellicine
HRMS Provides the exact mass to confirm the molecular formula.
¹H NMR Shows signals in the aromatic region corresponding to the protons on the indazole ring and any substituents.
¹³C NMR Displays the expected number of carbon signals for the indazole core and its substituents.
IR Shows characteristic absorption bands for N-H stretching, C=N stretching, and aromatic C-H bending.
UV-Vis Exhibits absorption maxima characteristic of the indazole aromatic system.

Part 3: Biological Significance and Future Perspectives

The rarity of indazole derivatives in nature is contrasted by their potent and diverse biological activities. Many synthetic indazoles are in clinical use or under investigation for the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases.[10][12] The naturally occurring indazoles also exhibit interesting biological properties. For example, aberrarone has shown antimalarial activity.[2][8]

The study of naturally occurring indazoles is a field ripe with opportunity. The discovery of new indazole-containing natural products could lead to the identification of novel therapeutic agents. Furthermore, understanding the biosynthetic pathways of these compounds in their native organisms could open up avenues for their biotechnological production.

The logical relationship between the discovery of a natural indazole and its potential for drug development is illustrated below.

Drug_Development_Pathway Discovery Discovery of a Novel Natural Indazole Isolation Isolation & Structural Elucidation Discovery->Isolation Bioassay Biological Screening (e.g., anticancer, antimicrobial) Isolation->Bioassay Hit_ID Hit Identification Bioassay->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Therapeutic Agent Clinical->Drug

Caption: From nature to medicine: the indazole drug discovery pathway.

Conclusion

The natural occurrence of indazole derivatives is a fascinating yet underexplored area of chemical biology. The compounds isolated to date from terrestrial plants and marine organisms represent a small fraction of what may exist in nature. The challenges associated with their low abundance and the complexity of their isolation demand a sophisticated and systematic approach, integrating classical phytochemical techniques with modern analytical instrumentation. This guide has provided a comprehensive overview of the known natural sources of indazoles and the methodologies for their isolation and characterization. It is our hope that this technical resource will serve as a valuable tool for researchers and contribute to the advancement of knowledge in this exciting field, ultimately leading to the discovery of new molecules with the potential to benefit human health.

References

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the research and development pipeline. 5-Iodo-1-methyl-1H-indazole is a substituted indazole with potential applications in medicinal chemistry, making its precise characterization essential. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By combining detailed, field-proven experimental protocols with an expert interpretation of predicted spectral data, this document serves as a practical resource for the synthesis, purification, and analytical validation of this compound and its analogs. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for analysis.

Introduction: The Importance of Spectroscopic Validation

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of substituents, such as iodine and a methyl group, onto the indazole ring system can significantly modulate a molecule's biological activity, physicochemical properties, and metabolic stability. Consequently, the precise placement of these substituents must be unequivocally confirmed.

Spectroscopic techniques are the cornerstone of molecular structure elucidation. A multi-faceted approach, utilizing data from orthogonal analytical methods, provides the highest level of confidence in a compound's identity and purity. This guide will focus on the three most common and powerful techniques for the characterization of small organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and determine the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

The molecular structure and numbering scheme for this compound (C₈H₇IN₂) are shown below.[1][2]

this compound structureFigure 1: Molecular structure of this compound with standard numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers and the confirmation of the desired substitution pattern.

Optimized Experimental Protocol for NMR

The quality of NMR data is highly dependent on proper sample preparation and the choice of acquisition parameters. The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.

Materials:

  • 5-10 mg of purified this compound

  • 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • 5 mm NMR tube

  • Pasteur pipette with a cotton plug

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice for many organic molecules. If the compound's solubility is low, or to observe potentially exchangeable protons, DMSO-d₆ is a suitable alternative.

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a cotton-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's magnetic field should be optimized by shimming on the sample to achieve the best possible resolution and lineshape.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4] The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[4] Two-dimensional NMR experiments, such as HSQC and HMBC, can be performed to further confirm assignments.

Predicted ¹H and ¹³C NMR Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.8 - 8.0s-Singlet due to no adjacent protons.
H-4~7.8 - 7.9d~1.5Doublet due to coupling with H-6. Deshielded by the adjacent iodine.
H-6~7.5 - 7.6dd~8.5, ~1.5Doublet of doublets due to coupling with H-7 and H-4.
H-7~7.2 - 7.3d~8.5Doublet due to coupling with H-6.
N-CH₃~4.0 - 4.1s-Singlet, characteristic of an N-methyl group on an aromatic ring.

Interpretation: The iodine at the C-5 position will exert a deshielding effect on the adjacent protons, H-4 and H-6, through its inductive and anisotropic effects. The N-methyl group is expected to appear as a singlet in the region of 4.0-4.1 ppm. The aromatic protons will exhibit a characteristic splitting pattern that confirms the 5-iodo substitution.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~133 - 135Aromatic CH.
C-3a~123 - 125Quaternary carbon.
C-4~129 - 131Aromatic CH.
C-5~85 - 90Carbon directly attached to iodine, showing a significant upfield shift.
C-6~127 - 129Aromatic CH.
C-7~109 - 111Aromatic CH.
C-7a~140 - 142Quaternary carbon.
N-CH₃~35 - 37N-methyl carbon.

Interpretation: The most diagnostic signal in the ¹³C NMR spectrum is that of C-5, the carbon atom directly bonded to iodine. The "heavy atom effect" of iodine causes a significant upfield shift for this carbon, typically to the 85-90 ppm range.[5] This is a key feature that distinguishes it from other iodo-indazole isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds.

Experimental Protocol for Solid-State IR

For a solid sample like this compound, a thin-film method is often sufficient.

Procedure:

  • Sample Preparation: Place a few milligrams of the solid sample in a small vial. Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.

  • Film Casting: Apply a drop of the resulting solution to a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, which will leave a thin, even film of the compound on the plate.[6]

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[6]

Predicted IR Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic C-H
~2950 - 2850C-H stretchMethyl C-H
~1620 - 1580C=C stretchAromatic ring
~1500 - 1450C=N stretchIndazole ring
~850 - 750C-H bendOut-of-plane bending for substituted benzene ring

Interpretation: The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The key fingerprint region will contain absorptions corresponding to the C=C and C=N stretching of the indazole ring system. The pattern of C-H out-of-plane bending bands between 850 and 750 cm⁻¹ can also provide confirmatory evidence for the substitution pattern on the benzene portion of the ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing definitive proof of its chemical formula.

Experimental Protocol for HRMS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like indazoles.

Procedure:

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.[3]

  • Sample Introduction: Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).[3]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

Predicted MS Data and Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)Elemental Composition
[M+H]⁺258.9732C₈H₈IN₂

Interpretation: The molecular formula of this compound is C₈H₇IN₂.[1][2] The calculated monoisotopic mass is 257.9654 Da. In positive-ion ESI-MS, the compound will be detected as its protonated form, [M+H]⁺, with a calculated m/z of 258.9732. The presence of a single iodine atom (¹²⁷I is the only stable isotope) will result in a simple isotopic pattern for the molecular ion peak.[3] A measured mass within 5 ppm of the calculated mass is considered strong evidence for the proposed elemental composition.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a systematic process that integrates the data from these different techniques. The following workflow illustrates the logical progression from initial analysis to final structural confirmation.

G cluster_0 Step 1: Initial Characterization cluster_1 Step 2: Functional Group & Framework Analysis cluster_2 Step 3: Structural Confirmation synthesis Synthesized Compound (this compound) ms Mass Spectrometry (HRMS) synthesis->ms Confirm Molecular Formula C₈H₇IN₂ ir Infrared (IR) Spectroscopy ms->ir elucidation Final Structure Elucidated ir->elucidation Functional Groups Identified nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr->elucidation Connectivity & Isomer Confirmed

References

An In-depth Technical Guide: The Role of 5-Iodo-1-methyl-1H-indazole as a Bioisostere for Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the strategic modification of lead compounds to optimize pharmacological and pharmacokinetic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling chemists to fine-tune molecular properties while retaining biological activity. This guide provides a detailed technical analysis of 5-Iodo-1-methyl-1H-indazole as a non-classical bioisostere for the ubiquitous indole scaffold. We delve into the comparative physicochemical properties, the strategic advantages in overcoming metabolic liabilities associated with indoles, and the synthetic considerations for its implementation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced bioisosteric replacement to design more robust and effective therapeutic agents.

The Rationale for Bioisosterism in Modern Drug Discovery

Bioisosterism is the principle of exchanging a functional group within a biologically active molecule for another group with similar physical and chemical properties. The goal is to create a new compound that retains the desired biological activity but possesses improved characteristics, such as enhanced potency, greater selectivity, reduced toxicity, or a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Indazoles are recognized as effective bioisosteres for indoles.[1][2] This substitution is a powerful strategy in drug design, often leading to compounds with superior properties concerning plasma clearance, oral bioavailability, and metabolic stability.[1]

The Indole Scaffold: A Privileged Structure with Inherent Liabilities

The indole ring is a "privileged scaffold," frequently found in both natural products and synthetic drug molecules due to its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][3]

However, the indole nucleus presents significant challenges in drug development:

  • Metabolic Instability: The indole ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at multiple positions. More critically, the indole N-H group is a primary site for Phase II conjugation, particularly N-glucuronidation, which facilitates rapid clearance and reduces bioavailability.[1][4]

  • Poor Pharmacokinetics: Rapid metabolism often leads to a short half-life and high clearance, necessitating more frequent or higher doses.[5][6]

  • Limited Vectors for Optimization: While the indole ring can be functionalized, the available positions for substitution may not be synthetically accessible or optimally positioned for improving target engagement.

These liabilities create a compelling need for bioisosteric replacements that mimic the favorable binding characteristics of indole while mitigating its pharmacokinetic weaknesses.

This compound: A Strategic Bioisosteric Solution

The this compound scaffold directly addresses the core liabilities of indole through deliberate structural modifications.

3.1. Structural and Physicochemical Comparison

The replacement of indole with this compound involves three key changes: the transposition of the C3 and N1 atoms of the pyrrole ring, N1-methylation, and C5-iodination.

Caption: Structural comparison of Indole and its bioisostere.

These modifications result in a distinct physicochemical profile, summarized below.

PropertyIndoleThis compoundRationale for Change
Molecular Weight ( g/mol ) 117.15258.06Increased due to iodine and methyl group addition.
Hydrogen Bond Donor 1 (N-H)0N-methylation removes the H-bond donor, a key site for metabolism.
Hydrogen Bond Acceptor 02 (N2, Iodine)The pyrazole N2 atom and the iodine (via halogen bonding) can act as H-bond acceptors.
Predicted LogP ~2.1~3.5Increased lipophilicity from iodine and methyl group, potentially improving membrane permeability.
Metabolic "Soft Spot" N-H, C3, C7N/AN-methylation blocks the primary site of Phase II metabolism.
3.2. Key Advantages of the Bioisosteric Replacement
  • Enhanced Metabolic Stability: The most significant advantage is the improvement in metabolic stability.[5] By replacing the indole N-H with a methylated nitrogen (N1), the primary site for N-glucuronidation is blocked. This modification drastically reduces Phase II clearance, leading to a longer in vivo half-life and improved oral bioavailability.[1][4][6]

  • Elimination of H-Bond Donor: Removing the acidic N-H proton can prevent unwanted interactions with off-target proteins or metabolic enzymes, potentially improving selectivity and reducing toxicity.

  • Introduction of a Halogen Bond Donor: The iodine at the 5-position is not merely a bulky group; it can participate in halogen bonding—a non-covalent interaction where the electropositive region on the halogen interacts with a nucleophilic site. This provides a novel interaction vector for enhancing target affinity that is absent in the parent indole.

  • Synthetic Handle for Further Optimization: The iodine atom serves as a versatile synthetic handle for introducing further diversity. It readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide range of substituents at this position to probe the structure-activity relationship (SAR).[7][8]

Synthetic Strategies and Implementation

The successful incorporation of the this compound scaffold requires a robust and regioselective synthetic route.

4.1. Synthesis of the Core Scaffold

A common and efficient method involves a three-step sequence starting from the commercially available 6-bromo-1H-indazole.

Caption: General synthetic workflow for scaffold incorporation.

Detailed Protocol Example (based on literature procedures):

  • Iodination of 6-Bromo-1H-indazole: To a solution of 6-bromo-1H-indazole in DMF, add potassium hydroxide (KOH). The mixture is stirred before a solution of iodine (I₂) in DMF is added dropwise. The reaction is monitored by TLC and upon completion, quenched with an aqueous solution of sodium thiosulfate and potassium carbonate to yield 6-bromo-3-iodo-1H-indazole.[9]

  • N-Methylation: The resulting 3-iodo-indazole derivative is then subjected to N-alkylation. While direct alkylation can yield a mixture of N1 and N2 isomers, specific conditions can favor the desired N1 product.[10] Using a base like cesium carbonate in DMF with methyl iodide is a common approach.

  • Cross-Coupling: The iodine at the 3-position provides a handle for introducing substituents via Suzuki or other cross-coupling reactions to build the final molecule.[8][9]

Case Study: Application in Kinase Inhibitor Design

The indazole scaffold is a prominent feature in many FDA-approved kinase inhibitors, such as Pazopanib. The bioisosteric replacement of indole with a substituted indazole has been a fruitful strategy in this area. Consider a hypothetical SAR where an indole-based inhibitor shows high potency but poor pharmacokinetics.

CompoundStructureKinase IC₅₀ (nM)Microsomal Half-life (t½, min)Rationale
Parent Indole R-Indole5< 5Potent but metabolically unstable due to N-H.
Bioisostere R-(this compound)8> 60Slightly reduced potency, but dramatically improved metabolic stability by blocking N-glucuronidation. The 5-iodo group provides a vector for further SAR exploration.

This case illustrates the classic trade-off in drug design: a marginal decrease in in-vitro potency is often highly acceptable in exchange for a significant improvement in the pharmacokinetic profile, leading to a more viable drug candidate.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the benefits of the bioisosteric switch, an in vitro metabolic stability assay using liver microsomes is essential. This protocol provides a self-validating system to quantify the improvement.[5][11]

6.1. Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., the indole parent vs. the indazole bioisostere) upon incubation with human liver microsomes.

6.2. Materials
  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil)

  • Control compounds (e.g., Testosterone - high clearance; Verapamil - low clearance)

6.3. Step-by-Step Methodology
  • Preparation: Thaw all reagents on ice. Prepare a working solution of the test compound at 100 µM in buffer.

  • Incubation Mixture: In a 96-well plate, prepare the main incubation mixture by combining phosphate buffer and the HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the HLM mixture to a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the metabolic reaction. This is the T=0 time point.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method by comparing the peak area ratio of the analyte to the internal standard.

6.4. Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The replacement of an indole scaffold with this compound represents a sophisticated and highly effective strategy in modern medicinal chemistry. It directly addresses the critical liability of metabolic instability inherent to the indole N-H moiety while introducing new opportunities for optimizing target interactions through halogen bonding and providing a versatile synthetic handle for further SAR exploration. By understanding the underlying principles and applying robust synthetic and analytical protocols, drug discovery teams can leverage this bioisosteric replacement to design next-generation therapeutics with superior pharmacokinetic profiles and enhanced clinical potential. Future work will continue to explore other functionalized indazoles as bioisosteres, further expanding the toolkit available to medicinal chemists to overcome complex drug design challenges.

References

The Aromaticity of the Indazole Ring System: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole, a bicyclic heteroaromatic system, is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous approved therapeutics.[1][2] Its biological versatility is deeply rooted in its electronic structure, particularly its aromaticity. This guide provides an in-depth technical exploration of the aromatic character of the indazole ring system. We will dissect the theoretical underpinnings of its aromaticity, examine the experimental evidence, and explore the nuanced interplay of tautomerism and substituent effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights to inform rational drug design and scaffold optimization.

Foundational Principles: Understanding Aromaticity in the Indazole Core

The indazole scaffold consists of a benzene ring fused to a pyrazole ring, resulting in a 10 π-electron system.[3][4] This electron configuration is a key determinant of its chemical properties and satisfies Hückel's rule for aromaticity (4n+2, where n=2).[4] This inherent aromaticity confers significant thermodynamic stability and influences the molecule's reactivity, planarity, and magnetic properties, which are all critical considerations in drug design.

The presence of two nitrogen atoms within the five-membered ring introduces unique electronic features, creating a system that can be considered a bioisostere of indole.[4][5] This bioisosteric relationship is frequently exploited in medicinal chemistry to modulate physicochemical properties such as hydrogen bonding capacity, pKa, and metabolic stability, while retaining the overall shape and electronic character required for biological activity.[6][7][8]

The Critical Role of Tautomerism in Modulating Aromaticity

A pivotal aspect of indazole chemistry is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles.[2][3][9][10] The position of the proton on the nitrogen atoms significantly impacts the electronic distribution and, consequently, the aromaticity of the entire ring system.

  • 1H-Indazole: This tautomer is characterized by its "benzenoid" structure and is generally the more thermodynamically stable form in the gas phase, in solution, and in the solid state.[2][3][11][12][13][14] High-level ab initio calculations (MP2-6-31G**) indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6-4.1 kcal/mol.[11][12][13] This enhanced stability is attributed to a more delocalized and robust aromatic system across both rings.[15]

  • 2H-Indazole: This tautomer possesses an "ortho-quinonoid" character, which leads to a reduction in the overall aromaticity of the bicyclic system.[3][4][15] Despite its lower intrinsic stability, the 2H-tautomer can be preferentially formed and stabilized through substitution or specific intermolecular interactions.[15]

The energetic difference between these tautomers is a direct reflection of their differing degrees of aromaticity.[11][12] Understanding and controlling this tautomeric equilibrium is a key strategy in the design of indazole-based drugs, as the dominant tautomer will dictate the molecule's interaction with its biological target.

Logical Flow: Tautomerism and Aromatic Stability

The following diagram illustrates the relationship between the tautomeric forms of indazole and their relative stabilities, which are intrinsically linked to their aromatic character.

Tautomerism_and_Stability Tautomers Indazole Tautomeric Equilibrium H1_Indazole 1H-Indazole (Benzenoid) Tautomers->H1_Indazole More Stable H2_Indazole 2H-Indazole (Quinonoid) Tautomers->H2_Indazole Less Stable Stability Thermodynamic Stability H1_Indazole->Stability Higher Aromaticity Degree of Aromaticity H1_Indazole->Aromaticity Higher H2_Indazole->Stability Lower H2_Indazole->Aromaticity Lower

Caption: Relationship between indazole tautomers, stability, and aromaticity.

Experimental and Computational Assessment of Indazole's Aromaticity

The aromaticity of the indazole ring system is not merely a theoretical concept; it is a measurable phenomenon. A combination of experimental techniques and computational methods provides a comprehensive picture of its electronic structure.

Experimental Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for probing the electronic environment of the indazole core. The chemical shifts of the ring protons and carbons are indicative of the degree of electron delocalization. For instance, the broad N-H signal around 13.40 ppm in the 1H NMR spectrum is characteristic of the 1H-indazole tautomer.[14] The distinct chemical shifts of the C3 proton in 1H- and 2H-isomers also serve as a reliable diagnostic tool.[14]

X-ray Crystallography: High-resolution crystal structures provide precise bond length information. In the 1H-indazole, the C-C bond lengths in the benzene ring exhibit a high degree of uniformity, which is a classic hallmark of an aromatic system. Conversely, the 2H-tautomer would be expected to show greater bond length alternation, consistent with its quinonoid character.

Computational Methodologies

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used computational method to quantify the magnetic criterion of aromaticity. Negative NICS values inside the ring are indicative of a diatropic ring current, a signature of aromaticity. NICS calculations can be used to compare the relative aromaticity of the five- and six-membered rings within the indazole system and to assess the impact of substituents.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a less aromatic or non-aromatic system.

Aromaticity Index Description Interpretation for Indazole
NICS Magnetic criterion; calculated chemical shift at the ring center.Negative values in both rings confirm aromaticity. The benzene ring typically shows a more negative value than the pyrazole ring.
HOMA Geometric criterion; based on bond length alternation.Values approaching 1 for both rings, particularly in the 1H-tautomer, indicate significant aromatic character.
Experimental Workflow: Differentiating 1H- and 2H-Indazole Isomers

The following workflow outlines a systematic approach for the structural elucidation of indazole isomers, which is fundamental to understanding their respective aromatic contributions.

Isomer_Differentiation_Workflow start Synthesized Indazole Derivative Mixture nmr 1H and 13C NMR Spectroscopy start->nmr Initial Analysis hplc Chromatographic Separation (HPLC) nmr->hplc Isomer Mixture Confirmed ms Mass Spectrometry hplc->ms Isolate and Confirm Mass xray X-ray Crystallography (if crystalline) ms->xray Characterize Pure Isomers elucidation Structural Elucidation xray->elucidation isomer1 1H-Indazole Isomer elucidation->isomer1 isomer2 2H-Indazole Isomer elucidation->isomer2

Caption: Workflow for the differentiation of 1H- and 2H-indazole isomers.

Modulating Aromaticity: The Impact of Substituents and Protonation

The electronic landscape of the indazole ring is not static. It can be finely tuned through the introduction of substituents and by altering the protonation state.

Substituent Effects

The nature and position of substituents can significantly influence the tautomeric equilibrium and, by extension, the aromaticity of the indazole core.

  • Electron-donating groups (EDGs): EDGs, such as -NH2 or -OCH3, can increase the electron density in the ring system, potentially impacting the relative stabilities of the tautomers.

  • Electron-withdrawing groups (EWGs): EWGs, such as -NO2 or -CF3, can decrease the electron density and have been shown to influence the tautomeric equilibrium. For example, a 3-NO2 substituent can decrease the energy difference between the 1H and 2H tautomers, although the 1H form generally remains more stable.[15]

The strategic placement of substituents is a powerful tool for medicinal chemists to modulate the electronic properties and biological activity of indazole-based compounds.[16]

Protonation and Deprotonation

Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion.[17]

  • Protonation: Protonation at one of the nitrogen atoms disrupts the 10 π-electron system, leading to a significant loss of aromaticity. The pKa for the formation of the indazolium cation is approximately 1.04.[17]

  • Deprotonation: Deprotonation of the N-H proton results in the indazolate anion, a species that retains a high degree of aromaticity. The pKa for this process is around 13.86.[17]

The pKa values are critical parameters in drug design, influencing the charge state of the molecule at physiological pH and thus affecting its solubility, membrane permeability, and target engagement.

Conclusion and Future Perspectives

The aromaticity of the indazole ring system is a multifaceted property that is central to its utility in drug discovery. The inherent stability conferred by its 10 π-electron system, coupled with the ability to modulate its electronic character through tautomerism and substitution, provides a rich design space for medicinal chemists. A thorough understanding of the principles outlined in this guide is essential for the rational design of novel indazole-based therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to explore novel synthetic methodologies for accessing diverse indazole scaffolds and to further unravel the subtle interplay between aromaticity and biological function.

References

Methodological & Application

synthesis protocols for 5-Iodo-1-methyl-1H-indazole and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Iodo-1-methyl-1H-indazole and its Derivatives

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1-methyl-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors. The introduction of an iodine atom at the C5 position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery. This document provides a comprehensive guide to the synthesis of this compound, detailing robust protocols, explaining the mechanistic rationale behind procedural choices, and outlining strategies for the synthesis of its derivatives.

Introduction: The Strategic Importance of this compound

Indazole-containing molecules are renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The N1-alkylation of the indazole ring is a common feature in many active pharmaceutical ingredients (APIs). Specifically, the this compound intermediate is a crucial building block for synthesizing targeted therapeutics. The iodine atom at the 5-position is not merely a placeholder; it is a reactive site primed for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of molecular complexity, a highly valued strategy in drug development.

This guide focuses on the most reliable and scalable synthetic pathways to this key intermediate, emphasizing the critical aspects of regioselectivity in both the iodination and N-methylation steps.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several logical starting points. The choice of pathway often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. The primary challenge lies in controlling the regioselectivity of two key transformations: the placement of the iodo group onto the indazole's benzene ring and the alkylation of the pyrazole ring's nitrogen atoms.

Two principal synthetic routes are outlined below:

  • Route A: Iodination followed by Methylation. This is the most common and often most efficient route. It begins with the synthesis of 5-Iodo-1H-indazole, which is then selectively methylated at the N1 position.

  • Route B: Methylation followed by Iodination. This route involves first preparing 1-methyl-1H-indazole and then performing an electrophilic iodination. This pathway can be complicated by the formation of multiple iodinated regioisomers.[3]

G cluster_0 Route A cluster_1 Route B A1 5-Amino-1H-indazole A2 5-Iodo-1H-indazole A1->A2 Sandmeyer Reaction A3 This compound A2->A3 N1-Selective Methylation B1 1-Methyl-1H-indazole B2 Mixture of Iodo-isomers B1->B2 Iodination B3 This compound B2->B3 Separation G cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification start Start prep1 Dissolve 5-Amino-1H-indazole in 6N HCl start->prep1 end End step1 Cool Indazole Solution to 0°C prep1->step1 prep2 Dissolve NaNO2 in Water step2 Add NaNO2 solution dropwise (Keep Temp < 2°C) prep2->step2 prep3 Dissolve KI in Water step3 Add Diazonium Salt to KI Solution prep3->step3 step1->step2 Formation of Diazonium Salt step2->step3 step4 Heat to 90°C for 1.5h step3->step4 Displacement with Iodide workup1 Cool and Extract with Ethyl Acetate step4->workup1 workup2 Wash with Na2S2O3 and Brine workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4 workup4->end G Indazole 5-Iodo-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + NaH - H2 N1_Product N1-Methylated Product (Thermodynamic) Anion->N1_Product Attack at N1 N2_Product N2-Methylated Product (Kinetic) Anion->N2_Product Attack at N2 Reagents Methyl Iodide (CH3I)

References

using 5-Iodo-1-methyl-1H-indazole in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 5-Iodo-1-methyl-1H-indazole

Introduction: The Strategic Value of the Functionalized Indazole Core

The 1H-indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1] Its structural features are key to the activity of numerous compounds developed as potent inhibitors for targets like protein kinases.[1] A prominent example is Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, which features a functionalized indazole core.[2][3] Consequently, the development of robust and versatile synthetic methods to modify the indazole ring system is of paramount importance for drug discovery and development professionals.

This compound serves as a highly valuable and reactive building block for this purpose. The presence of the methyl group at the N-1 position prevents complications arising from the acidic N-H proton often encountered with unprotected indazoles, while the iodine atom at the C-5 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[4][5] This guide provides detailed application notes and field-proven protocols for leveraging this key intermediate in the synthesis of complex molecules, with a focus on explaining the causality behind experimental choices to ensure reproducible success.

Part 1: Foundational Principles for Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7] The success of these transformations hinges on the careful orchestration of several key components. As a heteroaryl iodide, this compound is a highly reactive electrophile, generally following the reactivity trend of I > Br > Cl >> OTf for the crucial oxidative addition step.[8]

A typical catalytic system consists of:

  • Palladium Precursor: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃, which is reduced in situ to the active Pd(0) catalyst.[9]

  • Ligand: Often a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) that stabilizes the Pd(0) species, facilitates oxidative addition, and promotes the final reductive elimination step.[10][11]

  • Base: Required to activate one of the coupling partners (e.g., in Suzuki-Miyaura reactions) or to neutralize acid generated during the catalytic cycle.[5][12]

  • Solvent: A suitable solvent or solvent system (e.g., dioxane, toluene, DMF, often with water) is crucial for solubility and catalyst performance.[13]

G cluster_setup General Experimental Workflow A 1. Assemble Glassware (Schlenk Tube/Microwave Vial) B 2. Add Solids (Indazole, Coupling Partner, Pd Catalyst, Ligand, Base) A->B C 3. Purge with Inert Gas (Argon or Nitrogen) B->C D 4. Add Degassed Solvents and Liquid Reagents C->D E 5. Heat to Reaction Temp (Oil Bath or Microwave) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Work-up & Purification (Extraction, Chromatography) F->G

Caption: General experimental workflow for cross-coupling.

Part 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling for constructing biaryl and heteroaryl-aryl linkages due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[14]

Catalytic Cycle Rationale

The reaction proceeds via a well-established catalytic cycle.[4] The choice of a bulky, electron-rich biarylphosphine ligand is critical; it accelerates the rate-limiting oxidative addition of the heteroaryl iodide and promotes the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst. The base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate complex.[8]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_Complex->Product center ArI 5-Iodo-1-methyl- 1H-indazole (Ar-I) ArI->OA_Complex Boronic R-B(OH)₂ + Base Boronic->Trans_Complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of 1-methyl-5-(4-methoxyphenyl)-1H-indazole

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a microwave vial or Schlenk tube, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C or heat in a microwave reactor (e.g., 120 °C for 30-40 minutes).[15]

  • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Representative Suzuki-Miyaura Couplings
Boronic Acid PartnerPd Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (2)PPh₃Na₂CO₃ (1.5)DME/H₂O806~85[16]
2-Furanboronic acidPd(dppf)Cl₂ (4)dppfNa₂CO₃ (2.0)Toluene/EtOH/H₂O808~90[4]
5-Indoleboronic acidP2 Precatalyst (2.5)SPhosK₃PO₄ (2.0)Dioxane/H₂O10015~95[5]
Thiophene-2-boronic acidPd(dppf)Cl₂ (5)dppfK₂CO₃ (3.0)DME802~88[17]

(Note: Yields are illustrative and adapted from reactions on similar N-substituted iodo- or bromoindazoles).

Part 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation that is historically challenging.[18][19] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.

Mechanistic Considerations

The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex.[20] The choice of ligand is critical to prevent undesired side reactions like β-hydride elimination and to promote the C-N bond-forming reductive elimination.[6][21] Sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) are highly effective.[21] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[19]

BHA_Cycle Pd0 Pd(0)L OA_Complex Ar-Pd(II)(I)L Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(NR₂)L OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product input1 Ar-I input1->OA_Complex input2 HNR₂ + Base input2->Amido_Complex

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol: Synthesis of 1-methyl-5-(piperidin-1-yl)-1H-indazole

This protocol is a general starting point for coupling with secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene followed by piperidine via syringe under an argon atmosphere.

  • Heat the reaction mixture with vigorous stirring in a preheated oil bath at 100-110 °C.

  • Monitor the reaction by LC-MS (typically 4-24 hours).[22]

  • After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Summary: Ligand and Base Considerations
Amine TypeRecommended LigandRecommended BaseSolventTemp (°C)RationaleReference
Primary Alkyl/ArylBrettPhos, tBuBrettPhosNaOt-Bu, LHMDSToluene, Dioxane80-110BrettPhos ligands are highly active for mono-arylation of primary amines.[20][19][21]
Secondary CyclicRuPhos, XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane100-110RuPhos is a robust ligand for coupling a wide range of secondary amines.[21][22]
N-H HeterocyclestBuXPhos, DavePhosK₂CO₃, Cs₂CO₃Dioxane, DMF100-120These ligands are effective for coupling less nucleophilic N-H heterocycles.[20]

Part 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynyl indazoles.[23]

Causality of the Dual-Catalyst System

This reaction uniquely employs a dual-catalyst system.[23] The palladium catalyst undergoes the standard oxidative addition with the iodoindazole. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is more reactive and readily participates in the transmetalation step with the palladium complex, after which reductive elimination furnishes the C-C coupled product. The amine base (e.g., triethylamine or diisopropylethylamine) is crucial, serving to deprotonate the alkyne and neutralize the HI formed during the reaction.[24]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(I)L₂ Pd0->OA_Complex Ar-I OA_Complex->Pd0 Reductive Elimination Product Ar-C≡C-R OA_Complex->Product CuI Cu(I)I CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide R-C≡C-H + Base CuAcetylide->OA_Complex Transmetalation CuAcetylide->CuI Transmetalation

Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.

Protocol: Synthesis of 5-(phenylethynyl)-1-methyl-1H-indazole

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, can also be solvent)

  • DMF or THF (if not using amine as solvent)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Purge the tube with argon.

  • Add the solvent (e.g., THF) and the amine base (e.g., TEA).

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (typically 2-16 hours).[16]

  • Once complete, dilute the reaction mixture with ethyl acetate and water.

  • Filter through Celite to remove insoluble salts and catalysts.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Part 5: Troubleshooting Common Cross-Coupling Issues

IssuePotential Cause(s)Recommended Solution(s)Reference
Low or No Conversion 1. Inactive catalyst (degraded Pd source). 2. Inefficient base or poor base solubility. 3. Reaction temperature too low. 4. Inappropriate ligand for the transformation.1. Use a fresh catalyst or a more stable pre-catalyst. Confirm activity with a reliable control reaction. 2. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃), ensure it is finely powdered, or switch to a solvent system that improves solubility (e.g., add water). 3. Incrementally increase the temperature (e.g., from 80 °C to 100 °C). Microwave heating can accelerate reactions. 4. Screen alternative ligands (e.g., switch from a ferrocene-based to a biarylphosphine ligand).[8]
Dehalogenation of Starting Material 1. Presence of hydride sources (e.g., from solvent impurities). 2. Certain ligand/base combinations can promote this side reaction. 3. In Suzuki coupling, protodeborylation of the boronic acid followed by coupling.1. Use high-purity, anhydrous solvents. 2. Screen different ligands or bases. 3. Use a 1:1 ratio of boronic acid to halide to minimize excess boronic acid decomposition.[8]
Homocoupling of Coupling Partner 1. (Suzuki) Oxidative homocoupling of the boronic acid (Glaser coupling). 2. (Sonogashira) Oxidative homocoupling of the alkyne. 3. Reaction conditions are too harsh or reaction run for too long.1. Ensure the reaction is run under a strictly inert atmosphere. Use a pre-formed Pd(0) source. 2. Rigorously exclude oxygen; add a reducing agent like PPh₃. 3. Lower the reaction temperature or shorten the reaction time.[8]

References

The Strategic Application of 5-Iodo-1-methyl-1H-indazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby interrupting aberrant signaling pathways. Within the vast chemical space of kinase inhibitors, the indazole scaffold has emerged as a "privileged structure."[1][2] Its bicyclic aromatic system is adept at forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]

Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-targeted tyrosine kinase inhibitor) feature the indazole core, underscoring its importance in medicinal chemistry.[1] The strategic functionalization of this core is paramount for achieving high potency and selectivity. This is where 5-Iodo-1-methyl-1H-indazole proves to be an exceptionally valuable building block for drug discovery and development professionals.

The N1-methylation of the indazole ring prevents unwanted N-arylation reactions and can enhance metabolic stability, while the iodine atom at the C5-position serves as a versatile synthetic handle. This iodo-group is readily activated for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse aryl, heteroaryl, and amino moieties to explore structure-activity relationships (SAR) and optimize drug candidates.[3]

This guide provides an in-depth exploration of the application of this compound in synthesizing kinase inhibitor cores, complete with detailed protocols for key synthetic transformations.

The Synthetic Advantage: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the 5-position of this compound is the key to its synthetic utility. It is an ideal electrophilic partner for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions form the foundation for building the complex molecular architectures required for selective kinase inhibition.

G cluster_0 Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki + Arylboronic Acid + Pd Catalyst BHA Buchwald-Hartwig Amination Start->BHA + Amine/Aniline + Pd Catalyst Product1 C5-Aryl/Heteroaryl Indazole Core (e.g., Axitinib-like) Suzuki->Product1 Product2 C5-Amino Indazole Core (e.g., JNK Inhibitor-like) BHA->Product2

Caption: General synthetic workflow using this compound.

Application Showcase 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an aryl halide and an organoboron compound. This is particularly useful for synthesizing kinase inhibitors where a specific aryl or heteroaryl group at the C5-position is required for binding to regions of the kinase active site beyond the hinge. While many established kinase inhibitors have substitution at other positions, this protocol illustrates the fundamental capability of functionalizing the C5-position, a common strategy in novel inhibitor design.

The following protocol is adapted from established procedures for the Suzuki coupling of halo-indazoles and serves as a validated starting point for optimization.[4][5]

Protocol 1: Synthesis of a 1-methyl-5-(aryl)-1H-indazole Core

Objective: To couple this compound with a representative arylboronic acid.

Reaction Scheme:

G Indazole This compound Product 1-methyl-5-(aryl)-1H-indazole Indazole->Product Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 80-100 °C BoronicAcid + Aryl-B(OH)₂

Caption: Suzuki-Miyaura coupling at the C5-position of the indazole.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (e.g., 258 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 16 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio is critical and may require optimization.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting iodo-indazole (a non-polar spot) and the appearance of a new, typically more polar product spot indicates a successful reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-methyl-5-(aryl)-1H-indazole.

ParameterTypical ConditionRole in Causality
Catalyst Pd(dppf)Cl₂Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation to the palladium center.[6]
Solvent Dioxane/Water, DMESolubilizes reactants and base; water is often crucial for the catalytic cycle.
Temperature 80 - 100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Typical Yield 70 - 95%Dependent on the specific boronic acid used.

Application Showcase 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds using a palladium catalyst.[7] This reaction is instrumental in synthesizing kinase inhibitors that feature an aniline or related amino-heterocycle moiety, which often acts as a key hydrogen bond donor or acceptor. For example, the synthesis of c-Jun N-terminal kinase (JNK) inhibitors has been achieved by coupling an amine to the 5-position of an indazole core.[8]

The following protocol provides a robust method for the N-arylation of this compound, based on well-established procedures for aryl halides.[9][10]

Protocol 2: Synthesis of a N-Aryl-1-methyl-1H-indazol-5-amine Core

Objective: To couple this compound with a representative aniline.

Reaction Scheme:

G Indazole This compound Product N-Aryl-1-methyl-1H-indazol-5-amine Indazole->Product Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene or Dioxane, 90-110 °C Aniline + Aryl-NH₂ G cluster_0 Kinase Active Site ATP_Site ATP Binding Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue Output Signal Transduction BLOCKED Hinge->Output No Phosphorylation Inhibitor Indazole-Based Inhibitor Inhibitor->Hinge H-Bonds ATP ATP ATP->Hinge Competitive Binding

References

Application Notes and Protocols for the Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2] The biological activity of these compounds is often critically dependent on the substitution pattern of the bicyclic ring, particularly on the nitrogen atoms. The N-alkylation of the indazole core is a fundamental transformation in the synthesis of these molecules. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of regioisomeric products upon alkylation.[1][3][4] This lack of regioselectivity presents a significant hurdle in synthetic chemistry, often resulting in challenging purification processes and reduced yields of the desired isomer.[4][5][6]

This technical guide provides a detailed examination of the experimental procedures for achieving regioselective N-alkylation of indazoles. We will delve into the mechanistic principles that govern the regiochemical outcome and present field-proven, step-by-step protocols to selectively synthesize both N1- and N2-alkylated indazoles.

The Underlying Challenge: Tautomerism and Ambident Nucleophilicity

The core of the regioselectivity problem lies in the annular tautomerism of the indazole ring. The proton can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][4][5][7] Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile, with electron density distributed across both nitrogen atoms, rendering both susceptible to electrophilic attack.

G cluster_0 Indazole Tautomerism & Deprotonation cluster_1 Alkylation Pathways 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) Indazolide_Anion Indazolide Anion (Ambident Nucleophile) N1_Product N1-Alkylated Indazole N2_Product N2-Alkylated Indazole

Key Factors Governing N1 vs. N2 Regioselectivity

The selective alkylation of either nitrogen position is not arbitrary; it is a predictable outcome based on a delicate balance of several experimental parameters. Mastering these factors is key to achieving high regioselectivity. The choice of base, solvent, counter-ion, alkylating agent, and the steric and electronic nature of substituents on the indazole ring all play a decisive role.[1][3][4][5]

The interplay between these factors dictates whether the reaction proceeds under thermodynamic or kinetic control. Conditions that allow for equilibration will favor the more stable N1-alkylated product, while kinetically controlled reactions can lead to the N2 isomer.[1][5]

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol is optimized for achieving high regioselectivity for the N1 position by favoring the formation of the more thermodynamically stable product. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a robust and widely cited method for achieving excellent N1 selectivity.[5][8][9][10]

The rationale behind this selectivity is often attributed to the formation of a tight ion pair between the sodium cation (Na+) and the indazolide anion. The Na+ is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing the alkylating agent to the more accessible N1 position.[2][3] This effect is particularly pronounced when an electron-withdrawing group is present at the C3 position, which can participate in chelation.[3]

Detailed Experimental Protocol: N1-Alkylation using NaH/THF
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a suspension.[1][3]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv.) dropwise to the suspension at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[3]

Data on N1-Selective Alkylation
Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THFRT to 50>99:189[5]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:191[11]
3-Acetyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:195[5]
5-Bromo-1H-indazole-3-carboxylateVarious AlcoholsCs₂CO₃ / Dioxane90High N1>90[2]

Protocol 2: Selective N2-Alkylation

Achieving selectivity for the N2 position often requires conditions that favor kinetic control, exploit steric hindrance, or utilize specific catalytic systems.

Method A: Steric Hindrance Directed N2-Alkylation

A powerful strategy to enforce N2-alkylation is to introduce a sterically bulky substituent at the C7 position of the indazole ring. Groups like nitro (-NO₂) or carboxylate (-CO₂Me) at C7 can effectively block the N1 position, forcing the alkylating agent to attack the N2 nitrogen, even under conditions like NaH/THF that typically favor N1.[3][5][8][9][10]

The experimental protocol is similar to the N1-alkylation procedure described above, with the primary difference being the substitution pattern of the starting indazole.

Data on Sterically Directed N2-Alkylation
Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504:9688[1][5]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1:9994[1][5]
Method B: Mitsunobu Reaction for N2-Selectivity

The Mitsunobu reaction provides a reliable method for the N-alkylation of indazoles with alcohols and often shows a strong preference for the formation of the N2-regioisomer.[1][2][5][10] This reaction proceeds via an inversion of stereochemistry at the alcohol carbon and is known for its mild conditions and broad substrate scope.[12]

Detailed Experimental Protocol: Mitsunobu Reaction
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise. The characteristic red-orange color of the azodicarboxylate may dissipate as the reaction proceeds.[1][2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[1]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be purified directly by flash column chromatography to separate the N1 and N2 isomers.[1]

For the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions, a strong preference for the N2 product was observed, with an N1:N2 ratio of 1:2.5.[5][10]

Method C: Acid-Catalyzed N2-Alkylation with Diazo Compounds

A highly efficient and regioselective method for N2-alkylation involves the use of diazo compounds in the presence of a catalytic amount of triflic acid (TfOH).[13] This metal-free system affords N2-alkylated products in excellent yields and with exceptional regioselectivity (often >99% for N2).[1][13]

Detailed Experimental Protocol: TfOH-Catalyzed Alkylation
  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).[1]

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise.[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.[1]

General Experimental Workflow

The successful regioselective alkylation of indazoles relies on a systematic approach, from careful selection of reagents and conditions to diligent monitoring and purification.

Workflow cluster_0 Setup & Reaction cluster_1 Workup & Purification cluster_2 Analysis & Outcome Indazole Indazole Substrate Conditions Select Conditions: - Base (NaH, K2CO3...) - Solvent (THF, DMF...) - Alkylating Agent (R-X) - Temp, Time Indazole->Conditions Reaction Run Reaction under Inert Atmosphere Conditions->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify N1_Product N1-Alkylated Indazole Purify->N1_Product Isomer 1 N2_Product N2-Alkylated Indazole Purify->N2_Product Isomer 2 Analysis Characterization (NMR, MS) N1_Product->Analysis N2_Product->Analysis

Conclusion

The regioselective N-alkylation of indazoles is a controllable process that hinges on a rational selection of reaction conditions. High N1 selectivity is typically achieved under thermodynamically controlled conditions using strong bases like NaH in non-polar solvents. Conversely, N2 selectivity can be obtained by leveraging steric hindrance at the C7 position, employing the Mitsunobu reaction, or using specialized catalytic systems like TfOH with diazo compounds. By understanding the interplay of steric, electronic, and reaction-condition effects, researchers can confidently navigate the synthesis of specific indazole regioisomers, accelerating the development of novel therapeutics and functional materials.

References

Application Notes and Protocols for the C-3 Iodination of 1H-Indazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C-3 Iodinated Indazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, anti-tumor, and anti-inflammatory properties. Within this class of molecules, the C-3 position of the 1H-indazole ring is of particular synthetic interest. The introduction of an iodine atom at this position provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategic functionalization allows for the rapid diversification of indazole-based libraries, a crucial step in modern drug discovery programs for establishing structure-activity relationships (SAR).

This guide provides a detailed overview of robust and reproducible methods for the regioselective C-3 iodination of 1H-indazole precursors. We will delve into the mechanistic underpinnings of these transformations, offer step-by-step experimental protocols, and present data to aid in the selection of the most appropriate method for your specific research needs.

Understanding the Reactivity of the Indazole Core

The regioselectivity of electrophilic substitution on the 1H-indazole ring is governed by its electronic properties. The C-3 position is the most electron-rich and, consequently, the most nucleophilic carbon atom in the heterocyclic ring system.[1][2] This inherent reactivity makes it the preferred site of attack for electrophilic iodinating agents, often leading to high yields of the desired C-3 iodo-1H-indazole product with minimal formation of other regioisomers.

Key Methodologies for C-3 Iodination

Two primary strategies have emerged as the most reliable and widely adopted for the C-3 iodination of 1H-indazoles: the use of molecular iodine in the presence of a base, and the application of N-Iodosuccinimide (NIS) as an electrophilic iodine source.

Method 1: Iodination with Molecular Iodine and Base

This classical yet highly effective method involves the reaction of a 1H-indazole precursor with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] The base is crucial for the deprotonation of the N-H proton of the indazole, forming the more nucleophilic indazolide anion, which then readily attacks the molecular iodine.

Reaction Workflow: I₂/Base System

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Workup Indazole 1H-Indazole Deprotonation Deprotonation Indazole->Deprotonation I2 I₂ Nucleophilic_Attack Nucleophilic Attack at C-3 I2->Nucleophilic_Attack Base Base (e.g., KOH) Base->Deprotonation Deprotonation->Nucleophilic_Attack Indazolide Anion Workup Aqueous Workup (e.g., NaHSO₃ quench) Nucleophilic_Attack->Workup Product 3-Iodo-1H-indazole Workup->Product G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Workup Indazole 1H-Indazole Electrophilic_Attack Electrophilic Attack at C-3 Indazole->Electrophilic_Attack NIS N-Iodosuccinimide (NIS) NIS->Electrophilic_Attack Solvent Solvent (e.g., Acetonitrile) Solvent->Electrophilic_Attack Workup Aqueous Workup (e.g., Na₂S₂O₃ quench) Electrophilic_Attack->Workup Product 3-Iodo-1H-indazole Workup->Product

References

Application Notes & Protocols: The Strategic Utilization of 5-Iodo-1-methyl-1H-indazole in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved and clinical-stage anti-cancer agents.[1][2][3][4] This guide provides an in-depth exploration of 5-Iodo-1-methyl-1H-indazole as a strategic building block for the synthesis of next-generation oncology therapeutics. We will dissect the rationale behind its use, detailing its synthetic versatility in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for synthesis, biological evaluation, and data interpretation, bridging the gap from chemical precursor to potential therapeutic candidate.

Introduction: The Indazole Scaffold in Oncology

The incidence and mortality of cancer continue to pose a significant global health challenge, largely due to therapeutic resistance and tumor relapse.[1][2] In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the indazole moiety standing out as a cornerstone for the development of targeted therapies.[5][6] Several highly successful anti-cancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (Trk/ROS1/ALK inhibitor), are built upon the indazole framework, validating its utility as a template for potent and selective kinase inhibitors.[1][2][3][5][7]

The this compound variant is a particularly valuable precursor. Its strategic functionalization offers distinct advantages:

  • The N1-Methyl Group: This modification prevents tautomerization, simplifying the molecular environment and often improving metabolic stability and oral bioavailability.[8]

  • The C5-Iodo Group: This serves as a highly efficient chemical "handle" for introducing molecular diversity. The carbon-iodine bond is readily activated in palladium-catalyzed cross-coupling reactions, enabling the attachment of a vast array of aryl and heteroaryl substituents. This late-stage functionalization is critical for fine-tuning the structure-activity relationship (SAR) of drug candidates.[9][10]

This guide will focus on the practical application of this versatile building block in the synthesis and evaluation of novel anti-cancer agents.

Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The dysregulation of protein kinase signaling is a hallmark of many cancers.[11] The indazole scaffold is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[10][12] The Suzuki-Miyaura reaction is arguably the most powerful tool for elaborating the this compound core, allowing for the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets like VEGFR, FGFR, and EGFR.[11][13]

Mechanistic Rationale & Targeted Signaling Pathway

The goal of Suzuki coupling in this context is to append a carefully chosen aryl or heteroaryl boronic acid/ester to the C5 position of the indazole. This appended group can extend into solvent-exposed regions of the kinase active site or make additional hydrophobic or polar contacts, thereby enhancing binding affinity and modulating the selectivity profile of the inhibitor.

Below is a conceptual diagram of how an indazole-based inhibitor interacts with a generic kinase ATP-binding pocket and inhibits downstream signaling.

Caption: Simplified MAPK/ERK signaling pathway inhibited by an indazole-based agent.
Experimental Workflow for Synthesis

The synthesis of a diverse library of anti-cancer agents from this compound follows a logical and scalable workflow.

Caption: General experimental workflow for Suzuki coupling and product characterization.
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for coupling an arylboronic acid with this compound. It should be optimized for each specific substrate.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05 equiv.)

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or DMF

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the palladium catalyst is oxygen-sensitive.[13][14]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the starting iodo-indazole.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7] Alternatively, for faster reaction times, microwave irradiation at 120-150 °C for 30-60 minutes can be employed.[13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Synthesized Agents

Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising anti-cancer candidates.

In Vitro Antiproliferative Activity

The initial screening step involves assessing the ability of the compounds to inhibit the growth of various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[12]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colorectal cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[3] Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known chemotherapy drug like 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Representative Data

The following table presents hypothetical IC₅₀ data for a series of 5-substituted-1-methyl-1H-indazole derivatives, demonstrating how SAR can be explored.

Compound IDC5-Substituent (R-group)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Pazopanib (Control) IC₅₀ (µM)
IND-01 Phenyl15.218.50.8
IND-02 4-Pyridyl5.87.10.8
IND-03 3-Quinolinyl1.12.40.8
IND-04 4-(N-methylpiperazinyl)phenyl0.45 0.95 0.8

This is illustrative data. Actual values must be determined experimentally. The data suggests that adding nitrogen-containing heterocycles and solubilizing groups like N-methylpiperazine can significantly improve anti-proliferative activity.

In Vivo Efficacy in Xenograft Models

Promising candidates from in vitro screening must be evaluated in a living organism to assess their anti-tumor efficacy and safety.[15]

Protocol: Murine Xenograft Tumor Growth Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into groups (n=8-10 per group), including a vehicle control group and one or more treatment groups.

  • Drug Administration: Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween® 80). Administer the compound at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via oral gavage).[15]

  • Monitoring: Measure tumor volume (using calipers: Volume = 0.5 x length x width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.[15]

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Drug Discovery & Evaluation Workflow

G Synthesis Library Synthesis from This compound InVitro_Screen In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro_Screen SAR Structure-Activity Relationship (SAR) Analysis InVitro_Screen->SAR Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead Hit_to_Lead->Synthesis Iterative Design ADME_Tox In Vitro ADME/Tox (Metabolic Stability, hERG) Hit_to_Lead->ADME_Tox Lead_Select Lead Candidate Selection ADME_Tox->Lead_Select InVivo In Vivo Efficacy (Xenograft Models) Lead_Select->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Preclinical Preclinical Development PK_PD->Preclinical

Caption: Integrated workflow for anti-cancer drug discovery using the indazole scaffold.

Conclusion

This compound is a high-value, versatile precursor for the development of novel anti-cancer agents. Its amenability to palladium-catalyzed cross-coupling reactions provides a robust platform for generating extensive chemical libraries for SAR studies. The protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of indazole-based compounds. By leveraging this strategic building block, researchers can accelerate the discovery of potent and selective therapeutics targeting the key signaling pathways that drive cancer progression.

References

Application Notes & Protocols: Target Identification Studies Using 5-Iodo-1-methyl-1H-indazole-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Introduction: The Critical Role of Target Identification

In the landscape of modern drug discovery and chemical biology, the identification of a small molecule's protein target is a pivotal step.[1] Phenotypic screening, a powerful method for discovering bioactive compounds, often yields hits with compelling cellular effects but unknown mechanisms of action.[2] Elucidating the specific protein(s) a molecule engages is essential for understanding its mechanism, optimizing its structure, and minimizing off-target effects.[1][2] Chemical probes, small molecules designed to bind specific targets, are indispensable tools in this endeavor.[3]

This guide focuses on a versatile class of chemical probes built on the 5-Iodo-1-methyl-1H-indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[4][5] The inclusion of an iodo-group provides a key reactive handle. While often used as a synthetic intermediate for creating more complex molecules through reactions like Suzuki or Heck coupling, the iodo-substituent itself can be leveraged as a mild electrophile or a precursor for more reactive functionalities, enabling covalent interaction with target proteins.[6] This allows for the design of powerful probes for Activity-Based Protein Profiling (ABPP) and other affinity-based methods.[7]

This document provides a detailed overview of the principles, experimental workflows, and validation strategies for using this compound-based probes in target identification.

Principle of Action: Covalent Target Engagement

The utility of this compound probes in target identification hinges on their ability to form a stable, covalent bond with their protein target(s). The core principle involves a two-step process:

  • Affinity-Driven Binding: The indazole scaffold, often decorated with additional pharmacophoric elements, directs the probe to the binding site of a target protein through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Covalent Modification: The iodine atom at the 5-position acts as a latent electrophile. Upon binding, a suitably positioned nucleophilic amino acid residue (such as cysteine or histidine) in the protein's active site can attack the carbon-iodine bond, displacing the iodide and forming a permanent covalent linkage.

This covalent and irreversible binding is the cornerstone of the Activity-Based Protein Profiling (ABPP) technique.[8] It allows for the "tagging" of target proteins in complex biological mixtures like cell lysates, enabling their subsequent enrichment and identification.[9]

To facilitate detection, these probes are typically synthesized with a reporter tag, such as biotin for affinity purification or a fluorophore for imaging. Alternatively, a "clickable" handle like an alkyne or azide group is incorporated, allowing for the post-labeling attachment of a reporter tag via bioorthogonal chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).[7]

Experimental Design: A Validated Workflow for Target ID

A robust target identification workflow is a self-validating system. It must include rigorous controls to distinguish true, specific binding events from non-specific interactions. The following sections detail a comprehensive workflow using a clickable this compound-based probe.

Core Experimental Workflow Diagram

ABPP_Workflow cluster_prep Step 1: Sample Preparation cluster_label Step 2: Probe Labeling & Competition cluster_click Step 3: Click Chemistry cluster_enrich Step 4: Affinity Enrichment cluster_analysis Step 5: Proteomic Analysis p1 Cell Lysate or Tissue Homogenate p2a Incubate with Indazole-Iodo-Alkyne Probe p1->p2a Divide Sample p2b Control: Pre-incubate with excess Parent Inhibitor, then add Probe p1->p2b Divide Sample p2c Control: DMSO Vehicle p1->p2c Divide Sample p3 Add Biotin-Azide, CuSO4, Ligand, Reductant p2a->p3 p2b->p3 p2c->p3 p4 Streptavidin-Agarose Beads p3->p4 Conjugate p5 Wash to Remove Non-specific Binders p4->p5 Capture p6 Elute Bound Proteins p5->p6 p7 On-Bead Digestion (Trypsin) p6->p7 p8 LC-MS/MS Analysis p7->p8 p9 Data Analysis: Protein ID & Quantification p8->p9

Caption: Workflow for Affinity-Based Protein Profiling (ABPP) using a clickable indazole probe.

Protocol 1: Competitive ABPP for Target Identification in Cell Lysates

This protocol describes the identification of protein targets for a hypothetical compound, "Indazole-X," using a custom-synthesized probe: 5-Iodo-1-methyl-Indazole-X-Alkyne .

A. Materials & Reagents
  • Cell Culture: Cell line of interest (e.g., MCF-7 breast cancer cells).[4]

  • Lysis Buffer: PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitor cocktail.

  • Probes:

    • Active Probe: 5-Iodo-1-methyl-Indazole-X-Alkyne (10 mM stock in DMSO).

    • Competitor: Parent compound Indazole-X (100 mM stock in DMSO).

  • Click Chemistry Reagents:

    • Biotin-Azide (10 mM stock in DMSO).

    • Copper (II) Sulfate (CuSO₄) (50 mM stock in H₂O).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in H₂O).

    • Sodium Ascorbate (100 mM stock in H₂O, freshly prepared).

  • Enrichment: Streptavidin-agarose beads.

  • Wash Buffers: 1% SDS in PBS, 8M Urea in 100 mM Tris-HCl, PBS.

  • Digestion: Sequencing-grade Trypsin, Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Instrumentation: Sonicator, end-over-end rotator, mass spectrometer (e.g., Orbitrap).

B. Step-by-Step Methodology

1. Lysate Preparation: a. Grow cells to ~80-90% confluency. Harvest by scraping and wash twice with cold PBS. b. Resuspend cell pellet in 1 mL of cold Lysis Buffer per 10⁷ cells. c. Lyse cells by sonication on ice (e.g., 3 x 10-second pulses). d. Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C. e. Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

2. Probe Labeling and Competition: a. Set up three labeling reactions in 1.5 mL tubes for each biological replicate:

  • Probe (+): 500 µL of lysate (1 mg total protein).
  • Competition (+): 500 µL of lysate.
  • Vehicle (-): 500 µL of lysate. b. To the Competition (+) tube , add the parent Indazole-X competitor to a final concentration of 100 µM. Add an equivalent volume of DMSO to the other tubes. Incubate for 30 minutes at 37°C.
  • Rationale: Pre-incubation with a high concentration of the non-tagged parent compound will occupy the specific binding sites on the target protein(s). This prevents the active probe from binding, and a reduction in signal for a given protein in this sample is strong evidence of specificity.[7] c. Add the Active Probe to the Probe (+) and Competition (+) tubes to a final concentration of 1 µM. Add DMSO to the Vehicle (-) tube. d. Incubate all tubes for 1 hour at 37°C with gentle shaking.

3. Click Chemistry for Biotin Conjugation: a. Prepare a "Click-Mix" by sequentially adding the following reagents (final concentrations shown): Biotin-Azide (100 µM), CuSO₄ (1 mM), THPTA (1 mM), and Sodium Ascorbate (1 mM).

  • Rationale: THPTA is a ligand that stabilizes the Cu(I) oxidation state, which is essential for the cycloaddition reaction, and increases its efficiency in a complex biological milieu. Sodium ascorbate is the reducing agent that generates the required Cu(I) from the CuSO₄ stock. b. Add 25 µL of the Click-Mix to each 500 µL labeling reaction. c. Incubate for 1 hour at room temperature, protected from light.

4. Affinity Enrichment of Labeled Proteins: a. Pre-wash 50 µL of streptavidin-agarose bead slurry per sample three times with PBS. b. Add the pre-washed beads to each reaction tube. c. Incubate for 1 hour at room temperature with end-over-end rotation to capture biotinylated proteins. d. Pellet the beads by centrifugation (1,500 x g, 2 min) and discard the supernatant. e. Perform a stringent wash sequence to remove non-specifically bound proteins:

  • Wash 1: 1 mL of 1% SDS in PBS.
  • Wash 2: 1 mL of 8M Urea in 100 mM Tris-HCl, pH 8.0.
  • Wash 3: 1 mL of PBS.
  • Rationale: The SDS and urea washes are crucial for disrupting non-covalent protein-protein and protein-bead interactions, ensuring that only covalently labeled and biotinylated proteins remain.[10]

5. On-Bead Digestion and Sample Prep for Mass Spectrometry: a. Resuspend the washed beads in 200 µL of 50 mM ammonium bicarbonate. b. Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes. c. Alkylate cysteine residues by adding IAA to 25 mM and incubating for 30 minutes at room temperature in the dark. d. Add sequencing-grade trypsin (1 µg per sample) and incubate overnight at 37°C with shaking. e. Collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%. f. Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.

Data Analysis and Hit Prioritization

The goal of the quantitative proteomic analysis is to identify proteins that are significantly enriched in the "Probe (+)" sample compared to both the "Vehicle (-)" and, most importantly, the "Competition (+)" samples.

Protein IDGene NameAvg. Spectral Counts (Probe +)Avg. Spectral Counts (Competition +)Fold Change (Probe/Comp)p-valueStatus
P00533EGFR1521113.8< 0.001High-Confidence Hit
P04626ERBB298812.3< 0.001High-Confidence Hit
Q13541ABL245411.10.85Non-specific Binder
P12931HSP90AA12102051.00.91Non-specific Binder
P00519ABL175551.40.21Low-Confidence Hit

Table 1: Example quantitative proteomics data from a competitive ABPP experiment. High-confidence hits show significant enrichment in the probe-treated sample that is competed away by the parent compound.

Criteria for a High-Confidence Hit:

  • High Fold Change: A statistically significant enrichment (e.g., >5-fold) in the "Probe (+)" sample relative to the "Competition (+)" sample.

  • Low p-value: A p-value < 0.05 indicates the change is unlikely due to random chance.

  • Biological Plausibility: The identified protein should belong to a class of targets known to interact with indazole-like scaffolds (e.g., kinases, ATP-binding proteins).[4]

Target Validation: Confirming the Interaction

Identifying a protein by mass spectrometry is the first step; validating the interaction is crucial.[11] This involves using orthogonal (methodologically different) assays to confirm that the parent compound engages the putative target in a cellular context.[12][13]

Target Validation Workflow Diagram

Validation_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Target Engagement cluster_pheno Phenotypic Validation start High-Confidence Hit (e.g., Protein Kinase Y) v1 Recombinant Protein Assay (Test direct inhibition of Kinase Y by Indazole-X) start->v1 v2 Western Blot: Inhibit phosphorylation of a known Kinase Y substrate start->v2 v3 Cellular Thermal Shift Assay (CETSA): Confirm direct binding of Indazole-X to Kinase Y in cells start->v3 v4 Genetic Knockdown (siRNA/CRISPR) of Kinase Y start->v4 v5 Does knockdown phenocopy the effect of Indazole-X? v4->v5

Caption: Orthogonal approaches for validating a putative protein target.

Protocol 2: Western Blot for Target Engagement

This protocol confirms that Indazole-X can inhibit the activity of the identified target (e.g., EGFR) in intact cells by monitoring the phosphorylation of a downstream substrate.

  • Cell Treatment: Seed MCF-7 cells and grow to 70% confluency. Treat cells with increasing concentrations of Indazole-X (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to activate the EGFR pathway.

  • Lysis: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE and Western Blot: a. Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour. d. Incubate overnight at 4°C with primary antibodies against:

    • Phospho-EGFR (pY1068)

    • Total EGFR

    • GAPDH (as a loading control) e. Wash and incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an ECL substrate.

Expected Outcome: A dose-dependent decrease in the phospho-EGFR signal in the Indazole-X treated samples, while total EGFR and GAPDH levels remain unchanged. This provides strong evidence of target engagement and inhibition in a cellular environment.

Conclusion

Target identification using this compound-based probes is a powerful strategy for deconvoluting the mechanism of action of bioactive small molecules.[1] The combination of a privileged medicinal chemistry scaffold with a reactive handle enables the robust and specific labeling of protein targets. By following a rigorous, multi-step workflow that combines competitive affinity-based profiling with orthogonal validation methods, researchers can confidently identify and confirm the cellular targets of their compounds, accelerating the journey from a phenotypic hit to a validated drug lead.

References

Designing Novel Bioactive Molecules from 5-Iodo-1-methyl-1H-indazole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1H-indazole core is a privileged heterocyclic motif, forming the structural basis of numerous pharmacologically active compounds and several FDA-approved drugs.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, including protein kinases, serotonin receptors, and enzymes involved in DNA repair.[1] Marketed drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in oncology, feature the indazole scaffold, underscoring its significance in the development of targeted therapies.[1][2]

The strategic functionalization of the indazole ring is paramount in modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. Among the various functionalized indazoles, 5-Iodo-1-methyl-1H-indazole stands out as a particularly versatile and valuable starting material for the synthesis of novel bioactive compounds. The presence of a methyl group at the N1 position prevents potential complications from N-H reactivity or tautomerization, while the iodine atom at the C5 position serves as a highly effective synthetic handle for diversification through modern cross-coupling reactions.[3]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of novel bioactive molecules. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key synthetic transformations, and present a strategic workflow for the generation and evaluation of a focused library of potential therapeutic agents.

Strategic Workflow for Bioactive Molecule Discovery

The journey from a starting material to a potential drug candidate is a multi-step process that involves rational design, chemical synthesis, and biological evaluation. The following workflow illustrates a strategic approach to designing and synthesizing a library of novel compounds based on the this compound scaffold, with a focus on targeting protein kinases, a well-validated class of drug targets.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Starting Material: This compound B Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl/Heteroaryl Scaffolds) A->B Diversification C Sonogashira Coupling: C-C Bond Formation (Alkynyl Linkers) A->C Diversification D Buchwald-Hartwig Amination: C-N Bond Formation (Amino Scaffolds) A->D Diversification E Focused Compound Library B->E Synthesis C->E Synthesis D->E Synthesis F Primary Screening: Kinase Inhibition Assays E->F Screening G Secondary Screening: Cell-Based Assays (Proliferation, Apoptosis) F->G Hit Confirmation H Lead Identification G->H Lead Candidate Selection I Structure-Activity Relationship (SAR) Analysis H->I I->B Informs Next-Generation Design

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, particularly those concerning reaction yields and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two principal and viable synthetic routes to this compound. The choice between them often depends on the availability of starting materials and the specific regioselectivity challenges a researcher wishes to prioritize.

  • Route A: N-methylation of 5-Iodo-1H-indazole. This is a convergent approach where the indazole core is first iodinated at the C5 position, followed by methylation at the N1 position. The initial step, the synthesis of 5-iodo-1H-indazole, is typically achieved via a Sandmeyer-type reaction starting from 5-amino-1H-indazole.[1] The main challenge in this route is controlling the regioselectivity of the N-methylation step, which can yield both N1 and N2-methylated products.[2][3]

  • Route B: Iodination of 1-methyl-1H-indazole. This is a linear approach that begins with the synthesis or purchase of 1-methyl-1H-indazole, which is then subjected to electrophilic iodination. The key challenge here is directing the iodine to the C5 position, as electrophilic substitution on the indazole ring can produce a mixture of C4, C5, C6, and C7 iodo-isomers.[4]

Q2: What is the most significant challenge when synthesizing this compound?

The most critical challenge is regioselectivity . This issue manifests in two distinct ways depending on the chosen synthetic route:

  • N1 vs. N2 Methylation: When methylating 5-iodo-1H-indazole (Route A), the reaction can occur on either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of 1-methyl (N1) and 2-methyl (N2) isomers.[2] The N1-isomer is generally the thermodynamically more stable product, but reaction conditions can be tuned to favor one over the other.[3]

  • C5 vs. Other C-Position Iodination: When iodinating 1-methyl-1H-indazole (Route B), the electrophilic iodine can substitute at various positions on the benzene ring. Directing the substitution exclusively to the C5 position requires careful optimization of the iodinating agent and reaction conditions to overcome the directing effects of the pyrazole ring and the methyl group.[4]

Q3: How can I effectively monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. By spotting the starting material and the reaction mixture on the same plate, you can observe the consumption of the starting material and the appearance of new product spots. For more quantitative analysis and to distinguish between isomers that may have very similar Rf values, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]

Q4: What are the recommended methods for purifying the final product and intermediates?

Given the potential for isomeric byproducts, purification is a critical step.

  • Column Chromatography: This is the most effective method for separating regioisomers (both N-methyl and C-iodo isomers) and other impurities. A systematic screening of solvent systems, such as gradients of ethyl acetate in hexane or dichloromethane in methanol, is necessary to achieve optimal separation.[4]

  • Recrystallization: If the desired product is a solid and the impurities have significantly different solubilities, recrystallization can be an effective and scalable purification method.

  • Preparative HPLC: For particularly difficult separations where isomers co-elute in standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure compound.[4]

Q5: How can I definitively confirm the structure and distinguish between the N1/N2-methyl and C-iodo isomers?

A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing isomers.

    • N1 vs. N2 Isomers: The chemical shifts and coupling patterns of the protons on the indazole ring will be distinct for the N1 and N2 methyl isomers. The position of the N-methyl signal in the ¹H NMR spectrum also provides a clue.

    • C-Iodo Isomers: The ¹H NMR spectrum will show distinct coupling patterns for the aromatic protons depending on the position of the iodine atom. For example, this compound will exhibit a different set of aromatic signals compared to the 4-iodo, 6-iodo, or 7-iodo isomers.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct number of iodine and methyl groups have been added.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can be used to confirm the regiochemistry of methylation. An NOE correlation between the N-methyl protons and the proton at the C7 position would provide strong evidence for the N1 isomer.

Troubleshooting Guide

Problem: My N-methylation of 5-Iodo-1H-indazole (Route A) results in a poor N1:N2 isomer ratio.

This is a classic regioselectivity problem in indazole chemistry. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[3]

Causality: The deprotonated indazole anion is an ambident nucleophile. Reaction at the N1 position leads to the thermodynamically more stable product, while reaction at N2 is often kinetically favored under certain conditions. The choice of base, solvent, and temperature influences the site of attack by the electrophile (e.g., methyl iodide).[3]

Solutions & Optimization Strategies:

  • Choice of Base and Solvent:

    • For N1 Selectivity (Thermodynamic Control): Using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) generally favors the formation of the N1-methylated product.[3]

    • For N2 Selectivity (Kinetic Control): Conditions using a weaker base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent such as Dimethylformamide (DMF) often increase the proportion of the N2-methylated isomer.[3]

  • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50 °C) after the initial deprotonation can sometimes allow for the equilibration of the kinetically formed N2 isomer to the more stable N1 product.[3]

  • Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate can also be used, though they may also affect the isomer ratio.

Table 1: Influence of Reaction Conditions on N-methylation of Substituted Indazoles
BaseSolventTypical Outcome FavoringControl TypeReference
NaHTHFN1 IsomerThermodynamic[3]
Cs₂CO₃DMFN2 Isomer (or mixture)Kinetic[3]
K₂CO₃AcetoneMixtureMixed
NaHMDSTHF/DMSOSolvent DependentVaries[3]
Problem: The iodination of 1-methyl-1H-indazole (Route B) produces a mixture of regioisomers.

Electrophilic substitution on the indazole ring is complex, and achieving high regioselectivity for the C5 position requires fine-tuning.

Causality: The pyrazole portion of the indazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. The directing effect of the fused ring system and the N-methyl group can lead to substitution at multiple positions (C3, C4, C5, C6, C7). While the C3 position is often the most nucleophilic in 1H-indazole, the N1-methyl group blocks this site, directing iodination to the benzene ring.[4]

Solutions & Optimization Strategies:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial.

    • Iodine (I₂) with a Base: A common method involves using molecular iodine with a base like potassium hydroxide (KOH) in a solvent like DMF. This system can provide good yields for certain indazoles.[5]

    • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. It can be used in solvents like acetonitrile or DMF at room temperature, offering better control and potentially higher selectivity for the C5 position.[4]

    • Iodine Monochloride (ICl): A more reactive agent that should be used with caution and typically at low temperatures to control its reactivity and improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with solvents like DMF, acetonitrile, and chlorinated solvents (DCM, chloroform) is recommended.[4]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the formation of the most thermodynamically stable isomer.[4]

Problem: The yield of 5-iodo-1H-indazole from 5-aminoindazole is consistently low.

This multi-step Sandmeyer-type reaction involves a sensitive diazonium salt intermediate.

Causality: Low yields often stem from two main issues:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may not go to completion if the conditions are not optimal.

  • Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable, especially at elevated temperatures. Premature decomposition before the addition of the iodide source is a common cause of yield loss.[1]

Solutions & Optimization Strategies:

  • Strict Temperature Control: The entire process, from the addition of hydrochloric acid to the formation of the diazonium salt with sodium nitrite, must be maintained at a low temperature, typically between -5 °C and 2 °C, using an ice-salt bath.[1]

  • Slow and Controlled Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the amine, ensuring the temperature does not rise. Similarly, the resulting diazonium salt solution should be added slowly to the cold solution of potassium iodide.[1]

  • Work-up Procedure: During extraction, ensure all of the product is recovered from the aqueous layer. Washing with a sodium thiosulfate solution is crucial to remove any residual iodine, which can contaminate the final product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Route A)

Step 1A: Synthesis of 5-Iodo-1H-indazole [1]

  • Suspend 1H-indazol-5-amine (1.0 eq) in water and concentrated hydrochloric acid in a flask and cool to -5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 2 °C. Stir for an additional 15 minutes at -5 °C.

  • In a separate flask, dissolve potassium iodide (1.2 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90 °C for 1.5 hours.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with 10% w/v sodium thiosulfate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 1B: N1-methylation of 5-Iodo-1H-indazole [3]

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 5-Iodo-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and isolate this compound.

Protocol 2: Synthesis of this compound (Route B)

Step 2A: Synthesis of 1-methyl-1H-indazole (Starting Material)

This starting material can be purchased or synthesized via established literature methods, such as the N-alkylation of 1H-indazole.

Step 2B: Iodination of 1-methyl-1H-indazole [4]

  • Dissolve 1-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be applied.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired 5-iodo isomer from other regioisomers.

Visual Workflow and Decision Diagrams

Synthetic Routes for this compound Synthetic Pathways and Key Challenges cluster_A Route A: Iodination First cluster_B Route B: Methylation First A_start 5-Amino-1H-indazole A_step1 Diazotization (NaNO₂, HCl) & Iodination (KI) A_start->A_step1 A_inter 5-Iodo-1H-indazole A_step1->A_inter A_step2 N-Methylation (MeI, Base) A_inter->A_step2 A_prod This compound A_step2->A_prod A_challenge Challenge: N1 vs. N2 Regioselectivity A_step2->A_challenge B_start 1-methyl-1H-indazole B_step1 Electrophilic Iodination (e.g., NIS) B_start->B_step1 B_prod This compound B_step1->B_prod B_challenge Challenge: C-Iodination Regioselectivity (C5 vs C4, C6, C7) B_step1->B_challenge

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_N_Methylation Troubleshooting N-Methylation Regioselectivity start Problem: Poor N1:N2 Isomer Ratio q_base What base/solvent system are you using? start->q_base path_strong Strong Base (NaH) in Non-polar Solvent (THF) q_base->path_strong NaH/THF path_weak Weak Base (Cs₂CO₃) in Polar Solvent (DMF) q_base->path_weak Cs₂CO₃/DMF path_other Other conditions q_base->path_other Other rec_n1 To increase N1 isomer: - Use NaH in THF. - Ensure anhydrous conditions. - Consider slight warming to equilibrate. path_strong->rec_n1 rec_n2 These conditions favor N2. This is expected kinetically. path_weak->rec_n2 rec_switch Switch to NaH/THF for the thermodynamic N1 product. path_weak->rec_switch path_other->rec_switch

Caption: Decision diagram for troubleshooting N-methylation regioselectivity issues.

References

Technical Support Center: Challenges and Solutions in the Regioselective Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges posed by this privileged heterocyclic scaffold. The indazole nucleus is a cornerstone in numerous pharmaceuticals, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib.[1][2] However, its synthetic utility is often hampered by difficulties in controlling regioselectivity.

The core of the challenge lies in the annular tautomerism of the indazole ring, which exists as a mixture of the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[3][4] This equilibrium, coupled with two nucleophilic nitrogen atoms (N1 and N2), often leads to the formation of isomeric mixtures during functionalization reactions, complicating synthesis and purification.[5][6]

This guide provides in-depth, troubleshooting-focused answers to common questions, detailed protocols for key transformations, and visual workflows to navigate the complexities of indazole chemistry.

Part 1: Troubleshooting N-Functionalization (The N1 vs. N2 Problem)

Direct functionalization of the indazole nitrogen atoms is the most common synthetic operation, yet it is fraught with selectivity issues. The outcome of N-alkylation or N-arylation is highly dependent on a subtle interplay of electronics, sterics, and reaction conditions.[7]

FAQ 1: My N-alkylation is yielding an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

This is the most frequent challenge in indazole chemistry. Achieving high N1 selectivity requires conditions that can effectively discriminate between the two nitrogen atoms. The most reliable strategy involves using a strong, non-nucleophilic base in a non-polar, aprotic solvent.

Causality and Solution:

The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is the gold standard for promoting N1-alkylation, often providing >99% selectivity for certain substrates.[7][8] The rationale behind this selectivity is a proposed chelation-controlled mechanism. After deprotonation, the small sodium cation is believed to coordinate between the N2 atom and a Lewis basic site on a C3 substituent (like a carbonyl oxygen).[9] This coordination effectively blocks the N2 position, leaving the N1 atom as the only site available for electrophilic attack.

  • Key Factors for N1 Selectivity:

    • Base/Cation: Small alkali metal cations (Li⁺, Na⁺) are more effective at chelation than larger ones (K⁺, Cs⁺). NaH is ideal.[9]

    • Solvent: Aprotic, non-polar to moderately polar solvents like THF or dioxane are preferred as they stabilize the chelated intermediate without competitively solvating the cation.[8]

    • Substituents: Electron-withdrawing groups at the C3 position (e.g., esters, amides) enhance N1 selectivity by providing a chelation site for the cation.[7][8]

Conversely, using conditions like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often leads to poor selectivity or a preference for the N2 isomer, as the larger potassium cation and the highly polar solvent disrupt any potential chelation.[5][6]

Decision Workflow for N1 vs. N2 Alkylation

G cluster_legend Legend start Goal: Selective N-Alkylation of Indazole n1_product Desired Product: N1-Isomer start->n1_product I need the N1 isomer n2_product Desired Product: N2-Isomer start->n2_product I need the N2 isomer cond1 Conditions: NaH in THF/Dioxane n1_product->cond1 cond3 Specialized Conditions: Mitsunobu Reaction or TfOH + Diazo Compound n2_product->cond3 mixture Result: Mixture or Poor Selectivity cond1->n1_product High N1 Selectivity (Especially with C3-EWG) cond2 Conditions: K2CO3 or Cs2CO3 in DMF/MeCN cond2->mixture cond3->n2_product High N2 Selectivity l1 Recommended Path l2 Path to Avoid for Selectivity l3 Specialized N2 Path

Caption: Decision tree for selecting N-alkylation conditions.

FAQ 2: My target molecule is the N2-alkylated indazole. What synthetic strategies favor this isomer?

While N1 is often the thermodynamic product, specific conditions can be employed to favor the formation of the N2 isomer, often by exploiting alternative reaction mechanisms or unique steric environments.

Solutions and Causality:

  • Mitsunobu Reaction: Subjecting an indazole to Mitsunobu conditions (e.g., an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DBAD or DIAD) can strongly favor N2-alkylation.[3][10] The bulky phosphine intermediate is thought to coordinate in a way that sterically hinders attack at the N1 position, directing the alcohol to the more accessible N2 atom.[10]

  • Acid Catalysis with Diazo Compounds: A highly regioselective method for N2-alkylation involves the reaction of indazoles with diazo compounds in the presence of triflic acid (TfOH).[2] This metal-free system provides excellent yields and high N2 selectivity (N2/N1 up to 100/0), proceeding through a mechanism distinct from standard base-mediated alkylations.[2]

  • Substituent Effects: Steric hindrance around the N1 position can naturally favor N2 functionalization. Indazoles with a substituent at the C7 position (e.g., -NO₂ or -CO₂Me) have been shown to confer excellent N2 regioselectivity (≥96%) even under standard alkylating conditions, as the C7 group effectively blocks the approach of the electrophile to N1.[7][8]

Summary Table: Conditions for N-Alkylation Regioselectivity
ObjectiveBaseSolventElectrophileKey FactorTypical N1:N2 RatioReference(s)
N1-Selective NaHTHFAlkyl Halide/TosylateCation Chelation>95:5[7][8]
N1-Selective Cs₂CO₃DioxaneAlcohol (via tosylate)Chelation (Cs⁺)>90:10[3][10]
N2-Selective - (Mitsunobu)THFAlcoholSteric Hindrance<10:90[3][10]
N2-Selective - (TfOH cat.)DCEDiazo CompoundMechanistic Bias<5:95[2]
Mixture K₂CO₃ / Cs₂CO₃DMFAlkyl HalideLack of ControlVariable (often ~1:1)[5][6]
Part 2: Troubleshooting C-H Functionalization

While N-functionalization is governed by the two nitrogen atoms, regioselective C-H functionalization presents a different set of challenges, namely activating a specific C-H bond on the carbocyclic ring (positions 3, 4, 5, 6, or 7). This typically requires a directing group strategy.[11][12]

FAQ 3: I need to install an aryl group at the C3 position of a 1H-indazole. My attempts at direct arylation are failing. What is the problem?

Direct C-H functionalization at the C3 position of 1H-indazoles is notoriously difficult due to the position's relatively low reactivity compared to other sites and the nucleophilic nature of the N1/N2 positions.[13][14]

Solution and Causality:

A robust and now widely adopted solution is the use of a palladium catalyst with a phenanthroline (Phen) ligand .[14]

  • The Challenge: Standard palladium catalysts often coordinate non-productively to the indazole's nitrogen atoms, shutting down catalysis. Furthermore, the C3 position is less electronically activated for C-H metalation compared to other positions.

  • The Solution: The phenanthroline ligand coordinates strongly to the palladium center. This bidentate ligand is believed to sterically hinder the indazole's nitrogen atoms from binding to the metal, leaving the catalyst free to engage in the C-H activation cycle.[14] This Pd/Phen system has proven effective for the C3-arylation of both indazoles and pyrazoles, substrates that were previously considered challenging.[14]

Workflow for Directed C-H Functionalization

G start Goal: Regioselective C-H Functionalization pos_c3 Target: C3 Position start->pos_c3 pos_c7 Target: C7 Position start->pos_c7 pos_ortho Target: Ortho-position of N2-Aryl Group start->pos_ortho dg_none Strategy: Direct C-H Activation (No Directing Group) pos_c3->dg_none dg_n1 Strategy: N1-Directing Group (e.g., Pyridyl) pos_c7->dg_n1 dg_n2 Strategy: N2-Aryl Group as Directing Group pos_ortho->dg_n2 cat1 Catalyst System: Pd(OAc)2 / Phenanthroline dg_none->cat1 cat2 Catalyst System: [RhCp*Cl2]2 or Pd(OAc)2 dg_n1->cat2 dg_n2->cat2 cat1->pos_c3 Successful C3-Arylation cat2->pos_c7 C7-Olefination/Arylation cat2->pos_ortho Ortho-Acylation/Alkylation

Caption: Strategic workflow for directed C-H functionalization of indazoles.

FAQ 4: How can I functionalize other positions on the indazole ring, such as C7 or C5?

Functionalization at positions other than C3 typically requires the installation of a directing group (DG) at N1 or N2, which then steers a metal catalyst to a specific C-H bond.

Solutions and Causality:

  • C7-Functionalization: Installing a removable directing group, such as a picolinamide or pyrimidyl group, at the N1 position can direct rhodium or palladium catalysts to the C7-H bond for arylation, olefination, or alkylation. The proximity of the C7-H bond to the N1-bound directing group facilitates the cyclometalation step required for C-H activation.

  • C5-Functionalization: This is more challenging. Some methods achieve C5-functionalization on 2-aryl-2H-indazoles via a radical pathway using N-halogenated succinimides.[15]

  • Ortho-Functionalization of N2-Aryl Group: When an aryl group is present at the N2 position, the indazole ring itself can act as a directing group, guiding catalysts like Rh(III) to functionalize the ortho-C-H bonds of the N2-aryl substituent.[11][16] This is a powerful strategy for building complex, three-dimensional molecules.

Part 3: Key Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation of 1H-Indazole

Adapted from Alam, A. et al., Beilstein J. Org. Chem. 2021, 17, 1999–2011.[7]

This protocol describes the N1-pentylation of methyl 1H-indazole-3-carboxylate as a representative example.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-3-carboxylate (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv) portion-wise to the stirred suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium indazolide salt forms.

  • Electrophile Addition: Add n-pentyl bromide (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and warm the reaction to 50 °C. Stir at this temperature for 24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the N1-pentyl-1H-indazole product.

    • Expected Outcome: >99% N1 regioselectivity.[7]

Protocol 2: Palladium-Catalyzed C3-Arylation of 1H-Indazole

Adapted from Chen, G. et al., Org. Lett. 2012, 14 (24), 6298–6301.[14]

This protocol details the C3-arylation of 1H-indazole with iodobenzene.

  • Preparation: To an oven-dried Schlenk tube, add 1H-indazole (0.25 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 10 mol%), 1,10-phenanthroline (0.025 mmol, 10 mol%), and K₃PO₄ (0.50 mmol, 2.0 equiv).

  • Reagent Addition: Add iodobenzene (0.375 mmol, 1.5 equiv) followed by chlorobenzene (1.0 mL) as the solvent.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 160 °C. Stir vigorously for 48 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 3-phenyl-1H-indazole product.

    • Expected Outcome: High yield of the C3-arylated product with excellent regioselectivity.[14]

References

effective purification techniques for crude 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Effective Purification of Crude 5-Iodo-1-methyl-1H-indazole

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with high purity. We will move beyond simple protocols to address the common, and often frustrating, issues that arise during purification, providing logical, experience-driven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the purification of this compound, providing a solid basis before proceeding to troubleshooting.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is almost entirely dictated by the synthetic route. The most common method is the direct iodination of 1-methyl-1H-indazole. Consequently, the expected impurities are:

Impurity TypeSpecific Example(s)SourceTypical Method of Detection
Starting Material 1-methyl-1H-indazoleIncomplete reaction.TLC, LC-MS, ¹H NMR
Regioisomers 3-Iodo-, 4-Iodo-, 6-Iodo-, 7-Iodo-1-methyl-1H-indazoleLack of complete regioselectivity during electrophilic iodination.[1][2]TLC (may co-elute), LC-MS, ¹H & ¹³C NMR
Over-iodination Di-iodo-1-methyl-1H-indazole speciesReaction conditions are too harsh or prolonged.[1]LC-MS, ¹H NMR
Reagent Residue Elemental Iodine (I₂), N-Iodosuccinimide (NIS)Incomplete quenching or work-up.[3]Visual (purple/brown color), TLC
Degradation Products Various unspecified compoundsThe product may degrade if exposed to light or strong acids/bases, though iodo-aromatics are generally stable.[1][4]TLC, LC-MS

Q2: Which purification technique—column chromatography or recrystallization—is better for my crude product?

A2: The choice depends on the purity of your crude material.

  • Column Chromatography is the most robust and generally recommended method, especially if your crude product contains a significant amount of regioisomers.[1] The polarity differences between the isomers, although sometimes slight, are often sufficient for separation on silica gel.

  • Recrystallization is an excellent choice for a final polishing step or if your crude material is already >90% pure with only minor impurities.[5] It is generally ineffective at separating regioisomers due to their similar solubility profiles.

The following decision tree can guide your choice:

G start Crude this compound analysis Analyze by TLC & ¹H NMR start->analysis decision Multiple spots (isomers) or complex NMR? analysis->decision chromatography Perform Column Chromatography decision->chromatography  Yes recrystallization Attempt Recrystallization decision->recrystallization  No (Mainly one spot) end_pure Pure Product chromatography->end_pure end_rerun Re-evaluate Purification Strategy (e.g., Prep-HPLC) chromatography->end_rerun Separation Failed recrystallization->chromatography Purity insufficient recrystallization->end_pure

Caption: Decision workflow for purification method selection.

Q3: Is this compound stable to silica gel?

A3: Generally, iodinated aromatic heterocycles like this are stable on standard silica gel.[1] However, prolonged exposure on a very acidic or "hot" column can potentially lead to some degradation.[6] If you observe significant streaking on TLC or recover low yields from a column, stability might be a concern. In such rare cases, deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina is a valid strategy.[6][7]

Section 2: Troubleshooting Guide for Column Chromatography

This section addresses specific problems you may encounter during flash column chromatography.

Q4: My TLC shows good separation, but all my column fractions are mixed. What went wrong?

A4: This is a classic and frustrating problem. Several factors can cause this discrepancy between TLC and column performance:

  • Overloading the Column: The most common cause. You have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: Air bubbles or channels in the silica bed will ruin separation. Ensure you pack the column as a slurry and allow it to settle completely without running dry.

  • Sample Loading Technique: Loading the sample in a large volume of strong solvent will cause band broadening. For best results, dissolve your crude material in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of your column.[6]

  • Eluent Polarity is Too High: Running the column in a solvent system that gives your product an Rf of ~0.3-0.4 on TLC is ideal. If the Rf is too high, compounds will move too quickly and co-elute.

Q5: The regioisomers are barely separating. How can I improve the resolution?

A5: Improving the separation of closely-eluting isomers requires optimizing your chromatographic conditions.

  • Use a Shallower Gradient: If you are running a gradient elution (e.g., 0% to 20% Ethyl Acetate in Hexane), make the gradient much shallower (e.g., 0% to 10% over many more column volumes). This gives the isomers more time to resolve.

  • Switch Solvents: The selectivity of the separation can change dramatically with different solvents. If a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol system.[1] Sometimes, a ternary system (e.g., Hexane/DCM/EtOAc) can provide unique selectivity.

  • Use High-Performance Silica: Finer mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can improve the resolution of difficult separations.[8]

G start Poor Isomer Separation (Co-elution) check_rf Is TLC Rf optimal? (0.2-0.4) start->check_rf adjust_solvent Adjust Eluent Polarity (Decrease polar component) check_rf->adjust_solvent No decision_gradient Using Gradient? check_rf->decision_gradient Yes adjust_solvent->decision_gradient shallow_gradient Make Gradient Shallower decision_gradient->shallow_gradient Yes switch_solvents Switch Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) decision_gradient->switch_solvents No (Isocratic) final_check Resolution Improved? shallow_gradient->final_check switch_solvents->final_check success Pure Isomers Obtained final_check->success Yes failure Consider Prep-HPLC final_check->failure No

Caption: Workflow for troubleshooting poor isomer separation.

Section 3: Troubleshooting Guide for Recrystallization

This section provides solutions for common issues encountered during recrystallization attempts.

Q6: I've dissolved my crude product, but it "oiled out" instead of forming crystals upon cooling. What should I do?

A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice.[9] This is often due to the presence of impurities depressing the melting point or cooling the solution too rapidly.

  • Re-heat and Add More Solvent: Heat the mixture back to boiling. The oil should redissolve. Add a small amount of additional hot solvent (1-5% more volume) to ensure the solution is no longer supersaturated at that high temperature.[9]

  • Slow Down the Cooling: This is critical. Allow the flask to cool slowly on the benchtop, perhaps insulated with a towel, before even considering an ice bath. Rapid cooling favors oil formation.[9]

  • Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Change the Solvent System: The chosen solvent may be inappropriate. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol, then slowly add water until cloudy).[5]

Q7: The solution has cooled completely, and no crystals have formed. What's next?

A7: This indicates that the solution is not sufficiently supersaturated at the lower temperature, or there is a high kinetic barrier to nucleation.

  • Induce Crystallization: Try the scratching method described above. If you have a small amount of pure material, add a single "seed crystal" to the solution. This provides a template for crystal growth.[9]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow it to cool again.

  • Add an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol or acetone), you can try slowly adding a non-polar anti-solvent (like hexane or water) dropwise until the solution becomes persistently cloudy. Then, allow it to stand.

Section 4: Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the desired product an Rf value of approximately 0.3-0.4 and shows separation from major impurities.

  • Column Packing: Select a column of appropriate size. As a slurry in the non-polar component of your eluent (e.g., Hexane), pour silica gel (230-400 mesh) into the column to about 2/3 full. Tap the column gently to settle the silica bed and then run more solvent through to ensure a flat, stable bed with no air pockets.

  • Sample Loading: Dissolve ~1g of crude this compound in a minimal volume of DCM (~2-3 mL). Add ~2g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of boiling solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or the solution is colored, perform a rapid hot gravity filtration through a fluted filter paper into a pre-heated flask. This step can remove impurities like activated charcoal if it was used.[9]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

References

troubleshooting common side reactions in the synthesis of halogenated indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we will delve into the mechanistic underpinnings of these reactions to provide not just solutions, but a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs)

Direct Halogenation (NBS, NCS, etc.)

Q1: My reaction is producing a mixture of mono-halogenated isomers (e.g., C3, C5, and C7). How can I improve the regioselectivity?

A1: Regioselectivity in the direct halogenation of indazoles is a common challenge governed by the electronic properties of the indazole ring and the reaction conditions. The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack. However, substitution at other positions can occur, leading to isomeric mixtures.

  • Influence of Substituents: The electronic nature of existing substituents on the indazole ring plays a crucial role. Electron-donating groups (EDGs) activate the ring, often leading to lower selectivity, while electron-withdrawing groups (EWGs) deactivate the ring and can direct halogenation to specific positions. For instance, in 4-nitro-1H-indazole, the C7 position is preferentially brominated[1].

  • Protecting Groups: The use of N-1 or N-2 protecting groups can significantly influence regioselectivity. Bulky protecting groups at N-1 can sterically hinder attack at C7, favoring C3 and C5 halogenation. Conversely, N-2 protection can alter the electronic distribution and favor halogenation at other positions.

  • Reaction Conditions:

    • Solvent: The choice of solvent can impact regioselectivity. Polar aprotic solvents like DMF or acetonitrile are commonly used. In some cases, using less polar solvents can enhance selectivity.

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Q2: I'm observing significant amounts of di- and tri-halogenated products. How can I control this over-halogenation?

A2: Over-halogenation is a frequent side reaction, especially with activated indazole substrates. The mono-halogenated product can be more reactive than the starting material, leading to subsequent halogenation.

  • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents of the halogenating agent is a good starting point.

  • Slow Addition: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of multiple halogenations on the same molecule.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to moderate the reaction rate.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench the reaction upon consumption of the starting material before significant over-halogenation occurs.

A proposed radical mechanism for over-bromination with NBS suggests that the mono-brominated product can react further with a bromine radical to form a di-brominated product[2].

Q3: My reaction is sluggish or not proceeding to completion. What can I do?

A3: Low reactivity can be an issue, particularly with deactivated indazole rings (e.g., those bearing nitro or cyano groups).

  • Choice of Halogenating Agent: For less reactive substrates, a more potent halogenating agent may be required. For instance, bromine (Br₂) is a stronger brominating agent than N-bromosuccinimide (NBS)[3]. However, this also increases the risk of over-halogenation and reduced selectivity.

  • Catalysis: The use of a catalyst can enhance the electrophilicity of the halogenating agent. For example, organic dyes like gallocyanine have been shown to catalyze the halogenation of indazoles with N-halosuccinimides[4].

  • Temperature: Increasing the reaction temperature can improve the reaction rate, but this must be balanced against the risk of side reactions. A careful optimization study is recommended.

Q4: I suspect I am getting N-halogenation instead of, or in addition to, C-halogenation. How can I confirm this and prevent it?

A4: While C-halogenation is more common for indazoles via electrophilic aromatic substitution, N-halogenation can occur, particularly if the reaction conditions favor the formation of a halogen radical that can be scavenged by the lone pair on the nitrogen.

  • Confirmation: N-halogenated indazoles can be unstable. Their presence can sometimes be inferred by the formation of decomposition products or by using spectroscopic methods like 2D NMR to look for correlations that would indicate a halogen on the nitrogen. A significant amount of bromination occurring at an N-alkyl substituent was not detected in one study on pyrazoles, a related heterocycle[4].

  • Prevention:

    • Protecting Groups: Protecting the indazole nitrogen (N-1 or N-2) with a suitable protecting group (e.g., Boc, SEM) will prevent N-halogenation.

    • Reaction Conditions: Conditions that favor an electrophilic aromatic substitution mechanism (SEAr) will promote C-halogenation. This often involves using polar solvents and ensuring the halogenating agent is activated to act as an electrophile.

Sandmeyer Reaction

Q5: My Sandmeyer reaction on an aminoindazole is giving a low yield of the desired halogenated product. What are the common pitfalls?

A5: The Sandmeyer reaction is a powerful method to introduce a halogen, but it is sensitive to reaction conditions, and several side reactions can lower the yield.[5][6]

  • Incomplete Diazotization: The first step, the conversion of the amino group to a diazonium salt, must be complete.

    • Troubleshooting: Ensure the temperature is kept low (0-5 °C) to prevent decomposition of the diazonium salt[5]. Use a slight excess of sodium nitrite and ensure the solution is sufficiently acidic. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test indicates an excess).

  • Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of phenolic byproducts[6][7].

    • Troubleshooting: Maintain a low temperature throughout the diazotization and subsequent reaction with the copper(I) halide.

  • Issues with the Copper(I) Catalyst: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism[7].

    • Troubleshooting: Ensure the copper(I) halide is of good quality and freshly prepared if necessary. The use of stoichiometric amounts of the copper salt is often recommended.

Q6: I am observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. How can I minimize this?

A6: The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water[6][7].

  • Temperature Control: This is the most critical factor. The diazotization and the initial phase of the Sandmeyer reaction should be carried out at low temperatures (0-5 °C) to suppress the reaction with water.

  • Anhydrous Conditions: While challenging for the diazotization step, using anhydrous or less aqueous conditions for the copper-mediated substitution can reduce phenol formation.

  • pH Control: Maintaining a sufficiently acidic environment during diazotization helps to stabilize the diazonium salt and minimize the presence of free hydroxide ions.

Protecting Groups

Q7: I am using a Boc protecting group on my indazole. Are there any common side reactions I should be aware of during halogenation?

A7: The tert-butyloxycarbonyl (Boc) group is generally stable to many halogenating conditions. However, it is acid-labile.

  • Acidic Byproducts: Some halogenation reactions, particularly those using reagents that generate acidic byproducts (e.g., HBr from NBS in the presence of trace water), can lead to partial or complete deprotection of the Boc group.

  • Troubleshooting:

    • Use a non-protic solvent and ensure anhydrous conditions.

    • Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any acid generated.

    • There have been reports of N-deprotection of N-Boc indazole under certain cross-coupling conditions, suggesting that care should be taken with reaction conditions[8].

Q8: I am using a SEM protecting group. What are its stability limitations during halogenation?

A8: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is generally robust and stable to a wide range of reaction conditions, including basic hydrolysis and oxidation[9]. It is known to survive bromination conditions[9]. However, it can be cleaved under certain acidic conditions or with fluoride sources.

  • Deprotection: The SEM group can be removed by treatment with TBAF in THF or aqueous HCl in EtOH[10]. Therefore, if your halogenation conditions generate fluoride ions or are strongly acidic, you may observe deprotection.

  • Troubleshooting: Avoid halogenating agents or additives that are sources of fluoride. If acidic conditions are necessary, a careful optimization of the reaction time and temperature is needed to minimize deprotection.

Purification

Q9: I have a mixture of halogenated indazole isomers and over-halogenated products. What are the best methods for purification?

A9: The purification of these closely related compounds can be challenging but is achievable with the right techniques.

  • Column Chromatography: This is the most common method for separating isomers and products with different degrees of halogenation.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is often effective. The separation can be sensitive to the choice of solvents, so screening different solvent systems is recommended.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.

    • Solvent Selection: Finding a suitable solvent or solvent mixture is key. The desired compound should be soluble in the hot solvent and sparingly soluble at room temperature or below. A mixed solvent system (e.g., ethanol/water, acetone/water, THF/water) can be very effective for separating isomers[11].

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, preparative HPLC can be used. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., TFA or formic acid), are a good starting point.

Troubleshooting Guides

Guide 1: Direct Halogenation with N-Halosuccinimides (NBS/NCS)
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low or No Reaction 1. Deactivated substrate. 2. Insufficiently reactive halogenating agent. 3. Low reaction temperature.1. Consider a more reactive halogenating agent (e.g., Br₂ for bromination). 2. Add a catalyst (e.g., an organic dye like gallocyanine)[4]. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Mono-halogenated Isomers 1. Low regioselectivity of the reaction. 2. Influence of activating substituents.1. Lower the reaction temperature. 2. Screen different solvents to find one that improves selectivity. 3. If possible, introduce a directing protecting group on the indazole nitrogen.
Significant Over-halogenation (Di-/Tri-halogenation) 1. Excess halogenating agent. 2. High reaction rate. 3. Highly activated substrate.1. Use a precise stoichiometry of the halogenating agent (1.0-1.1 eq). 2. Add the halogenating agent slowly over time. 3. Lower the reaction temperature. 4. Monitor the reaction closely and quench as soon as the starting material is consumed.
Unwanted N-Halogenation 1. Reaction conditions favoring radical pathways.1. Protect the indazole nitrogen with a suitable protecting group. 2. Use conditions that favor an electrophilic aromatic substitution mechanism (polar solvents).
Guide 2: Sandmeyer Reaction for Halogenation of Aminoindazoles
Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low Yield of Halogenated Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) catalyst.1. Ensure the temperature of diazotization is 0-5 °C. 2. Test for excess nitrous acid with starch-iodide paper. 3. Use freshly prepared or high-quality copper(I) halide. 4. Add the diazonium salt solution to the copper(I) halide solution promptly after preparation.
Formation of Phenolic Byproduct 1. Reaction of the diazonium salt with water. 2. Elevated reaction temperature.1. Strictly maintain a low temperature (0-5 °C) during the reaction. 2. Minimize the amount of water in the reaction mixture where possible.
Formation of Azo-Coupled Byproducts 1. The diazonium salt acting as an electrophile and coupling with an electron-rich aromatic species (e.g., unreacted aminoindazole).1. Ensure complete diazotization of the starting amine. 2. Maintain a sufficiently acidic pH to protonate any remaining starting amine, deactivating it towards coupling.
Formation of Biaryl Byproducts 1. Dimerization of the aryl radical intermediate.1. This is an inherent potential side reaction of the radical mechanism[7]. Ensure a high concentration of the copper(I) halide to efficiently trap the aryl radical.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of 2-Phenyl-2H-indazole with NBS

This protocol is adapted from a metal-free regioselective halogenation method.[3]

Materials:

  • 2-Phenyl-2H-indazole

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-bromosuccinimide (0.3 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 50 °C in the air for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Regioselective C3-Chlorination of 2-Phenyl-2H-indazole with NCS

This protocol is adapted from a metal-free regioselective halogenation method.[3]

Materials:

  • 2-Phenyl-2H-indazole

  • N-Chlorosuccinimide (NCS)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-chlorosuccinimide (0.3 mmol, 1.0 equiv.).

  • Stir the reaction mixture at 50 °C in the air for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-phenyl-2H-indazole.

Data Presentation

Table 1: Comparison of Halogenation Methods for 2-Substituted Indazoles

EntrySubstrateHalogenating AgentSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
12-Phenyl-2H-indazoleNBS (1.0 eq)EtOH5023-Bromo97[3]
22-Phenyl-2H-indazoleNBS (1.3 eq)H₂O9553-Bromo96[3]
32-Phenyl-2H-indazoleNCS (1.0 eq)EtOH5023-Chloro95[3]
45-Nitro-1H-indazoleNBS (1.1 eq)MeCNRT1.5-23-Bromo52[4]
52-(m-tolyl)-2H-indazoleNBS (2.0 eq)MeCN5063,7-Dibromo59[3]
62-(m-tolyl)-2H-indazoleNBS (4.0 eq)MeCN80-3,5,7-Tribromo71[3]

Visualizations

Mechanistic Pathways

Over_Halogenation Indazole Indazole Mono_Halo Mono-Halogenated Indazole Indazole->Mono_Halo + [X+] - H+ Di_Halo Di-Halogenated Indazole Mono_Halo->Di_Halo + [X+] - H+

Caption: Pathway for over-halogenation of indazoles.

Sandmeyer_Side_Reactions Amino_Indazole Amino-Indazole Diazonium Indazole Diazonium Salt Amino_Indazole->Diazonium NaNO₂, H⁺ Aryl_Radical Indazole Aryl Radical Diazonium->Aryl_Radical Cu(I) e⁻ transfer - N₂ Phenol Phenolic Byproduct Diazonium->Phenol H₂O, Δ Desired_Product Halogenated Indazole Aryl_Radical->Desired_Product Cu(II)X Biaryl Biaryl Byproduct Aryl_Radical->Biaryl Dimerization

Caption: Common side reactions in the Sandmeyer synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Halogenation Reaction Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Desired_Product Desired Product is Major Check_TLC->Desired_Product Yes Side_Products Complex Mixture of Products Observed Check_TLC->Side_Products No Purify Proceed to Purification Desired_Product->Purify Identify_Side_Products Identify Major Side Products (e.g., Isomers, Over-halogenation) Side_Products->Identify_Side_Products Isomers Isomers Identify_Side_Products->Isomers Isomers Over_Halogenation Over-halogenation Identify_Side_Products->Over_Halogenation Over-halogenation Starting_Material Unreacted Starting Material Identify_Side_Products->Starting_Material Starting Material Adjust_Temp_Solvent Adjust Temperature and/or Solvent Isomers->Adjust_Temp_Solvent Adjust_Stoichiometry Adjust Stoichiometry and Addition Rate Over_Halogenation->Adjust_Stoichiometry Increase_Time_Temp Increase Reaction Time and/or Temperature Starting_Material->Increase_Time_Temp Adjust_Temp_Solvent->Start Adjust_Stoichiometry->Start Increase_Time_Temp->Start

Caption: General troubleshooting workflow for indazole halogenation.

References

addressing the instability of indazole derivatives under specific reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Yet Precarious Nature of the Indazole Scaffold

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a bioisostere of indole make it a valuable component in drug design.[2] However, the reactivity that makes the indazole nucleus so versatile also renders it susceptible to a variety of degradation pathways under specific reaction conditions. This can lead to unexpected side products, low yields, and challenges in purification and scale-up.

This technical support guide is designed for researchers, scientists, and drug development professionals who work with indazole derivatives. It provides a structured approach to troubleshooting common stability issues encountered during synthesis and functionalization. By understanding the underlying mechanisms of degradation, you can proactively select reaction conditions that preserve the integrity of the indazole core.

Section 1: Core Instability Issues and Degradation Pathways

This section addresses the fundamental question: "Why is my indazole derivative degrading?" We will explore the most common pathways through which the indazole ring system can be compromised.

FAQ 1: What are the primary degradation pathways for indazole derivatives?

Indazole derivatives are susceptible to several degradation pathways, primarily driven by light, oxidation, hydrolysis under acidic or basic conditions, and thermal stress.[4]

  • Photodegradation: A common pathway is the phototransposition of indazoles into benzimidazoles, particularly under UVB or UVA irradiation. This rearrangement is believed to occur from the excited state of the 2H-tautomer of the indazole ring. In some cases, photodimerization can occur as a competing reaction.[4]

  • Oxidative Degradation: The indazole ring system can be oxidized, often using reagents like hydrogen peroxide (H₂O₂) in forced degradation studies to simulate oxidative stress.[4][5] The imidazole moiety, which shares structural similarities with the pyrazole part of indazole, is also known to be sensitive to oxidation.[6]

  • Hydrolytic Degradation: Indazole derivatives can undergo hydrolysis under acidic or basic conditions. The stability is pH-dependent, and degradation is typically forced using hydrochloric acid or sodium hydroxide.[4][5]

  • Thermal Degradation: Exposure to high temperatures can lead to the thermal decomposition of indazole compounds.[4][7]

FAQ 2: My indazole derivative appears to be converting into a benzimidazole. Why is this happening?

This transformation is a known photochemical rearrangement.[4] When 1H-indazoles are exposed to UV light, they can undergo an excited-state tautomerization to the 2H-indazole form. This 2H-tautomer is the species that then undergoes a productive photochemical rearrangement to yield the more stable benzimidazole structure. This process can occur even without additional reagents, requiring only irradiation.[4]

FAQ 3: I'm observing ring-opening of my N-protected indazole under strongly basic conditions. What is the mechanism?

N-protected indazoles are prone to an undesirable ring-opening reaction in the presence of a strong base, leading to the formation of ortho-aminobenzonitriles.[8] This is a significant issue in reactions requiring strongly basic conditions, such as certain cross-coupling reactions. Interestingly, unprotected indazoles with a free N-H bond can avert this isomerization because the heterocycle is deprotonated in situ, making it more resilient to ring-opening.[8]

Section 2: Troubleshooting Instability in Specific Reaction Types

This section provides targeted advice for common synthetic transformations where indazole instability is a frequent challenge.

FAQ 4: I'm getting a mixture of N-1 and N-2 alkylated products. How can I control the regioselectivity?

The alkylation of the indazole ring is a classic problem, often yielding a mixture of N-1 and N-2 regioisomers.[9][10] The ratio of these isomers is highly dependent on the reaction conditions.[9]

Several factors influence the N1/N2 ratio:

  • Steric and Electronic Effects: Bulky substituents at the C-3 position can sterically hinder attack at the N-2 position, thus favoring N-1 alkylation.[9] Conversely, electron-withdrawing groups at the C-7 position can direct towards N-2 substitution.[10]

  • Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N-1 alkylation.[10] Acidic conditions, on the other hand, can promote N-2 alkylation.[10][11]

  • Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomer, while N-2 products can be favored under kinetically controlled conditions.[10] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][11][12][13][14]

Troubleshooting Table: Controlling N-Alkylation Regioselectivity

Desired IsomerConditionRationale
N-1 (Thermodynamic) Strong, non-coordinating base (e.g., NaH) in a polar aprotic solvent (e.g., THF, DMF)Favors the formation of the more stable N-1 anion.
N-2 (Kinetic) Mildly acidic conditions or specific solvent/base combinations.Can favor attack at the more nucleophilic N-2 position under certain conditions.
FAQ 5: My cross-coupling reaction on a bromo-indazole is giving low yields and side products. What could be the problem?

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the indazole core.[15][16] However, the reaction conditions, particularly the base and temperature, can lead to degradation.

  • Ring-Opening with Strong Bases: As mentioned in FAQ 3, strong bases like LiHMDS can cause ring-opening of N-protected indazoles.[8]

  • Side Reactions with Unprotected Indazoles: While unprotected indazoles are more resilient to ring-opening, the free N-H can sometimes interfere with the catalytic cycle.[8]

Experimental Protocol: Robust Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-indazoles.[16]

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 6-Bromo-1H-indazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

FAQ 6: I'm attempting a reaction that involves N-N bond cleavage. Is this a common instability for indazoles?

While the indazole ring is generally stable, the N-N bond can be cleaved under specific, often harsh, conditions. This is not a common degradation pathway under typical synthetic conditions but can be a desired transformation in some cases or an unexpected side reaction.

  • Reductive Cleavage: Certain reductive conditions can lead to the cleavage of the N-N bond.[17]

  • Oxidative Ring-Opening: Some oxidative reagents can trigger the ring-opening of 2H-indazoles via C-N bond cleavage.[18] Imino-λ³-iodane has been shown to cause oxidative ring-opening of 2H-indazoles.[18]

  • Base-Promoted N-N Bond Cleavage: A method for the base-promoted N-N bond cleavage of N-amino-heterocycles has been reported, which could potentially be applicable to certain indazole derivatives.[19]

Section 3: Proactive Strategies for Stabilizing Indazole Derivatives

This section focuses on preventative measures to avoid degradation.

FAQ 7: What are the best practices for storing and handling indazole derivatives?

Given their sensitivity to light and potential for thermal degradation, proper storage and handling are crucial.

  • Protection from Light: Store solid indazole compounds and their solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can cause photodegradation.[5]

  • Temperature Control: For long-term storage, it is best to store the compound as a solid at -20°C or below.[5]

  • Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

FAQ 8: When should I use a protecting group for the indazole nitrogen, and which one should I choose?

The use of a protecting group on the indazole nitrogen can be a double-edged sword. While it can prevent unwanted N-alkylation or other reactions at the nitrogen, it can also make the ring more susceptible to base-mediated ring-opening.[8]

Protecting Group Selection Guide

Protecting GroupIntroductionRemoval ConditionsStability/Comments
tert-Butoxycarbonyl (Boc) Boc₂O, base (e.g., DMAP, Et₃N)Acidic conditions (e.g., TFA, HCl)Commonly used, but can be labile.
Benzyl (Bn) Benzyl bromide, base (e.g., NaH)Catalytic hydrogenation (e.g., H₂, Pd/C), Birch reductionRobust, but deprotection conditions can affect other functional groups.[20]
Sulfonyl groups (e.g., Tosyl) Sulfonyl chloride, baseReductive cleavageVery stable, often too stable for many applications.[20]
FAQ 9: Are there any general guidelines for choosing reaction conditions to minimize degradation?
  • Temperature: Whenever possible, run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • pH Control: For reactions in aqueous media, buffering the solution to a pH range of 4 to 6 can help minimize hydrolysis of sensitive functional groups like amides.[5]

  • Reagent Selection: Opt for milder and more selective reagents when possible. For example, if a strong base is causing issues, explore if a weaker base could be effective.

Visualizing Reaction Pathways

Diagram 1: General Degradation Pathways of Indazole Derivatives

Indazole Indazole Derivative Photo Photodegradation (UV Light) Indazole->Photo [2] Oxidative Oxidative Degradation (e.g., H₂O₂) Indazole->Oxidative [2, 4] Hydrolytic Hydrolytic Degradation (Acid/Base) Indazole->Hydrolytic [2, 4] Thermal Thermal Degradation (Heat) Indazole->Thermal [2, 18]

Caption: Major degradation pathways affecting the indazole core.

Diagram 2: N-Protected Indazole Ring-Opening Mechanism

N_Protected N-Protected Indazole Intermediate Anionic Intermediate N_Protected->Intermediate Strong Base [9] Ring_Opened ortho-Aminobenzonitrile Intermediate->Ring_Opened Ring-Opening

Caption: Base-mediated ring-opening of N-protected indazoles.

Conclusion

The indazole scaffold, while immensely valuable in drug discovery, requires a nuanced understanding of its stability profile. By anticipating potential degradation pathways and carefully selecting reaction conditions, researchers can mitigate instability issues, leading to more efficient and successful synthetic campaigns. This guide serves as a starting point for troubleshooting, and a deeper dive into the cited literature is encouraged for more complex challenges.

References

Technical Support Center: Control and Separation of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2][3][4] The inherent annular tautomerism of the indazole ring, however, presents a persistent challenge.[5][6][7] The existence of the thermodynamically more stable 1H-indazole and the less stable 2H-indazole tautomers often leads to the formation of isomeric mixtures during synthesis, particularly in N-alkylation reactions.[1][2][5][6][7][8] These isomers can possess distinct physicochemical and pharmacological properties, making their control and separation a critical step in the development of pure, well-characterized active pharmaceutical ingredients.[8]

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective synthesis and subsequent separation of 1H- and 2H-indazole isomers. The protocols and explanations herein are designed to be a practical resource for overcoming common experimental hurdles.

Troubleshooting Guide: Navigating Isomer Formation and Separation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My N-alkylation reaction of an indazole resulted in a difficult-to-separate mixture of 1H- and 2H-isomers. How can I improve the regioselectivity of my reaction?

Answer:

Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, but it can be controlled by carefully tuning your reaction conditions. The outcome is a delicate balance between kinetic and thermodynamic control, which is influenced by several factors.[1][9]

Key Factors Influencing N1 vs. N2 Regioselectivity:

  • Base and Solvent System: This is often the most critical factor.[2][5][10]

    • For Selective N-1 Alkylation (Thermodynamic Product): A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective.[2][3][4][10] This combination is believed to favor the formation of the more thermodynamically stable 1H-indazole product.[1][2] In some cases, chelation of the cation (e.g., Na+) with a substituent at the C3 position can sterically hinder the N2 position, further enhancing N1 selectivity.[10][11]

    • For Selective N-2 Alkylation (Kinetic Product): Conditions that favor kinetic control can lead to the N-2 product. For instance, Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) often show a preference for the formation of the N-2 regioisomer.[2] Some metal-mediated direct alkylations have also been developed for the regioselective synthesis of 2H-indazoles.[12]

  • Indazole Substituents: The electronic and steric properties of substituents on the indazole ring play a significant role.[1][2][5]

    • Steric Hindrance: A bulky substituent at the C7 position will sterically hinder the N-1 position, thus favoring alkylation at the N-2 position.[1][3]

    • Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) have been shown to confer excellent N-2 regioselectivity.[2][3]

  • Alkylating Agent: The nature of the electrophile can also influence the N1/N2 ratio.[2][5] While a wide range of alkylating agents can be used, their reactivity should be considered in conjunction with the other reaction parameters.[2]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times may allow for equilibration, favoring the formation of the more stable N-1 isomer.[5][9] Conversely, lower temperatures may favor the kinetically controlled N-2 product.

Caption: Decision workflow for selecting a regioselective indazole synthesis method.

References

Technical Support Center: Advanced Protocols for Cross-Coupling Reactions with 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals. This guide provides specialized troubleshooting advice and refined protocols for Suzuki and Sonogashira couplings involving 5-iodo-1-methyl-1H-indazole. As a key structural motif in medicinal chemistry, the successful functionalization of the indazole core is critical. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights to navigate common challenges and optimize your reaction outcomes.

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. Given the high reactivity of the C-I bond, this compound is an excellent substrate.[1] However, challenges such as catalyst inhibition by the nitrogenous heterocycle and competing side reactions require careful protocol design.

Suzuki Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is a critical component, required to activate the boronic acid derivative for the transmetalation step.[2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)L₂(I) ox_add->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_biaryl Ar-Pd(II)L₂(Ar') trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-I (this compound) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ + Base boronic_acid->trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Protocol

This protocol is a robust starting point for coupling this compound with various aryl and heteroaryl boronic acids. Optimization may be required based on the specific boronic acid partner.

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂2-5 mol%
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O4:1 or 5:1 ratio, degassed
Temperature 80 - 100 °CMonitor by TLC/LC-MS
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive flow of inert gas.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture in a pre-heated oil bath to the target temperature (e.g., 90 °C).

  • Stir vigorously and monitor the reaction's progress every 1-2 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.[3]

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Suzuki Coupling: Troubleshooting Guide

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling q_catalyst Is the catalyst active? Any Pd black? start->q_catalyst a_catalyst_bad Use fresh catalyst. Use stable precatalyst. Ensure inert atmosphere. q_catalyst->a_catalyst_bad Yes q_side_reactions Side products observed? q_catalyst->q_side_reactions No a_homocoupling Homocoupling? -> Degas solvents thoroughly. -> Check for oxygen leaks. q_side_reactions->a_homocoupling Yes a_deboronation Protodeboronation? -> Use anhydrous conditions. -> Use K₃PO₄ instead of carbonates. -> Use boronic ester (pinacol). q_side_reactions->a_deboronation Yes a_dehalogenation Dehalogenation? -> Use high-purity solvents. -> Screen different phosphine ligands. q_side_reactions->a_dehalogenation Yes q_conditions Are conditions optimal? q_side_reactions->q_conditions No a_base Base ineffective? -> Switch to stronger base (e.g., K₃PO₄, Cs₂CO₃). -> Ensure base is finely powdered and dry. q_conditions->a_base Possible a_temp Temperature too low? -> Increase temperature in 10 °C increments. q_conditions->a_temp Possible a_ligand Ligand poisoning? -> Use bulky, e⁻-rich ligand (XPhos, SPhos). q_conditions->a_ligand Possible

Caption: A systematic workflow for troubleshooting failed Suzuki couplings.

Q1: My reaction is stalled or shows very low conversion. What should I investigate first? A1: The primary suspects are catalyst activity and reaction conditions.

  • Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[6][7] Using bulky, electron-rich phosphine ligands like XPhos or SPhos can shield the palladium and prevent this poisoning effect.[6][8]

  • Base and Solvent: The base may not be effective. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[2][9] Ensure the base is finely powdered and dry. The solvent system is also crucial; while dioxane/water is standard, systems like DME or toluene/water might be effective for certain substrates.[2][4][7]

Q2: I'm seeing significant side products. How can I identify and minimize them? A2: The three most common side reactions are protodeboronation, homocoupling, and dehalogenation.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom.[6] It is often promoted by excess water or strong bases. To mitigate this, try using anhydrous conditions or switching to a boronic acid pinacol (BPin) ester, which is more stable.[6][9]

  • Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[6] Ensure your reaction setup is strictly anaerobic by thoroughly degassing all solvents and maintaining a positive pressure of an inert gas.

  • Dehalogenation: This involves the replacement of the iodine on your indazole with a hydrogen atom. This can arise from hydride sources in the reaction mixture.[1][7] Ensure you are using high-purity, anhydrous solvents.

Q3: My product seems to be stuck on the silica gel column during purification. What can I do? A3: The nitrogen atoms in your coupled product can chelate to the acidic silica gel. To resolve this, you can neutralize the silica gel by preparing a slurry with 1-2% triethylamine in your eluent and then packing the column. Alternatively, using a different stationary phase like alumina may be effective.

Section 2: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. It is catalyzed by a combination of palladium and copper complexes.[10] The high reactivity of this compound makes it an ideal substrate, often allowing for mild reaction conditions.[11]

Sonogashira Catalytic Cycle

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while a concurrent copper cycle generates a reactive copper(I) acetylide intermediate that participates in the transmetalation step.[11][12]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR (Product) pd2_alkyne->product cu_halide CuI cu_acetylide Cu-C≡CR (Copper Acetylide) cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_aryl To Transmetalation cu_acetylide->cu_halide Regenerates CuI alkyne R-C≡CH + Base alkyne->cu_acetylide

Caption: The dual catalytic cycle mechanism of the Sonogashira coupling.

Recommended Starting Protocol

This general protocol serves as an excellent starting point. The choice of amine base and solvent can be critical and may require screening.

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne Terminal Alkyne1.2 - 1.5 equivalents
Pd Catalyst PdCl₂(PPh₃)₂1-3 mol%
Cu Co-catalyst CuI2-5 mol%
Base Triethylamine (Et₃N) or DIPEA3.0 equivalents (can be co-solvent)
Solvent THF or DMF (anhydrous, degassed)Ensure reagents are fully dissolved
Temperature Room Temperature to 60 °CAryl iodides are highly reactive
Atmosphere Inert (Argon or Nitrogen)Essential to prevent Glaser coupling

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq). Stir for 5 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature, monitoring by TLC/LC-MS. If the reaction is sluggish, gently heat to 50-60 °C.[12]

  • Upon completion, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Troubleshooting Guide

Sonogashira_Troubleshooting start Poor Sonogashira Reaction Outcome q_pd_black Black precipitate (Pd Black) formed? start->q_pd_black a_pd_black Cause: Oxygen or impurities. Solution: Ensure rigorous inert atmosphere. Use high-purity, anhydrous reagents. q_pd_black->a_pd_black Yes q_glaser Significant alkyne homocoupling observed? q_pd_black->q_glaser No a_glaser Cause: Oxygen, excess CuI. Solution: Degas solvents thoroughly. Reduce CuI loading. Add alkyne slowly. Switch to a copper-free protocol. q_glaser->a_glaser Yes q_no_reaction No reaction at all? q_glaser->q_no_reaction No a_reagents Check reagent quality. -> Is Pd catalyst active? -> Is CuI fresh (white/off-white, not green)? -> Is amine base pure and dry? q_no_reaction->a_reagents Yes a_temp Increase temperature. Even iodides can require heat with deactivated alkynes. q_no_reaction->a_temp Yes

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Q1: My reaction mixture turned black and stopped progressing. What happened? A1: The formation of a black precipitate is characteristic of "palladium black," which occurs when the active Pd(0) catalyst decomposes and agglomerates.[13] This renders the catalyst inactive.

  • Cause: The most common cause is the presence of oxygen. The Pd(0) species is highly sensitive to oxidation.

  • Solution: Ensure your entire experimental setup is rigorously free of oxygen. Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and liquid reagents (e.g., by freeze-pump-thaw or by sparging with argon for 30-60 minutes).[13] Using high-purity, anhydrous reagents can also prevent catalyst destabilization.[13]

Q2: My main product is a dimer of my starting alkyne. How do I prevent this? A2: You are observing significant Glaser coupling, the oxidative homocoupling of terminal alkynes. This is a common side reaction in Sonogashira couplings.[13][14]

  • Cause: This reaction is promoted by oxygen and is catalyzed by the copper(I) salt.

  • Solutions:

    • Exclude Oxygen: As with preventing palladium black, maintaining a strict inert atmosphere is the first and most critical step.[13]

    • Reduce Copper Loading: Minimize the amount of CuI to what is catalytically necessary (e.g., 1-2 mol%).

    • Slow Addition: Add the alkyne slowly to the reaction mixture via a syringe pump. Keeping the instantaneous concentration of the alkyne low disfavors the bimolecular homocoupling reaction.[13]

    • Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to use a copper-free Sonogashira protocol.[13][14] These methods often require a different ligand or base but completely eliminate the Glaser coupling pathway.

Q3: The reaction isn't working even at room temperature, but the literature says it should for an aryl iodide. Why? A3: While aryl iodides are very reactive, other factors can inhibit the reaction.

  • Reagent Quality: Check the integrity of all reagents. The copper(I) iodide should be white or off-white; if it is green or brown, it has oxidized and should be replaced. The amine base should be distilled and stored over KOH to ensure it is dry and pure.[13]

  • Steric Hindrance: If your terminal alkyne is particularly bulky, the reaction may require more thermal energy to overcome the steric barrier. A modest increase in temperature to 50-60 °C is a reasonable next step.[15]

  • Solvent Choice: The polarity of the solvent can have a significant impact on reaction kinetics.[16] If the reaction is failing in THF, a more polar solvent like DMF might improve the solubility of intermediates and accelerate the reaction. Conversely, sometimes a non-polar solvent like toluene can yield better results.[16]

References

overcoming poor solubility of 5-Iodo-1-methyl-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet challenging issue of poor solubility of 5-Iodo-1-methyl-1H-indazole in organic solvents. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate your experiments successfully. This center provides direct answers to common problems, detailed troubleshooting workflows, and validated protocols to ensure you can prepare your solutions with confidence and integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, moderately lipophilic compound, as indicated by its computed XLogP3 value of 2.2.[1] This property suggests that it should be soluble in a range of common organic solvents. However, its relatively rigid, planar indazole core and the presence of a heavy iodine atom can lead to strong crystal lattice energy. This high lattice energy means that significant energy is required to break apart the crystal structure and allow the solvent to solvate individual molecules, often resulting in lower-than-expected solubility at room temperature.

Q2: I'm having trouble dissolving the compound even in solvents like DCM and THF. Why is this happening?

A2: This is a common issue. While the compound is expected to be soluble in moderately polar solvents, several factors could be at play:

  • Concentration: You may be attempting to create a solution that is above the compound's saturation point in that specific solvent at room temperature.

  • Rate of Dissolution: The dissolution process may be kinetically slow. The compound might be soluble, but it requires more time or energy (e.g., heat, agitation) to fully dissolve.

  • Solvent Purity: The presence of water or other impurities in your solvent can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity solvents.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles.

Q3: What are the best starting solvents to try for dissolving this compound?

A3: Based on its structure, a good starting point is to use polar aprotic solvents. We recommend the following, in order of preference:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP) These solvents are excellent at solvating a wide range of organic molecules. For applications requiring more volatile solvents, chlorinated solvents like Dichloromethane (DCM) or ethers like Tetrahydrofuran (THF) are viable, but they will likely require the application of physical methods like heating or sonication to achieve useful concentrations.

Q4: What safety precautions are critical when handling this compound and its solutions?

A4: According to safety data sheets, this compound and related structures are associated with several hazards.[2][3] Always handle this compound in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory and should include:

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Splash-proof safety goggles.

  • Avoid creating dust when handling the solid.[4] If heating solutions, be aware of the solvent's flash point and boiling point to prevent fire or boil-over.[5]

Section 2: Troubleshooting Guide: Step-by-Step Solutions

This guide provides a logical workflow for systematically addressing solubility challenges. Follow the decision tree to diagnose the problem and apply the appropriate technique.

Solubility Troubleshooting Workflow

G cluster_0 Initial State cluster_1 Physical Interventions cluster_2 Chemical Interventions cluster_3 Outcome start Compound does not dissolve in chosen solvent at RT vortex Vortex / Agitate for 5-10 min start->vortex Is dissolution slow? sonicate Sonicate (15-30 min) vortex->sonicate Still not dissolved? heat Gently Heat (40-60°C) sonicate->heat Still not dissolved? cosolvent Use a Co-Solvent System (e.g., DCM/DMF 10:1) sonicate->cosolvent Still not dissolved? (Need volatile solvent) solvent_change Switch to a Stronger Solvent (e.g., DMF, DMSO) heat->solvent_change Still not dissolved? (High concentration needed) success Dissolution Successful Cool to RT & check for precipitate heat->success Dissolved? cosolvent->success solvent_change->success

Caption: Decision workflow for troubleshooting poor solubility.

Detailed Troubleshooting Steps
  • Mechanical Agitation (Vortex/Stirring): Before escalating to more aggressive methods, ensure you have provided sufficient mechanical energy. Stirring or vortexing for an extended period can often overcome a slow dissolution rate.

  • Sonication: If agitation is insufficient, use a bath sonicator. The high-frequency sound waves create cavitation bubbles that physically break apart the solid material, increasing the surface area available for the solvent to act upon. This is an excellent isothermal method that avoids potential thermal degradation. This technique is a common physical method used to enhance solubility.[6][7]

  • Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which can help overcome the crystal lattice energy.

    • Causality: Heat increases the saturation solubility of most solids. However, it is crucial to use the lowest effective temperature (e.g., 40-60°C) to minimize the risk of compound degradation.

    • Self-Validation: After the compound dissolves with heat, you must allow the solution to cool back to room temperature. If the compound precipitates out, your room temperature solution was supersaturated, and you will need to either add more solvent or use a stronger solvent system.

  • Co-Solvent Systems: If you are constrained to a less effective primary solvent (e.g., for a specific reaction condition), adding a small amount of a strong, miscible co-solvent can dramatically improve solubility.[8]

    • Mechanism: A small percentage (e.g., 5-10%) of a solvent like DMF or DMSO can disrupt the intermolecular forces of the primary solvent, creating a microenvironment that is more favorable for solvating the compound.

    • Example: If your reaction is in DCM, preparing a stock in DMF and adding it to the DCM can work, or using a pre-mixed DCM/DMF (e.g., 10:1) solvent system may be effective.

  • Change of Solvent: If the above methods fail, your chosen solvent is likely inadequate for the desired concentration. Switching to a stronger polar aprotic solvent like pure DMF or DMSO is the most reliable solution.

Section 3: Experimental Protocols
Protocol 1: Standard Dissolution Protocol with Sonication
  • Weigh the required mass of this compound into a clean, dry vial.

  • Add the calculated volume of your chosen organic solvent (e.g., THF, DCM).

  • Cap the vial securely.

  • Vortex the mixture for 1 minute.

  • Place the vial in a bath sonicator.

  • Sonicate for 15-minute intervals, vortexing for 30 seconds between intervals.

  • Continue until the solid is fully dissolved. Visually inspect against a bright light to ensure no fine particulates remain.

Protocol 2: Dissolution Using Gentle Heating
  • Weigh the compound into a vial equipped with a magnetic stir bar.

  • Add the calculated volume of solvent (e.g., Toluene, Acetonitrile).

  • Place the vial in a heating block or oil bath set to 40°C with gentle stirring.

  • Do not exceed 60°C to minimize the risk of degradation.

  • Once fully dissolved, turn off the heat and remove the vial.

  • Allow the solution to cool to room temperature (approx. 30-60 minutes).

  • Crucial Validation Step: Inspect the cooled solution for any signs of precipitation. If crystals form, the compound is not stable in solution at that concentration at room temperature.

Protocol 3: Preparing a Solution with a Co-Solvent System
  • Prepare a co-solvent mixture. For example, for a 10% DMF in DCM solution, add 1 mL of DMF to 9 mL of DCM.

  • Weigh the this compound into a clean vial.

  • Add the co-solvent mixture to the vial.

  • Follow the steps in Protocol 1 (agitation and sonication) until the compound is fully dissolved. This method is often effective for achieving moderate concentrations in less-polar solvents.

Section 4: Data Summary & Reference Tables
Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₇IN₂[1][9]
Molecular Weight258.06 g/mol [1][9]
Physical FormSolid
XLogP3 (Lipophilicity)2.2[1]
IUPAC Name5-iodo-1-methylindazole[1]
CAS Number1072433-59-0[1][9]
Table 2: Recommended Organic Solvents for Solubility Testing
SolventPolarity IndexTypeRecommended Use
DMSO (Dimethyl sulfoxide)7.2Polar AproticHigh concentration stock solutions
DMF (Dimethylformamide)6.4Polar AproticHigh concentration stock solutions
THF (Tetrahydrofuran)4.0Polar AproticGeneral use; may require heat/sonication
DCM (Dichloromethane)3.1Polar AproticGeneral use; may require heat/sonication
Toluene 2.4Non-polarLow polarity applications; will likely require heat

References

Technical Support Center: Scale-Up Synthesis of 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Iodo-1-methyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical advice for overcoming common challenges encountered during lab-scale and pilot-scale production. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed, validated protocols to ensure a safe, efficient, and successful scale-up.

Synthetic Strategy Overview

The synthesis of this compound primarily involves two logical steps: the iodination of the indazole core and its N-methylation. The sequence of these steps is a critical decision point for any scale-up campaign.

  • Route A: Iodination followed by Methylation. This route begins with the synthesis of 5-Iodo-1H-indazole, which is then methylated.

  • Route B: Methylation followed by Iodination. This route starts with 1-methyl-1H-indazole, which is subsequently iodinated.

For scale-up, Route A is strongly recommended . The primary challenge in indazole chemistry is controlling regioselectivity during substitution. The N-methylation of a substituted indazole (Route A) presents a well-defined challenge of N1 vs. N2 alkylation, which can be effectively controlled.[1][2][3][4] In contrast, direct iodination of 1-methyl-1H-indazole (Route B) would likely result in a complex mixture of regioisomers (4-iodo, 6-iodo, 7-iodo, etc.), posing significant purification challenges at a larger scale.[5]

Synthetic_Strategy Figure 1: Strategic Decision for Synthesis Start Target: this compound Decision Which route for scale-up? Start->Decision RouteA Route A: N-Methylation of 5-Iodo-1H-indazole OutcomeA Controllable Regioselectivity (N1 vs. N2) Easier Purification RECOMMENDED RouteA->OutcomeA RouteB Route B: Iodination of 1-Methyl-1H-indazole OutcomeB Poor Regioselectivity (Mixture of C4, C6, C7-isomers) Difficult Purification NOT RECOMMENDED RouteB->OutcomeB Decision->RouteA Iodinate First Decision->RouteB Methylate First

Caption: Strategic decision workflow for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when scaling up the synthesis of this compound?

The most significant challenge is controlling the regioselectivity of the N-methylation step. The indazole anion, formed after deprotonation, is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position.[6] This often leads to a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer, which can be difficult to separate on a large scale. Achieving high N1 selectivity is paramount for an efficient process.

Q2: Why is the N1-methylated indazole generally the desired product?

The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[3] Reaction conditions can be optimized to favor the formation of this more stable N1-alkylated product through thermodynamic control.[6][7] Biologically, the specific regioisomer often dictates the pharmacological activity; for many bioactive indazoles, the N1-substituted derivative is the active compound.[2]

Q3: What are the primary safety concerns for this process at scale?

There are three main areas of concern:

  • Use of Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, posing a fire and explosion risk. Handling large quantities requires a strictly inert and anhydrous environment.

  • Exothermic Reaction: The N-methylation reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.[8][9]

  • Methylating Agents: Reagents like methyl iodide or dimethyl sulfate are toxic and potential carcinogens.[7] Minimizing exposure through closed systems and proper personal protective equipment (PPE) is essential.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of 5-Iodo-1H-indazole.

Issue 1: My reaction is producing a significant amount of the N2-isomer.

Root Cause Analysis: The formation of the N2-isomer is often favored under kinetic control, while the desired N1-isomer is the product of thermodynamic control.[6][7] The ratio is highly dependent on the choice of base, solvent, and temperature.

Solutions:

  • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-selectivity.[1][3][4] The sodium cation is believed to coordinate with the N2-nitrogen, sterically hindering the approach of the electrophile and directing alkylation to the N1 position.

  • Avoid Polar Aprotic Solvents: Solvents like DMF can sometimes lead to poorer selectivity, yielding mixtures of N1 and N2 products.[2]

  • Temperature Control: Running the deprotonation at 0 °C and then allowing the reaction to slowly warm to room temperature can favor the thermodynamic N1 product.

  • Choice of Methylating Agent: While methyl iodide is common, other reagents like dimethyl sulfate can be used. Ensure the stoichiometry is well-controlled (typically 1.05-1.2 equivalents).

Caption: Proposed mechanism for N1 selectivity. (Note: Image generation is illustrative).

Issue 2: The reaction is sluggish or stalls, resulting in low yield.

Root Cause Analysis: Incomplete reactions are often traced back to reagent quality, insufficient activation, or temperature issues.

Solutions:

  • Verify NaH Activity: Sodium hydride is often sold as a dispersion in mineral oil. The surface can become passivated with sodium hydroxide/carbonate upon exposure to air. Use fresh NaH from a sealed container or wash the NaH with anhydrous hexane before use (with extreme caution and under an inert atmosphere).

  • Ensure Anhydrous Conditions: Any moisture will quench the NaH. Ensure all glassware is oven-dried or flame-dried and solvents are anhydrous.[10]

  • Sufficient Deprotonation Time: After adding NaH, allow the slurry to stir for at least 30-60 minutes at room temperature to ensure complete formation of the indazolide anion before adding the methylating agent.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, a slight warming to 40-50 °C can sometimes drive it to completion, but this may slightly decrease N1-selectivity.

Troubleshooting_Low_Yield Figure 3: Troubleshooting Flowchart for Low Yield Start Low Yield or Stalled Reaction Check_NaH Is NaH active and fresh? Start->Check_NaH Check_Anhydrous Are conditions strictly anhydrous? Check_NaH->Check_Anhydrous Yes Action_NaH Use fresh NaH or wash existing stock. Check_NaH->Action_NaH No Check_Time_Temp Was deprotonation time sufficient? Check_Anhydrous->Check_Time_Temp Yes Action_Anhydrous Dry all glassware and use anhydrous solvents. Check_Anhydrous->Action_Anhydrous No End_Success Problem Resolved Check_Time_Temp->End_Success Yes Action_Time_Temp Increase deprotonation time to >1 hr. Consider gentle warming (40°C). Check_Time_Temp->Action_Time_Temp No Action_NaH->Check_Anhydrous Action_Anhydrous->Check_Time_Temp Action_Time_Temp->End_Success

Caption: A decision tree for troubleshooting low yields.

Issue 3: I am struggling to purify the final product at scale.

Root Cause Analysis: The similar polarity of the N1 and N2 isomers, along with residual starting material, can make purification by column chromatography inefficient and costly at scale.

Solutions:

  • Optimize for Crystallization: The most scalable purification method is crystallization. After workup, perform a solvent screen to find a system that selectively crystallizes the desired N1-isomer. Common systems include isopropanol/water, ethyl acetate/heptane, or toluene.

  • Workup Procedure: During the aqueous quench, a slow, controlled addition is critical to manage gas evolution and temperature. After extraction, washing the organic layer with brine can help remove residual water and some polar impurities.

  • Chromatography (If Necessary): If chromatography is unavoidable, optimize the solvent system on an analytical scale first. A shallow gradient (e.g., 5-20% ethyl acetate in hexanes) is often required to resolve the isomers. Using a larger particle size silica gel can improve flow rates for large columns.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Iodo-1H-indazole (Starting Material)

This procedure uses a Sandmeyer-type reaction from commercially available 5-Amino-1H-indazole.

Reagents & Quantities (Example Scale)

ReagentM.W.QuantityMolesEquiv.
5-Amino-1H-indazole133.1550.0 g0.3751.0
Hydrochloric Acid (conc.)36.46150 mL~1.8~4.8
Sodium Nitrite (NaNO₂)69.0028.5 g0.4131.1
Potassium Iodide (KI)166.0093.5 g0.5631.5
Water18.02~1 L--
Sodium Thiosulfate158.11---
Ethyl Acetate88.11~1 L--

Step-by-Step Procedure:

  • Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 5-Amino-1H-indazole (50.0 g) and 400 mL of water.

  • Acidification: Cool the slurry to 0-5 °C using a circulating chiller. Slowly add concentrated HCl (150 mL), keeping the internal temperature below 10 °C.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (28.5 g) in 100 mL of water. Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature remains between 0-5 °C. A dark solution of the diazonium salt will form.

  • Iodination: In another beaker, dissolve potassium iodide (93.5 g) in 200 mL of water. Add the diazonium salt solution to the KI solution slowly (caution: nitrogen gas evolution).

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Gentle heating to 40-50 °C may be required to drive the reaction to completion (monitor by TLC/LC-MS).[11]

  • Workup: Cool the reaction mixture. Add a 10% aqueous solution of sodium thiosulfate until the dark iodine color disappears. Extract the mixture with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Scale-Up N-Methylation of 5-Iodo-1H-indazole

This protocol is optimized for high N1-selectivity.

Reagents & Quantities (Example Scale)

ReagentM.W.QuantityMolesEquiv.
5-Iodo-1H-indazole244.04100.0 g0.4101.0
Sodium Hydride (60% in oil)24.00 (NaH)20.5 g0.5121.25
Anhydrous THF72.111.0 L--
Methyl Iodide (CH₃I)141.9428.0 mL (63.8 g)0.4501.1
Saturated NH₄Cl (aq.)53.49~500 mL--

Step-by-Step Procedure:

  • Inert Setup: Set up a 3L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

  • NaH Slurry: Charge the reactor with Sodium Hydride (20.5 g). Add anhydrous THF (500 mL) via cannula.

  • Indazole Addition: Dissolve 5-Iodo-1H-indazole (100.0 g) in anhydrous THF (500 mL). Add this solution slowly to the NaH slurry at room temperature. Caution: Hydrogen gas evolution will occur. Ensure adequate venting to a scrubber.

  • Deprotonation: Stir the resulting slurry at room temperature for 1 hour.

  • Methylation: Cool the reactor to 0-5 °C. Add methyl iodide (28.0 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: CRITICAL STEP: Cool the reaction back to 0-5 °C. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the excess NaH. The initial addition should be extremely slow to control the vigorous gas evolution.

  • Extraction: Once the quench is complete, add more water and ethyl acetate. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, this compound, can be purified by crystallization from isopropanol or ethyl acetate/heptane.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Indazole-Based Inhibitors Versus Existing Therapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of indazole-based inhibitors against existing therapeutic agents, primarily within the context of oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy data, and the experimental methodologies used to evaluate these compounds. Our analysis is grounded in peer-reviewed literature and clinical trial data to ensure scientific accuracy and trustworthiness.

Introduction: The Central Role of Protein Kinases in Cancer Therapy

The deregulation of protein kinase activity is a hallmark of many cancers.[1][2] These enzymes, which catalyze the phosphorylation of proteins, are critical nodes in signaling pathways that control cell proliferation, survival, differentiation, and apoptosis.[1][3] Their frequent mutation or overexpression in tumor cells makes them highly attractive targets for therapeutic intervention.[3] Small-molecule kinase inhibitors, designed to block the ATP-binding site or allosteric sites of these enzymes, have revolutionized cancer treatment, leading to a new era of targeted therapy.[4][5]

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[6][7] Several indazole-based drugs have gained FDA approval and are now integral components of cancer treatment regimens.[2][6] This guide will compare these novel agents to established therapies, providing a clear perspective on their relative performance and therapeutic potential.

Indazole-Based Inhibitors: A Closer Look at Key Approved Agents

The versatility of the indazole ring has allowed for the development of inhibitors targeting a diverse range of kinases.[2][7] We will focus on three prominent examples: Pazopanib, Niraparib, and Entrectinib.

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[8][9]

  • Mechanism of Action: Pazopanib potently inhibits several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the cytokine receptor c-Kit.[8][10][11][12] By blocking these receptors, Pazopanib disrupts downstream signaling pathways crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[8][10]

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKit c-Kit cKit->RAS_MAPK Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKit Inhibits Transcription Gene Transcription PI3K_Akt->Transcription RAS_MAPK->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Cell Proliferation Transcription->Proliferation Niraparib_Pathway cluster_repair DNA Repair cluster_hr Homologous Recombination (HR) Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP Recruits Replication DNA Replication DNA_SSB->Replication If unrepaired BER Base Excision Repair PARP->BER Initiates Niraparib Niraparib Niraparib->PARP Inhibits & Traps DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Status HR Deficient (e.g., BRCA mutation) DNA_DSB->HR_Status Apoptosis Cell Death (Apoptosis) HR_Status->Apoptosis Repair Fails Entrectinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRK_Fusion NTRK Fusion Protein Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TRK_Fusion->Signaling ROS1_Fusion ROS1 Fusion Protein ROS1_Fusion->Signaling ALK_Fusion ALK Fusion Protein ALK_Fusion->Signaling Entrectinib Entrectinib Entrectinib->TRK_Fusion Inhibits Entrectinib->ROS1_Fusion Inhibits Entrectinib->ALK_Fusion Inhibits Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor (e.g., Pazopanib) start->prep_inhibitor incubate_inhibitor Pre-incubate kinase with inhibitor (10 min) prep_inhibitor->incubate_inhibitor prep_kinase Prepare kinase reaction mix (Kinase, Substrate, Buffer) prep_kinase->incubate_inhibitor start_reaction Initiate reaction with ATP incubate_inhibitor->start_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) start_reaction->incubate_reaction stop_reaction Stop reaction & detect signal (e.g., Luminescence for ADP) incubate_reaction->stop_reaction analyze Analyze data and calculate IC50 value stop_reaction->analyze end End analyze->end XTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to attach start->seed_cells add_compound Add serial dilutions of the test compound to the cells seed_cells->add_compound incubate_cells Incubate for a set period (e.g., 72 hours) add_compound->incubate_cells add_xtt Add XTT reagent to each well incubate_cells->add_xtt incubate_xtt Incubate until color develops (e.g., 2-4 hours) add_xtt->incubate_xtt read_absorbance Measure absorbance at 450-500 nm using a plate reader incubate_xtt->read_absorbance analyze Calculate cell viability and determine IC50/GI50 read_absorbance->analyze end End analyze->end Xenograft_Workflow start Start implant_cells Subcutaneously implant human cancer cells into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_drug Administer test compound (e.g., orally) and vehicle control daily for a set period randomize->administer_drug monitor Monitor tumor volume and body weight regularly (e.g., 2-3 times/week) administer_drug->monitor endpoint Continue treatment until predefined endpoint (e.g., tumor size limit) monitor->endpoint analyze Analyze data: Tumor Growth Inhibition (TGI), survival endpoint->analyze end End analyze->end

References

spectroscopic (NMR, X-ray crystallography) confirmation of 5-Iodo-1-methyl-1H-indazole structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Confirmation of 5-Iodo-1-methyl-1H-indazole

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological data, a significant loss of resources, and potential safety concerns. The subject of this guide, this compound, is a heterocyclic scaffold of interest in medicinal chemistry, where the precise placement of the iodo and methyl groups is critical for its intended biological activity and patentability.

This guide provides a comprehensive comparison of the two primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to equip researchers with the knowledge to confidently validate the structure of this compound and related molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Primary Line of Inquiry

NMR spectroscopy serves as the initial and often most informative tool for structural elucidation in solution. For N-substituted indazoles, NMR is crucial for determining the site of alkylation (N-1 vs. N-2) and the substitution pattern on the bicyclic ring system.[1][2] The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 isomers, making a reliable differentiation method essential.[1]

The Causality Behind NMR-Based Structural Assignment

The key to confirming the this compound structure lies in differentiating it from its primary isomers, most notably 7-Iodo-1-methyl-1H-indazole and the N-2 methylated counterpart. The electronic environment of each proton and carbon atom is uniquely influenced by the positions of the electron-donating methyl group and the electron-withdrawing, anisotropic iodine atom.

  • ¹H NMR: The proton on the pyrazole ring (H-3) and the protons on the benzene ring (H-4, H-6, H-7) will exhibit characteristic chemical shifts and coupling patterns. The N-methyl group will appear as a singlet, but its chemical shift can be indicative of N-1 vs. N-2 substitution. In N-1 isomers, the methyl protons are typically more shielded compared to N-2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the iodinated carbon (C-5) and the carbons adjacent to it (C-4, C-6), are highly diagnostic. The direct, heavy-atom effect of iodine causes a significant upfield shift (shielding) for C-5.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is invaluable. It reveals long-range (2-3 bond) correlations between protons and carbons. The correlation between the N-methyl protons and the C-3 and C-7a carbons is definitive proof of N-1 methylation.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-3~7.95s-Singlet, typical for H-3 in N-1 indazoles.
H-4~7.75d~1.0Doublet due to small ⁴J coupling with H-6. Deshielded by adjacent iodine.
H-6~7.15ddJ = 8.8, 1.0Doublet of doublets, coupling to H-7 (³J) and H-4 (⁴J).
H-7~7.50dJ= 8.8Doublet, coupling to H-6. Deshielded by proximity to the pyrazole ring.
N-CH₃~4.05s-Singlet, characteristic chemical shift for N1-methyl group in indazoles.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-3~134.5Unsubstituted C-3 in N-1 methyl indazoles.
C-3a~139.0Bridgehead carbon, influenced by N-methylation.
C-4~129.5Deshielded by adjacent iodine.
C-5~85.0Directly attached to iodine, showing significant shielding.[3]
C-6~126.0Influenced by adjacent iodine.
C-7~110.0Shielded by para-like relationship to iodine.
C-7a~123.0Bridgehead carbon adjacent to N-1.
N-CH₃~35.5Typical shift for N1-methyl group.
Data Interpretation Workflow

The logical process for confirming the structure from NMR data can be visualized as a decision-making workflow.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Confirmation cluster_conclusion Conclusion H3_singlet H-3 is a singlet? NMe_singlet N-Me singlet at ~4.0 ppm? H3_singlet->NMe_singlet Yes Structure_Incorrect Structure Incorrect H3_singlet->Structure_Incorrect No Aromatic_pattern Observe 3 aromatic protons? (d, dd, d) NMe_singlet->Aromatic_pattern Yes NMe_singlet->Structure_Incorrect No C5_shielded Carbon signal at ~85 ppm? Aromatic_pattern->C5_shielded Yes Aromatic_pattern->Structure_Incorrect No NMe_carbon Carbon signal at ~35.5 ppm? C5_shielded->NMe_carbon Yes C5_shielded->Structure_Incorrect No HMBC_corr HMBC: N-Me protons correlate to C-3 and C-7a? NMe_carbon->HMBC_corr Yes NMe_carbon->Structure_Incorrect No Structure_Confirmed Structure Confirmed: This compound HMBC_corr->Structure_Confirmed Yes HMBC_corr->Structure_Incorrect No

Caption: NMR data interpretation workflow for structural confirmation.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum at 25 °C.

    • Apply a 30° pulse angle with a relaxation delay of 2 seconds.

    • Average 16-32 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled spectrum on the same sample.

    • A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Employ a spectral width that covers the expected range of chemical shifts (~0-160 ppm).

  • 2D HMBC Acquisition:

    • Acquire a gradient-selected HMBC spectrum.

    • Optimize the long-range coupling delay (typically for J = 8 Hz) to observe two- and three-bond correlations. This is critical for linking the N-methyl group to the indazole core.

Part 2: Single-Crystal X-ray Crystallography – The Unambiguous Confirmation

While NMR provides powerful evidence for a structure in solution, X-ray crystallography offers definitive, irrefutable proof of molecular structure and connectivity in the solid state.[4] It generates a 3D model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

The Power of X-ray Crystallography

The process involves irradiating a single, well-ordered crystal with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a 3D electron density map can be calculated, from which the atomic positions are determined.[4] For this compound, this technique would unequivocally confirm:

  • The attachment of the methyl group to the N-1 position.

  • The placement of the iodine atom at the C-5 position.

  • The planarity of the indazole ring system.

  • Intermolecular packing forces in the crystal lattice.

Hypothetical Crystallographic Data

A successful crystallographic analysis would yield a data table similar to the one below.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₈H₇IN₂
Formula Weight258.06
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a, b, c (Å)e.g., a=8.1, b=5.9, c=14.5
α, β, γ (°)e.g., α=90, β=109, γ=90
Volume (ų)~780
Z (molecules/unit cell)4
R-factor< 0.05
X-ray Crystallography Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring patience and precision.

G cluster_crystal Step 1: Crystallization cluster_data Step 2: Data Collection cluster_solve Step 3: Structure Solution & Refinement cluster_result Step 4: Final Structure Crystallization Grow single crystals (e.g., slow evaporation, vapor diffusion) Mounting Mount suitable crystal on diffractometer Crystallization->Mounting Diffraction Expose to X-ray beam & Collect diffraction data Mounting->Diffraction Indexing Determine unit cell & space group Diffraction->Indexing Solve Solve phase problem (e.g., direct methods) Indexing->Solve Refine Refine atomic positions to fit electron density map Solve->Refine Final_Structure Generate 3D model & CIF file Refine->Final_Structure

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is often growing diffraction-quality single crystals.

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).

    • Attempt crystallization via slow evaporation of the solvent in a loosely covered vial.

    • Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger jar containing a less soluble "anti-solvent" (e.g., hexane).

  • Crystal Mounting and Data Collection:

    • Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage.

    • Center the crystal in the X-ray beam of a modern diffractometer.

    • Collect a full sphere of diffraction data.[5]

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using software packages (e.g., SHELXT) to obtain an initial electron density map.[5]

    • The atomic model is built into the electron density map and refined using least-squares methods (e.g., with SHELXL) to achieve the best possible fit between the observed and calculated diffraction data.[6]

Part 3: Comparative Analysis – A Self-Validating System

NMR and X-ray crystallography are not mutually exclusive; they are complementary techniques that, when used together, provide a self-validating system for structural confirmation. NMR verifies the structure in the solution phase, which is often more relevant to biological assays, while X-ray crystallography provides an indisputable map of the solid-state conformation.

Table 4: Comparison of NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (single crystal)
Sample Amount 1-10 mg< 1 mg (but requires a single crystal)
Primary Information Connectivity, chemical environment, dynamic processesAbsolute 3D structure, bond lengths/angles, packing
Key Challenge Signal overlap in complex molecules, interpretationGrowing a diffraction-quality single crystal
Throughput High (minutes to hours per sample)Low (days to weeks, including crystallization)
Ambiguity Low, but isomers can be challenging to distinguishNone, considered the "gold standard"

Conclusion

The rigorous structural confirmation of this compound is a critical, non-negotiable step in its development path. A comprehensive NMR analysis, including ¹H, ¹³C, and 2D HMBC experiments, provides a robust and detailed picture of the molecule's connectivity in solution, allowing for the confident assignment of the N-1 methylation and C-5 iodination sites. However, for absolute and unambiguous proof, single-crystal X-ray crystallography remains the definitive technique. By employing both methods, researchers can establish the structure of their compound with the highest degree of scientific integrity, ensuring that subsequent biological and medicinal chemistry efforts are built on a solid and validated foundation.

References

A Comparative Guide to In Vitro Metabolic Stability Assessment: A Case Study of 5-Iodo-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the primary in vitro methodologies for assessing the metabolic stability of novel chemical entities, specifically focusing on a series of 5-Iodo-1-methyl-1H-indazole derivatives. As researchers in drug discovery, our goal extends beyond synthesizing potent molecules; we must also design compounds with favorable pharmacokinetic properties to ensure they can reach their target in sufficient concentration and exert a therapeutic effect.[1] Metabolic stability is a critical determinant of a drug's in vivo half-life, bioavailability, and dosing regimen.[2][3] This document offers an in-depth look at the experimental design, execution, and data interpretation for two cornerstone assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

The indazole scaffold is a privileged structure in medicinal chemistry, but like many heterocyclic cores, it can be susceptible to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[4][5] Understanding the metabolic liabilities of derivatives, such as the this compound series, early in the discovery process is paramount. It allows for a data-driven approach to structural modification, enabling the medicinal chemist to "design out" metabolic soft spots and enhance drug-like properties.[6]

Section 1: Choosing the Right In Vitro Model System

The liver is the body's primary site for drug metabolism.[7][8] To model this complex biological environment in vitro, we primarily rely on two subcellular and cellular systems: Liver Microsomes and intact Hepatocytes. The choice between them is a trade-off between throughput, cost, and the scope of metabolic pathways being investigated.

  • Human Liver Microsomes (HLM): These are vesicles formed from the endoplasmic reticulum of liver cells.[9] They are a cost-effective and convenient tool, rich in Phase I drug-metabolizing enzymes, most notably the CYPs.[9][10] HLM assays are excellent for high-throughput screening to assess CYP-mediated metabolic liability.[11] However, they lack the cytosolic enzymes and the complete machinery for Phase II conjugation reactions unless specific cofactors are supplemented.[6]

  • Cryopreserved Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) in their proper cellular location, with physiological concentrations of cofactors.[7][8][12] Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies as they provide a more holistic and physiologically relevant picture of a compound's hepatic clearance.[8][13]

Below is a diagram illustrating the key differences in enzymatic machinery between these two systems.

G cluster_0 In Vitro Test Systems cluster_1 Metabolic Enzymes Present microsomes Liver Microsomes (Endoplasmic Reticulum Vesicles) phase1 Phase I Enzymes (e.g., CYPs, FMOs) microsomes->phase1 Rich in hepatocytes Hepatocytes (Intact Liver Cells) hepatocytes->phase1 Full Complement phase2 Phase II Enzymes (e.g., UGTs, SULTs, GSTs) + Cytosolic Enzymes hepatocytes->phase2 Full Complement

Caption: Comparison of enzyme content in liver microsomes vs. hepatocytes.

Section 2: Experimental Protocols & Causality

A robust experimental design is self-validating. This is achieved by including appropriate controls to ensure the assay system is performing correctly and that the observed compound depletion is due to enzymatic activity.

Protocol 2.1: Liver Microsomal Stability Assay

This assay quantifies the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.[3]

A. Reagent Preparation & Rationale:

  • Phosphate Buffer (100 mM, pH 7.4): This maintains a stable, physiological pH essential for optimal enzyme activity.

  • Test Compound Stock (10 mM in DMSO): A high-concentration stock allows for minimal solvent concentration in the final incubation, preventing enzyme inhibition. The final DMSO concentration should be kept below 0.5%.

  • Human Liver Microsomes (20 mg/mL stock): Pooled from multiple donors to average out inter-individual variability in enzyme expression.[9]

  • NADPH Regenerating System (e.g., G6P, G6PDH): NADPH is a critical cofactor for CYP enzymes but is consumed rapidly.[14] A regenerating system provides a continuous supply, ensuring the reaction rate is linear over the incubation period.

  • Positive Control (e.g., Verapamil, 1 µM): A compound with a known, high rate of metabolism in HLM. This control validates that the microsomal enzymes and cofactors are active.

  • Quenching Solution (Acetonitrile with Internal Standard): Cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins. An internal standard (a structurally similar, stable compound not found in the matrix) is included for accurate quantification during LC-MS/MS analysis.[15]

B. Incubation Procedure:

  • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • In a 96-well plate, add the test compound to the master mix to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the buffer.

  • Initiate the reaction by adding liver microsomes to a final protein concentration of 0.5 mg/mL. The reaction for a negative control is initiated with heat-inactivated microsomes.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis.[16]

Protocol 2.2: Hepatocyte Stability Assay

This assay uses intact cells to provide a more comprehensive assessment of metabolic clearance.[7][17]

A. Reagent Preparation & Rationale:

  • Cryopreserved Human Hepatocytes: Use hepatocytes with high viability (>90% post-thaw) for reliable results.

  • Williams' Medium E: A specialized cell culture medium that supports hepatocyte viability and function.

  • Test Compound & Controls: Prepared as in the microsomal assay. A low-clearance compound (e.g., Warfarin) and a high-clearance compound (e.g., Diclofenac) are often used as controls.[7]

  • Quenching Solution: Same as for the microsomal assay.

B. Incubation Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend in pre-warmed Williams' Medium E to a final density of 0.5-1.0 x 10^6 viable cells/mL.[13]

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound to the wells to a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, often on an orbital shaker to keep cells in suspension.[7][13]

  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample and quench the reaction as described in the microsomal protocol.[7]

  • Process samples for LC-MS/MS analysis.

Section 3: Bioanalysis and Data Interpretation

The accurate quantification of the parent compound at each time point is the foundation of metabolic stability assessment.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[18][19][20][21]

  • Chromatography (LC): Separates the parent drug from any potential metabolites and matrix components, ensuring that only the compound of interest is being measured.[18]

  • Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for the parent compound and the internal standard.[18]

Data Analysis Workflow

The workflow from raw data to actionable insights involves several key calculations.

G data LC-MS/MS Peak Area Ratios (Analyte / Internal Standard) pct_remaining Calculate % Remaining vs. Time=0 data->pct_remaining plot Plot ln(% Remaining) vs. Time pct_remaining->plot slope Determine Slope of Linear Regression (Slope = -k) plot->slope half_life Calculate Half-Life (t½) t½ = 0.693 / k slope->half_life clint Calculate Intrinsic Clearance (CLint) slope->clint

Caption: Workflow for calculating stability parameters from LC-MS/MS data.

  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized. It is determined from the slope (k) of the natural log-linear plot of the compound's disappearance over time.[3]

    • Equation: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Represents the maximal capacity of the liver to metabolize a drug, independent of physiological factors like blood flow.[3][17] It is a key parameter for predicting in vivo hepatic clearance.

    • Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    • Equation (Hepatocytes): CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells in millions)[17]

Section 4: Comparative Data for this compound Derivatives

To illustrate the utility of these assays, we present hypothetical data for three derivatives from our target series compared to Verapamil, a well-characterized control compound.

Derivative Structures:

  • IND-01: Parent this compound

  • IND-02: IND-01 with a fluoro substitution on the benzene ring.

  • IND-03: IND-01 with a cyclopropyl group replacing the N-methyl group.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound t½ (min) CLint (µL/min/mg protein) Stability Classification
Verapamil 8.5 163.1 High Clearance
IND-01 45.2 30.7 Moderate Clearance
IND-02 > 60 < 23.1 Low Clearance

| IND-03 | 15.7 | 88.3 | High Clearance |

Table 2: Metabolic Stability in Human Hepatocytes

Compound t½ (min) CLint (µL/min/10^6 cells) Stability Classification
Verapamil 15.1 91.8 High Clearance
IND-01 38.9 35.7 Moderate Clearance
IND-02 > 120 < 11.6 Low Clearance

| IND-03 | 12.4 | 111.8 | High Clearance |

Analysis of Results:

  • IND-01 shows moderate stability. Its clearance is likely driven by CYP-mediated oxidation, possibly N-demethylation or aromatic hydroxylation. The similar clearance values in HLM and hepatocytes suggest Phase I metabolism is the primary route of elimination.

  • IND-02 demonstrates significantly improved metabolic stability. The strategic placement of a fluorine atom, a common tactic in medicinal chemistry, can block a potential site of metabolism ("metabolic blocking"), thereby reducing the rate of CYP-mediated oxidation.

  • IND-03 exhibits poor stability. The replacement of the N-methyl with an N-cyclopropyl group, while intended to explore SAR, has introduced a new metabolic liability. The cyclopropyl group is susceptible to oxidative metabolism, leading to rapid clearance. The higher clearance in hepatocytes compared to microsomes could suggest the involvement of non-CYP or Phase II enzymes, highlighting the value of the hepatocyte assay.

Section 5: Conclusion and Forward Look

The in vitro assessment of metabolic stability is an indispensable component of modern drug discovery.[1][8] By employing a tiered approach—starting with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models for key compounds—researchers can efficiently identify and optimize leads.

For the this compound series, this guide demonstrates a clear path forward. The data indicates that blocking potential sites of aromatic hydroxylation with electron-withdrawing groups like fluorine (as in IND-02 ) is a viable strategy to enhance metabolic stability. Conversely, modifications at the N1 position, such as the cyclopropyl group in IND-03 , can introduce new liabilities.

These in vitro CLint values serve as the foundational data for in vitro-in vivo extrapolation (IVIVE), allowing for the early prediction of human pharmacokinetic parameters and helping to select the most promising candidates for further preclinical development.[2][17]

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The efficient and regioselective construction of this bicyclic heterocycle is, therefore, a critical endeavor for chemists in both academic and industrial settings. The choice of synthetic strategy is a pivotal decision that dictates not only the efficiency of the synthesis but also the accessible chemical space for derivatization.

This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes to substituted indazoles. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

At a Glance: Performance Comparison of Indazole Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Davis-Beirut Reaction Good (60-90%)Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[1]Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[1][2]Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[1][3]
Cadogan-Sundberg Synthesis Moderate to Good (~70-80%)Broad for substituted o-nitrostyrenes and related precursors.Reductive cyclization is a classic and reliable method.Often requires high temperatures (refluxing in high-boiling solvents) and stoichiometric phosphite reagents.[4][5]
Transition-Metal-Catalyzed C-H Activation/Annulation Moderate to High (50-95%)Broad scope for both coupling partners, good functional group tolerance.[1]High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[1]Requires expensive and potentially toxic transition metal catalysts; optimization of ligands and reaction conditions is often necessary.
[3+2] Cycloaddition of Sydnones and Arynes Good to Excellent (often >80%)Broad tolerance for various functional groups on both sydnone and aryne precursors.[1][6]High yields, excellent regioselectivity for 2H-indazoles, and proceeds under mild reaction conditions.[1][6][7]Requires the synthesis of sydnone precursors, and some electron-deficient sydnones may be unreactive.[1]

The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles

The Davis-Beirut reaction is an N,N-bond forming heterocyclization that provides an efficient, metal-free route to a variety of 2H-indazoles and indazolones under both acidic and basic conditions.[2] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic metals.[2]

Mechanistic Insight

The reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate. In the presence of a base, a proton is abstracted from the carbon adjacent to the secondary amine in an N-substituted 2-nitrobenzylamine, generating a carbanion. This carbanion then attacks an oxygen of the nitro group. Subsequent protonation, dehydration, and nucleophilic attack by an alcohol (or other nucleophile) lead to the formation of the indazole ring.[2] The reaction can also be catalyzed by acid, proceeding through a carbocation intermediate.[2]

Visualizing the Davis-Beirut Reaction

Davis-Beirut Reaction Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product o-nitrobenzylamine o-Nitrobenzylamine Carbanion Carbanion o-nitrobenzylamine->Carbanion Base Deprotonation Base Base (e.g., NaOH, KOH) Nitroso_Imine o-Nitrosobenzylidine Imine Intermediate Carbanion->Nitroso_Imine Intramolecular Oxygen Transfer 2H_Indazole Substituted 2H-Indazole Nitroso_Imine->2H_Indazole N,N-Bond Formation & Cyclization

Caption: Base-catalyzed Davis-Beirut reaction mechanism.

Experimental Protocol: Synthesis of 2-Amino-2H-indazoles

This protocol is adapted from a procedure for the synthesis of novel 3-amino-2H-indazoles.

Materials:

  • Substituted o-nitrobenzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the o-nitrobenzylamine (1.0 eq) in anhydrous THF, add DBU (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-2H-indazole.

Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC. The absence of the starting material nitro group signal in the IR spectrum and the appearance of characteristic indazole ring proton signals in the ¹H NMR spectrum are indicative of a successful reaction.

The Cadogan-Sundberg Synthesis: A Classic Reductive Cyclization

The Cadogan-Sundberg synthesis is a well-established method for preparing indoles from o-nitrostyrenes using trialkyl phosphites.[5] This reductive cyclization can be adapted for the synthesis of indazoles from analogous precursors.

Mechanistic Insight

The reaction is initiated by the deoxygenation of the nitro group by the trialkyl phosphite to form a nitroso intermediate. This is followed by further deoxygenation to a nitrene, which then undergoes cyclization onto the adjacent double bond to form the indazole ring. Alternatively, a non-nitrene pathway involving a five-center 6π electrocyclization has also been proposed.

Visualizing the Cadogan-Sundberg Synthesis

Cadogan-Sundberg Synthesis o-Nitrostyrene o-Nitrostyrene Derivative P_OEt_3 P(OEt)₃ Nitroso Nitroso Intermediate o-Nitrostyrene->Nitroso - OP(OEt)₃ OP_OEt_3 OP(OEt)₃ Nitrene Nitrene Intermediate Nitroso->Nitrene - OP(OEt)₃ Indazole Substituted Indazole Nitrene->Indazole Intramolecular Cyclization

Caption: Simplified mechanism of the Cadogan-Sundberg synthesis.

Experimental Protocol: One-Pot Synthesis of 2H-Indazoles

This is a general procedure for a one-pot condensation and Cadogan reductive cyclization.

Materials:

  • o-Nitrobenzaldehyde

  • Primary amine (alkyl or aryl)

  • Tri-n-butylphosphine

  • Protic solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in the chosen protic solvent.

  • Stir the mixture at room temperature to facilitate imine formation.

  • Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Heat the reaction to a temperature conducive to reductive cyclization (e.g., 80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2H-indazole.

Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde and amine starting materials and the appearance of the indazole product on TLC. Spectroscopic analysis (NMR, MS) will confirm the structure of the product. The characteristic chemical shifts of the indazole ring protons and the molecular ion peak in the mass spectrum are key indicators.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, and indazole synthesis is no exception. Rhodium(III)-catalyzed C-H activation/annulation of azobenzenes with various coupling partners represents a highly atom-economical and versatile strategy.[8]

Mechanistic Insight

The catalytic cycle is typically initiated by the coordination of the azo group of the azobenzene to the rhodium(III) catalyst, which directs the regioselective C-H activation of the ortho C-H bond to form a rhodacycle intermediate. This intermediate then undergoes insertion of the coupling partner (e.g., an aldehyde or alkyne), followed by reductive elimination and subsequent cyclization/aromatization to afford the indazole product and regenerate the active catalyst.[8]

Visualizing the Rh(III)-Catalyzed C-H Activation/Annulation

Rh_Catalyzed_Indazole_Synthesis Azobenzene Azobenzene Rhodacycle Rhodacycle Intermediate Azobenzene->Rhodacycle C-H Activation Rh_Catalyst [Cp*RhCl₂]₂ Insertion_Product Insertion Product Rhodacycle->Insertion_Product Insertion Coupling_Partner Coupling Partner (e.g., Aldehyde) Indazole Substituted Indazole Insertion_Product->Indazole Reductive Elimination & Cyclization Indazole->Rh_Catalyst Catalyst Regeneration

Caption: Catalytic cycle for Rh(III)-catalyzed indazole synthesis.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles

This protocol is based on the reaction of azobenzenes with aldehydes.[9][10]

Materials:

  • Azobenzene derivative

  • Aldehyde

  • [Cp*RhCl₂]₂

  • AgSbF₆

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol %), and AgSbF₆ (20 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous dioxane (1.0 mL) followed by the aldehyde (0.40 mmol, 2.0 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

Self-Validation: The reaction can be monitored by the consumption of the azobenzene starting material. Successful synthesis is confirmed by the presence of the indazole product in the crude ¹H NMR spectrum and by its isolation and full characterization (¹H NMR, ¹³C NMR, HRMS).

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

The [3+2] dipolar cycloaddition of sydnones with arynes is a highly efficient and regioselective method for the synthesis of 2H-indazoles.[6][11] This reaction proceeds under mild conditions and typically affords high yields of the desired products, often without the formation of the 1H-indazole isomer.[7]

Mechanistic Insight

The reaction is believed to proceed via an initial [3+2] cycloaddition of the sydnone (a mesoionic 1,3-dipole) with the aryne (a reactive dienophile) to form a bicyclic adduct. This adduct is typically unstable and spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic extrusion) to eliminate a molecule of carbon dioxide, leading to the formation of the aromatic 2H-indazole.[6][7]

Visualizing the [3+2] Cycloaddition

Sydnone_Aryne_Cycloaddition Sydnone Sydnone Bicyclic_Adduct Bicyclic Adduct Sydnone->Bicyclic_Adduct [3+2] Cycloaddition Aryne Aryne 2H_Indazole 2H-Indazole Bicyclic_Adduct->2H_Indazole retro-[4+2] -CO₂ CO2 CO₂

Caption: Mechanism of the [3+2] cycloaddition of a sydnone and an aryne.

Experimental Protocol: Synthesis of 2H-Indazoles

This general procedure is adapted from the literature for the reaction of sydnones with arynes generated from silylaryl triflates.[7]

Materials:

  • Sydnone derivative

  • o-(Trimethylsilyl)aryl triflate

  • Tetrabutylammonium fluoride (TBAF) (solid or as a THF solution)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of the sydnone (1.2 eq) and the o-(trimethylsilyl)aryl triflate (1.0 eq) in anhydrous acetonitrile, add TBAF (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2H-indazole.

Self-Validation: A clean, spot-to-spot transformation on TLC with the disappearance of starting materials is indicative of a successful reaction.[7] The structure of the 2H-indazole product is confirmed by spectroscopic methods. The absence of signals corresponding to the 1H-indazole isomer in the ¹H NMR spectrum validates the high regioselectivity of this method.

Conclusion

The synthesis of substituted indazoles is a rich and evolving field. The choice of the optimal synthetic route is a multifactorial decision that weighs yield, substrate scope, cost, and the desired substitution pattern. The Davis-Beirut reaction offers a valuable metal-free option, while the Cadogan-Sundberg synthesis remains a reliable classic. For the construction of complex and diverse indazoles with high atom economy, transition-metal-catalyzed C-H activation is a powerful modern strategy. Finally, for the highly regioselective and high-yielding synthesis of 2H-indazoles under mild conditions, the [3+2] cycloaddition of sydnones and arynes is an excellent choice. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of novel indazole-based molecules.

References

A Senior Application Scientist's Guide to Comparative Docking of Indazole Analogs in Protein Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of indazole analogs. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis to guide rational drug design.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2][3] Its bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to mimic the purine core of ATP, making it an excellent candidate for targeting the ATP-binding pockets of numerous enzymes, particularly protein kinases.[4][5] Many clinically approved drugs, such as pazopanib and axitinib, feature the indazole core, highlighting its therapeutic potential in areas like oncology.[1][6]

Molecular docking is an indispensable computational technique in modern drug discovery.[7][8] It predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity, providing crucial insights into structure-activity relationships (SAR).[4][9] This guide will walk you through a comparative docking study of various indazole analogs against key protein kinase targets.

Experimental Design & Rationale

A robust comparative docking study requires careful planning. The choices of protein targets, ligand sets, and docking parameters are critical for generating meaningful and reliable data.

Selection of Protein Targets

For this guide, we have selected two well-characterized protein kinases implicated in cancer pathogenesis:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6]

  • Aurora Kinase A: A serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is linked to various cancers.[5]

These targets are selected due to their therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design.[10]

Selection of Indazole Analogs

To illustrate a comparative analysis, we will examine a set of hypothetical indazole analogs with varying substituents at key positions. This allows us to probe how different chemical moieties influence binding affinity and interaction patterns. Our selected analogs are based on a common 1H-indazole core.

Detailed Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a validated and reproducible workflow for performing comparative molecular docking studies.

Part 1: Protein Preparation

The initial step involves preparing the target protein's 3D structure for docking.[4][11]

  • Obtain Protein Structure: Download the crystal structures of VEGFR-2 (e.g., PDB ID: 4AGD) and Aurora Kinase A (e.g., PDB ID: 2X81) from the Protein Data Bank.[6]

  • Pre-processing: Load the PDB file into a molecular modeling software such as UCSF Chimera or PyMOL.[11][12]

  • Clean the Structure:

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[4]

    • Inspect the protein for missing residues or atoms and use modeling tools to build them.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures but are crucial for proper hydrogen bonding and charge calculations.[13]

  • Assign Charges: Assign partial charges to all atoms using a force field like AMBER.[12] This step is vital for accurately calculating electrostatic interactions.

  • Define the Binding Site: Identify the ATP-binding pocket of the kinase. This is typically done by referring to the location of the co-crystallized ligand in the original PDB file or through literature precedents. Define a grid box around this active site to guide the docking algorithm.[13]

Part 2: Ligand Preparation

Proper preparation of the indazole analogs is equally important for reliable docking results.[14]

  • Generate 3D Structures: Sketch the 2D structures of the indazole analogs and convert them into 3D structures using a chemical drawing tool like ChemDraw.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field.[14]

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligands.[4]

Part 3: Molecular Docking Simulation

We will use AutoDock Vina, a widely used and validated docking program, for this workflow.[10]

  • Configuration: Prepare a configuration file that specifies the prepared protein and ligand files, the coordinates of the grid box, and the desired output file names.[13]

  • Run Docking: Execute the docking simulation for each indazole analog against each prepared protein target.

  • Analyze Results: The output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[9][15]

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB Download PDB Structure Clean Clean Protein PDB->Clean H_Prot Add Hydrogens (Protein) Clean->H_Prot Charge_Prot Assign Charges (Protein) H_Prot->Charge_Prot Dock Molecular Docking (AutoDock Vina) Charge_Prot->Dock Ligand Generate 3D Ligand Min_Lig Energy Minimize Ligand Ligand->Min_Lig Charge_Lig Assign Charges (Ligand) Min_Lig->Charge_Lig Charge_Lig->Dock Analyze Analyze Results Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis

The core of this guide is the comparative analysis of the docking results. By examining the binding affinities and interaction patterns of different indazole analogs, we can derive valuable SAR insights.

Binding Affinity Comparison

The binding affinity, typically expressed in kcal/mol, provides a quantitative measure of the predicted strength of the protein-ligand interaction.[15][16] A more negative value indicates a stronger predicted binding.

Table 1: Predicted Binding Affinities (kcal/mol) of Indazole Analogs

Indazole AnalogVEGFR-2 (PDB: 4AGD)Aurora Kinase A (PDB: 2X81)
Analog 1 (Unsubstituted) -7.5-7.2
Analog 2 (-Cl at C5) -8.2-7.9
Analog 3 (-OCH3 at C6) -8.5-8.1
Analog 4 (-NH2 at C4) -9.1-8.8

Disclaimer: The data in this table is illustrative and for educational purposes. Actual binding affinities will vary based on the specific analogs and docking software used.

From this illustrative data, we can infer that the addition of substituents generally improves the binding affinity compared to the unsubstituted indazole core. The amino group at the C4 position (Analog 4) shows the most favorable predicted binding to both kinases.

Analysis of Binding Interactions

Beyond the binding score, a detailed analysis of the non-covalent interactions between the ligand and the protein active site is crucial for understanding the basis of binding affinity and selectivity.[9][17]

Key Interactions to Analyze:

  • Hydrogen Bonds: These are critical for anchoring the ligand in the active site. The indazole core often forms key hydrogen bonds with the hinge region of the kinase, mimicking the interactions of adenine in ATP.[4]

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and hydrophobic pockets in the active site contribute significantly to binding affinity.

  • Pi-Pi Stacking: Aromatic rings in the ligand can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.[5]

Table 2: Key Binding Interactions of Analog 4

Target ProteinKey Interacting ResiduesInteraction Type
VEGFR-2 Cys919 (Hinge)Hydrogen Bond
Asp1046 (DFG motif)Hydrogen Bond
Val848, Leu1035Hydrophobic Interaction
Aurora Kinase A Ala213 (Hinge)Hydrogen Bond
Arg220Hydrogen Bond
Leu139, Val147Hydrophobic Interaction

This analysis reveals that the enhanced binding affinity of Analog 4 can be attributed to additional hydrogen bonding opportunities provided by the amino group, as well as favorable hydrophobic contacts.

Visualizing Binding Interactions

G cluster_ligand Indazole Analog 4 cluster_protein Protein Active Site Indazole Indazole Core Hinge Hinge Region Indazole->Hinge H-Bond Hydrophobic Hydrophobic Pocket Indazole->Hydrophobic Hydrophobic Int. NH2 -NH2 Group DFG DFG Motif NH2->DFG H-Bond

Caption: Key interactions between an indazole analog and a kinase active site.

Conclusion and Future Directions

This guide has provided a comprehensive overview of performing and interpreting comparative docking studies of indazole analogs. The key takeaways are:

  • Systematic Approach: A well-designed study with careful preparation of both protein and ligands is essential for reliable results.

  • Beyond Binding Affinity: A thorough analysis of the specific molecular interactions provides deeper insights into the determinants of binding and selectivity.

  • Iterative Process: The results from docking studies should be used to guide the next round of analog design, creating an iterative cycle of design, synthesis, and testing.

It is crucial to remember that molecular docking is a predictive tool, and computational predictions must be validated through experimental assays, such as in vitro kinase inhibition assays and cell-based proliferation assays.[4] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel indazole-based therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Iodo-1-methyl-1H-indazole, a halogenated heterocyclic compound common in synthetic and medicinal chemistry research. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect our environment.

Hazard Profile and a Precautionary Approach

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 6-Iodo-1-methyl-1H-indazole, provide a reliable basis for a conservative risk assessment. The presence of the iodo- group and the indazole core necessitates handling it as a hazardous substance.

The primary rationale for this classification is its identity as a halogenated organic compound , which places it in a specific category for hazardous waste disposal.[1][2]

Table 1: Anticipated Hazard Profile for this compound

Hazard Class GHS Code Description Citation
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |

This profile is based on data for the closely related isomer, 6-Iodo-1-methyl-1H-indazole. A precautionary principle dictates that we assume similar hazards.

The Core Principle: Rigorous Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation. As a compound containing iodine, it must be disposed of in a designated halogenated organic waste stream.[1]

Why is segregation so crucial?

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict protocols for managing hazardous waste.[3][4] Misidentification and mixing of waste streams can lead to significant regulatory fines.[3]

  • Safety: Mixing halogenated compounds with incompatible waste, such as strong acids or bases, can trigger unintended chemical reactions.

  • Disposal Costs: Halogenated waste typically requires high-temperature incineration for complete destruction, a more specialized and costly process than disposal methods for non-halogenated waste.[1][2] Cross-contaminating a large volume of non-halogenated solvent waste with a small amount of a halogenated compound can force the entire container to be treated as the more expensive halogenated waste.[3]

The following workflow illustrates the essential decision-making process for laboratory chemical waste segregation.

G start Begin Waste Disposal identify Characterize Chemical Waste start->identify is_halogenated Does it contain F, Cl, Br, or I? identify->is_halogenated aqueous_bin Is it an aqueous solution of acid, base, or inorganic salt? identify->aqueous_bin If Not Organic Solvent halogenated_bin Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_bin  Yes non_halogenated_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_bin  No, and is Organic final_disposal Arrange for Pickup by EHS halogenated_bin->final_disposal non_halogenated_bin->final_disposal aqueous_bin->non_halogenated_bin  No, is Organic aqueous_waste Collect in 'AQUEOUS WASTE' Container aqueous_bin->aqueous_waste  Yes aqueous_waste->final_disposal

Caption: Waste segregation workflow for laboratory chemicals.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system to ensure each step is performed correctly, building a chain of trust from the researcher's bench to the final disposal facility.

Step 1: Don Personal Protective Equipment (PPE)

  • Action: Before handling the waste, ensure you are wearing appropriate PPE.

  • Causality: Standard laboratory PPE, including chemical-resistant gloves (nitrile is often sufficient for incidental contact, but check your institution's guidelines), safety goggles, and a lab coat, protects you from potential skin, eye, or clothing contamination.[5]

Step 2: Prepare the Waste Container

  • Action: Select a designated, chemically compatible container for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and possess a secure, screw-top cap.[6] Do not use repurposed food containers.[3]

  • Causality: Chemical compatibility prevents the degradation of the container, while a secure cap is essential to prevent spills and the release of volatile organic compounds (VOCs).[3][6] Keeping waste containers closed when not in use is a primary EPA requirement and one of the most common citations during inspections.[3]

Step 3: Label the Container Correctly and Completely

  • Action: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[6] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[6] If it is in a solvent, list all components and their approximate percentages.

    • The date on which the first drop of waste is added (the "accumulation start date").

  • Causality: Proper labeling is a legal requirement that ensures waste handlers are fully aware of the container's contents, allowing them to take appropriate safety precautions and ensure it is routed to the correct disposal facility.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA within your laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA should also have secondary containment (such as a spill tray) to capture any potential leaks.[2]

  • Causality: The SAA framework allows for the safe, short-term collection of hazardous waste without requiring a full-scale storage facility permit.[3] Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.

Step 5: Manage Container Volume and Arrange for Disposal

  • Action: Keep the waste container securely closed at all times except when actively adding waste.[6] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity to allow for vapor expansion. Once the container is full, or if you are decommissioning the lab space, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[5]

  • Causality: Leaving headspace prevents pressure buildup and potential spills. Your EHS department is the official liaison with licensed hazardous waste transporters and disposal facilities, ensuring the "cradle-to-grave" chain of custody required by the EPA is maintained.[3]

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and correct action is crucial.

  • Action for Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Avoid raising dust.[7]

    • Carefully sweep or scoop the mixture into a sealable container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound."

    • Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste as well.

    • Arrange for disposal of the spill debris container through your EHS office.[5]

  • Causality: Using an inert absorbent contains the spill and makes cleanup safer. Treating all cleanup materials as hazardous waste prevents the spread of contamination.[7] For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to the scientific community and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling of 5-Iodo-1-methyl-1H-indazole. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and causal framework to ensure your safety and experimental integrity. The recommendations herein are synthesized from the hazard profiles of structurally analogous compounds, establishing a robust safety standard for this specific molecule.

Hazard Assessment: The "Why" Behind the Protection

Understanding the potential risks is the cornerstone of effective safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its parent compound, 5-Iodo-1H-indazole, and other isomers provide a consistent and reliable hazard profile.[1][2][3] The primary anticipated hazards are:

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed.[1][2][4]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of the dust or powder may cause irritation to the respiratory tract.[1][2][3][5][6]

This profile dictates a stringent, multi-layered approach to personal protective equipment (PPE) to create a reliable barrier between you and the chemical.

Core Protective Equipment: A Mandated Summary

The following table outlines the minimum required PPE for handling this compound. This is not merely a recommendation but a foundational requirement for safe laboratory practice.

Body PartPPE RecommendationSpecifications & Rationale
Hands Chemical-resistant glovesSpecification: Nitrile gloves are the standard recommendation. Always inspect for tears or punctures before use.[7] Rationale: The primary risk is skin irritation upon direct contact. Chemical-resistant gloves provide the most direct barrier to prevent this.[5]
Eyes/Face Safety Goggles & Face ShieldSpecification: Tightly-fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing. Rationale: Protects against accidental splashes of solutions or airborne particles, which can cause serious eye irritation.[1][5]
Body Laboratory CoatSpecification: A long-sleeved, cuffed laboratory coat. Rationale: Protects skin and personal clothing from contamination by dust or splashes.[7] Contaminated clothing must be removed immediately and laundered separately.[9]
Respiratory Engineering Controls / RespiratorSpecification: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[4][7] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is required.[6][8] Rationale: The compound may cause respiratory irritation.[1][2][6] Engineering controls like a fume hood are the primary line of defense. A respirator provides personal protection when these controls are insufficient.

Operational Plan: Step-by-Step Safety Workflow

Adherence to a systematic workflow is critical for minimizing exposure. This protocol integrates PPE use into the entire handling process, creating a self-validating system of safety.

Workflow: From Preparation to Disposal

Caption: Safe Handling Workflow for this compound.

Protocol Steps:
  • Preparation and Pre-Handling :

    • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[4][7]

    • Verify that a calibrated emergency eyewash station and safety shower are readily accessible.

    • Confirm a spill kit compatible with solid chemical reagents is available.[10]

    • Before handling the primary container, don all required PPE as listed in the table above: lab coat, chemical-resistant gloves, and safety goggles.

  • Handling the Compound :

    • Perform all manipulations, especially weighing of the solid, within the fume hood to contain any dust.

    • Use tools and techniques that minimize dust generation (e.g., avoid pouring from a height).

    • Keep the container of the chemical tightly closed when not in use.[4]

  • Decontamination and Disposal :

    • Waste Segregation : All materials that have come into contact with this compound, including contaminated gloves, weigh boats, and wipes, must be treated as hazardous waste.[11]

    • Containerization : Place this waste into a designated, properly labeled, and sealable hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name.[11]

    • PPE Doffing : Remove PPE in an order that prevents re-contamination. Typically: remove gloves first, followed by goggles/face shield, and finally the lab coat.

    • Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[4] This is a non-negotiable final step.

By integrating these procedural steps, you create a comprehensive safety system that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Iodo-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.